Sodium glucoheptonate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2,3,4,5,6,7-hexahydroxyheptanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O8.Na/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYOMWCQJXWGEN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NaO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910932 | |
| Record name | Sodium heptonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; NKRA; Water or Solvent Wet Solid | |
| Record name | D-gluco-Heptonic acid, sodium salt (1:1), (2.xi.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2670-72-6, 31138-65-5, 10894-62-9 | |
| Record name | Sodium heptonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002670726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-gluco-Heptonic acid, sodium salt (1:1), (2.xi.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium heptonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium glucoheptonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium heptonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and characterization of sodium glucoheptonate
An In-depth Technical Guide to the Synthesis and Characterization of Sodium Glucoheptonate
Foreword: A Molecule of Versatility and Precision
To the researchers, scientists, and drug development professionals dedicated to advancing chemical and pharmaceutical sciences, this guide offers a deep dive into this compound. Far more than a simple sugar acid salt, this compound (C₇H₁₃NaO₈) is a highly effective chelating agent, particularly valued for its stability in high-pH environments where other agents like EDTA falter.[1] Its ability to sequester di- and trivalent metal ions is critical in applications ranging from stabilizing pharmaceutical formulations to preventing interference in industrial processes.[2][3]
This document moves beyond a mere recitation of facts. As a Senior Application Scientist, my objective is to illuminate the causality behind the protocols—the "why" that governs the "how." We will explore the foundational synthesis routes, from classic chemical methods to modern catalytic oxidations, and detail the rigorous analytical techniques required to validate the final product's identity, purity, and stability. The integrity of your research demands a well-characterized molecule, and this guide is structured to provide the technical foundation necessary to achieve that standard.
Part 1: The Synthesis of this compound
The creation of this compound is a fascinating exercise in carbohydrate chemistry, extending a six-carbon aldose (glucose) into a seven-carbon carboxylate. The choice of synthesis route is often a balance between yield, purity requirements, cost, and environmental considerations. We will explore two primary chemical pathways.
The Cyanide Pathway: A Classic Route to High-Purity Crystals
This method, an extension of the Kiliani-Fischer synthesis, remains a benchmark for producing high-purity, crystalline α-sodium glucoheptonate. The reaction involves the nucleophilic addition of a cyanide ion to the aldehyde group of dextrose, followed by hydrolysis and neutralization.[1][4] The key to this process is the controlled removal of ammonia, which drives the reaction equilibrium and facilitates the direct crystallization of the desired alpha isomer from the reaction mixture.[4]
The causality here is elegant: by operating in a concentrated aqueous solution and removing the ammonia byproduct under vacuum, the solubility of the α-sodium glucoheptonate dihydrate is exceeded, leading to its precipitation. This provides a significant purification advantage, separating it from the more soluble beta isomer which remains in the mother liquor.[4]
-
1. Reactor Setup: In a flask equipped with a stirrer, thermometer, and a connection for a vacuum line, charge 98g of sodium cyanide and 200g of water. Cool the mixture to approximately 2°C.[4]
-
2. Reactant Addition: Slowly add 396g of dextrose hydrate to the cooled cyanide solution. The temperature will naturally rise; maintain control to keep it below 40°C.[4]
-
3. Reaction and Ammonia Removal: Once the dextrose is dissolved, apply a vacuum (approx. 30-40 mm Hg). As the reaction proceeds, ammonia gas will be generated and boil off. This is a critical step to drive the formation of the product.[4]
-
4. Crystallization: Within approximately one hour, as ammonia is removed, the alpha this compound dihydrate will begin to crystallize directly from the solution.[4]
-
5. Reaction Completion: Continue the reaction under vacuum for a total of 6-8 hours, maintaining the temperature between 25°C and 40°C.[4]
-
6. Isolation: Once the reaction is complete, filter the resulting crystal slurry. Wash the crystals with cold water and air dry. This first crop provides a high yield of the pure alpha isomer.[4]
-
7. Second Crop (Optional): The mother liquor can be concentrated to yield a second crop of crystals, further increasing the overall process yield.[4]
Catalytic Oxidation: A Greener Approach
Modern synthesis trends favor processes that avoid hazardous reagents like cyanides. Catalytic oxidation of glucose using supported noble metal catalysts (e.g., gold or palladium) in an alkaline medium represents a more environmentally benign alternative.[5][6] In this process, glucose is selectively oxidized at the C1 position to gluconic acid, which is immediately neutralized to sodium gluconate. The challenge lies in extending this to the seven-carbon glucoheptonate, which typically starts from a heptose sugar. However, the principles of catalytic oxidation are directly applicable.
The core advantage is the high selectivity of the catalyst under mild conditions (45-60°C, atmospheric pressure), using oxygen as the ultimate oxidant.[6] The catalyst can often be recovered and reused, adding to the economic and environmental viability of the process.[5]
| Parameter | Cyanide Pathway | Catalytic Oxidation (Analogous) |
| Primary Reactant | Dextrose (Glucose) | Dextrose (Glucose) |
| Key Reagent | Sodium Cyanide | Supported Metal Catalyst (e.g., Au/Al₂O₃) |
| Oxidant | N/A (Hydrolysis) | Oxygen (O₂) |
| Key Advantage | High yield of pure crystalline α-isomer | Environmentally benign, catalyst is reusable |
| Key Disadvantage | Use of highly toxic cyanide | Catalyst cost and potential for deactivation |
| Reference | [4] | [5][6] |
Part 2: The Characterization of this compound
Rigorous characterization is non-negotiable. It validates the chemical identity, structure, purity, and stability of the synthesized material, ensuring its suitability for downstream applications in research and drug development.
Workflow for Comprehensive Characterization
A logical workflow ensures all critical quality attributes are assessed. The process begins with structural confirmation, moves to purity assessment, and concludes with stability analysis.
Spectroscopic Characterization
FTIR is a rapid and powerful technique for confirming the presence of key functional groups. For this compound, the spectrum is dominated by features from its hydroxyl and carboxylate groups.
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Causality: The vibrational frequencies of chemical bonds are sensitive to their environment. The strong, broad O-H stretch confirms the polyhydroxy nature of the molecule. The position of the carbonyl (C=O) signal is diagnostic; its appearance as a carboxylate (COO⁻) peak, rather than a carboxylic acid (COOH) peak, confirms the salt formation.
| Wavenumber (cm⁻¹) | Vibration Mode | Significance |
| ~3600-3200 | O-H stretching | Broad band indicating extensive hydrogen bonding from multiple hydroxyl groups.[7] |
| ~2900 | C-H stretching | Aliphatic C-H bonds in the carbon backbone. |
| ~1600 | C=O asymmetric stretching | Strong absorption characteristic of the carboxylate anion (COO⁻).[7] |
| ~1400 | C=O symmetric stretching | Confirms the carboxylate group.[7] |
| ~1100-1000 | C-O stretching | Vibrations from primary and secondary alcohol groups.[7] |
NMR provides the most definitive information for structural elucidation in solution. ¹H and ¹³C NMR are used to confirm the carbon skeleton and stereochemistry.
-
Causality: The chemical shift of each proton and carbon nucleus is determined by its local electronic environment. In D₂O, the acidic proton of the carboxyl group and the protons of the hydroxyl groups will exchange with deuterium and become invisible in the ¹H NMR spectrum.[8] This simplifies the spectrum, allowing for clear observation of the protons on the carbon backbone.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterium oxide (D₂O).
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Interpretation: The spectrum will show a series of multiplets between ~3.5 and 4.5 ppm, corresponding to the protons on the C2-C7 backbone. The integration of these signals should correspond to the correct number of protons.
Chromatographic Analysis
HPLC is the gold standard for determining the purity of this compound and quantifying it in various matrices.
-
Causality & Challenge: A significant challenge in the HPLC analysis of this compound is its lack of a strong UV chromophore, making detection with standard UV-Vis detectors difficult except at very low wavelengths (~210 nm), where many other compounds can interfere.[9] Therefore, more universal or specific detection methods are required for reliable quantification.
-
Solutions:
-
Instrumentation: HPLC system with a UV detector.
-
Column: A column suitable for polar analytes, such as a sulfonated polystyrene-divinylbenzene (PS-DVB) resin column.[9]
-
Mobile Phase: Isocratic elution with 0.025 M sulfuric acid in deionized water.[9]
-
Flow Rate: 0.6 mL/min.
-
Detection: UV at 210 nm.[9]
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the sample. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Thermal Analysis
TGA and DSC provide critical information on the thermal stability, melting point, and decomposition profile of the material.[11] This is vital for determining appropriate storage conditions and predicting stability during manufacturing processes that involve heat, such as spray drying.
-
Causality: TGA measures mass loss as a function of temperature, revealing dehydration events and thermal decomposition.[12][13] DSC measures the heat flow into or out of a sample, identifying phase transitions like melting (endotherm) or crystallization (exotherm).[14]
| Technique | Event | Approximate Temperature (°C) | Significance |
| TGA | Initial Mass Loss | < 150 | Loss of water of hydration (for dihydrate form). |
| DSC | Endotherm Peak | ~177-234 | Melting point.[11][15] |
| TGA | Major Decomposition | > 200 | Onset of thermal decomposition of the organic structure.[11] |
Conclusion: An Essential Tool for the Modern Scientist
This compound is a molecule whose utility is directly proportional to its purity and characterization. Understanding the nuances of its synthesis—from the classic cyanide route yielding high-purity crystals to modern catalytic methods—allows the researcher to select a process that fits their technical and philosophical requirements.[4][5] The subsequent analytical validation through a suite of spectroscopic, chromatographic, and thermal techniques is not merely a quality control step; it is a fundamental component of scientific integrity. It ensures that the material used in a pharmaceutical formulation or a sensitive biochemical assay is precisely what it is intended to be. This guide provides the framework for achieving that certainty, empowering researchers to leverage the powerful chelating properties of this compound with confidence and precision.
References
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- 3. Top 5 Reasons to Choose this compound [unilongindustry.com]
- 4. US3679659A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103739479A - Method for preparing sodium gluconate through catalytic oxidation of glucose by using gold catalyst - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Laboratory Analysis of Sodium gluconate - Analytice [analytice.com]
- 11. benchchem.com [benchchem.com]
- 12. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. cores.research.asu.edu [cores.research.asu.edu]
- 15. This compound [myskinrecipes.com]
An In-depth Technical Guide to Sodium Glucoheptonate: Chemical Properties, Structure, and Applications
This guide provides a comprehensive technical overview of sodium glucoheptonate, a versatile chelating agent with significant applications across various scientific disciplines, including pharmaceutical sciences. The content herein is structured to deliver foundational knowledge and practical insights for researchers, chemists, and drug development professionals.
Introduction: The Versatility of a Polyhydroxy Carboxylate
This compound is the sodium salt of glucoheptonic acid, a seven-carbon sugar acid.[1][2] Its molecular structure, featuring a linear seven-carbon backbone with multiple hydroxyl (-OH) groups and a terminal carboxylate group (-COO⁻), is the key to its functionality.[3][4] This arrangement of functional groups bestows upon it exceptional chelating or sequestering capabilities, particularly for di- and trivalent metal ions.[1][5] Unlike many other chelating agents, this compound demonstrates remarkable stability and efficacy in high-temperature and strongly alkaline environments, making it invaluable in specialized industrial and pharmaceutical applications.[1][6] Furthermore, its derivation from carbohydrates renders it readily biodegradable, presenting a favorable environmental profile.[6][7]
In the context of drug development, its ability to form stable, soluble complexes with metal ions is leveraged to enhance the stability, solubility, and bioavailability of active pharmaceutical ingredients (APIs).[1][7][8]
Molecular Structure and Stereochemistry
The chemical identity of this compound is defined by its specific arrangement of atoms and their spatial orientation.
-
Molecular Formula : C₇H₁₃NaO₈[2]
-
IUPAC Name : sodium (2R,3R,4R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanoate[2]
-
Structure : The molecule consists of a seven-carbon chain. One end is a carboxylate group complexed with a sodium ion, and the other carbons each bear a hydroxyl group. This polyhydroxylated structure is crucial for its high water solubility and its ability to coordinate with metal ions.[4]
This compound exists as different stereoisomers, with the alpha (α) and beta (β) forms being prominent.[9] The alpha form, specifically D-glycero-D-gulo-heptonate, is often the subject of commercial production and research.[10] The specific stereochemistry influences the compound's physical properties and its precise chelating geometry.
Physicochemical Properties
The utility of this compound in various applications is dictated by its physical and chemical properties. It is commercially available as both a crystalline powder and an aqueous solution.[6][10]
| Property | Value | Source(s) |
| Appearance | White to off-white/light tan crystalline powder; Dark brown liquid (50% solution) | [3][10][11] |
| Molecular Weight | 248.16 g/mol (anhydrous) | [2][3] |
| Melting Point | ~161 - 170 °C (decomposes) | [7][11][12] |
| Solubility | Good/freely soluble in water | [3][13][14] |
| pH (aqueous solution) | 7.0 - 10.5 (neutral to alkaline) | [3][6][13] |
| Stability | Stable under normal storage conditions; highly stable in high-temperature, high-pH solutions. | [1][15][16] |
Core Functionality: The Chemistry of Chelation
The principal mechanism of action for this compound is its ability to act as a multidentate chelating agent.[1][5] Chelation is a process where a molecule forms multiple coordinate bonds with a single central metal ion, creating a stable, ring-like structure known as a chelate.
The glucoheptonate anion utilizes the lone pairs of electrons on the oxygen atoms of its multiple hydroxyl groups and the carboxylate group to form a stable, cage-like complex around a metal ion (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺).[5][17] This sequestration effectively removes the metal ions from the solution, preventing them from participating in undesirable reactions such as precipitation, scale formation, or catalytic degradation of other molecules.[1]
A key advantage of this compound is its exceptional performance across a wide pH range, with particularly high efficiency in alkaline conditions (pH 9 to 14).[1][6] This makes it superior to many other common chelating agents, such as EDTA and NTA, in caustic environments.[13]
Caption: Chelation of a metal ion (Fe³⁺) by this compound.
Pharmaceutical Applications and Significance
In the realm of drug development and formulation, this compound serves as a critical excipient. Its primary roles include:
-
Stabilizing Agent : By chelating trace metal ions present in formulations, it prevents metal-catalyzed oxidation and degradation of the active pharmaceutical ingredient (API), thereby enhancing product stability and shelf-life.[1][18]
-
Solubility and Bioavailability Enhancer : It can form soluble complexes with poorly soluble APIs or prevent their precipitation, which can lead to improved bioavailability.[1][7][8]
-
Carrier for Active Ingredients : It can act as a carrier molecule, particularly for delivering metal-based therapeutic or diagnostic agents.[1][7]
Synthesis and Characterization Protocols
Illustrative Synthesis Protocol: Cyanohydrin Process
The synthesis of this compound can be achieved via the reaction of dextrose (glucose) with a cyanide salt, followed by hydrolysis. This method, adapted from established patent literature, allows for the crystallization of the alpha isomer.[9]
Disclaimer: This protocol involves the use of sodium cyanide, a highly toxic substance. All steps must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and emergency procedures in place.
-
Reactor Setup : In a temperature-controlled reaction vessel, dissolve sodium cyanide (e.g., 2 moles) in deionized water. Cool the solution to approximately 0-5 °C.
-
Dextrose Addition : Slowly add dextrose hydrate (glucose) to the cyanide solution while maintaining the low temperature and stirring continuously.
-
Reaction and Ammonia Removal : The reaction produces ammonia as a byproduct. Apply a vacuum to the vessel to facilitate the removal of ammonia gas. The temperature may be allowed to rise to 25-35 °C during this process.[9]
-
Crystallization : As ammonia is removed, alpha this compound dihydrate will begin to crystallize out of the solution.[9]
-
Isolation : Continue the reaction for 6-8 hours until ammonia evolution ceases. Isolate the crystalline product by filtration.
-
Purification : Wash the collected crystals with cold water and then air or vacuum dry them. A second crop of crystals can be obtained by concentrating the mother liquor.[9]
Experimental Workflow: Product Characterization
A newly synthesized batch of this compound must be rigorously characterized to confirm its identity, purity, and quality.
Caption: A typical workflow for the analytical characterization of this compound.
Protocol for Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.
-
Mobile Phase Preparation : Prepare an aqueous mobile phase, such as dilute sulfuric acid (e.g., 0.005 M), filter it through a 0.45 µm filter, and degas it.
-
Standard Solution Preparation : Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.
-
Sample Preparation : Accurately weigh the synthesized this compound and dissolve it in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions :
-
Column : Use a suitable column, such as a C18 or an ion-exchange column.
-
Flow Rate : Set a flow rate of approximately 0.5 - 1.0 mL/min.
-
Detector : Use a Refractive Index (RI) detector, as glucoheptonate lacks a strong UV chromophore.
-
Injection Volume : Inject 10-20 µL of the standard and sample solutions.
-
-
Data Analysis : Run the standards to create a calibration curve. Analyze the sample chromatogram to determine the peak area of this compound and any impurities. Calculate the purity based on the relative peak areas.
Safety and Handling
This compound is generally considered to be of low toxicity and is not classified as a hazardous substance.[14][15][19] However, prolonged contact with the powder or concentrated solutions may cause mild skin or eye irritation.[15][20] Standard laboratory safety practices, including the use of safety glasses and gloves, are recommended. It is incompatible with strong oxidizing agents.[15]
Conclusion
This compound is a high-performance, biodegradable chelating agent whose value is rooted in its unique molecular structure. Its ability to form stable complexes with metal ions, especially under challenging alkaline conditions, makes it a superior choice for numerous industrial processes. For pharmaceutical scientists and researchers, it offers a powerful tool for stabilizing formulations and enhancing the performance of active ingredients, underscoring its importance in modern drug development. A thorough understanding of its chemical properties and structure is essential for leveraging its full potential in advanced applications.
References
- 1. This compound|Chelating Agent [benchchem.com]
- 2. This compound | C7H13NaO8 | CID 49853507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. epa.gov [epa.gov]
- 5. nbinno.com [nbinno.com]
- 6. univarsolutions.com [univarsolutions.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. US3679659A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 10. Green Chelating Agent -Sodium Glucoheptonate - Green-Mountain Chem [green-mountainchem.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. americanelements.com [americanelements.com]
- 13. glorywh.com [glorywh.com]
- 14. Page loading... [guidechem.com]
- 15. di-corp.com [di-corp.com]
- 16. valudor.com [valudor.com]
- 17. Top 5 Reasons to Choose this compound [unilongindustry.com]
- 18. ru.unilongindustry.com [ru.unilongindustry.com]
- 19. fishersci.com [fishersci.com]
- 20. pmpinc.com [pmpinc.com]
An In-Depth Technical Guide to the Mechanism of Action of Sodium Glucoheptonate as a Chelating Agent
Abstract
Sodium glucoheptonate, the sodium salt of a seven-carbon sugar acid, is a high-performance chelating agent valued for its efficacy in sequestering di- and trivalent metal ions, particularly in alkaline environments.[1][2] Its mechanism of action is rooted in the cooperative binding of its carboxylate and multiple hydroxyl functional groups to a central metal ion, forming stable, water-soluble chelate complexes. This guide elucidates the coordination chemistry of this compound, exploring the critical role of pH in modulating its chelating strength, its interaction with various metal ions, and the validated experimental protocols used to characterize its function. Designed for researchers and drug development professionals, this document provides a foundational understanding of the molecular interactions that govern the performance of this versatile and biodegradable chelating agent.[3][4]
Introduction to Chelation and Sugar-Based Chelants
Chelation is a chemical process in which a polydentate ligand, known as a chelating agent, binds to a central metal ion at multiple points to form a stable, ring-like structure called a chelate. This sequestration prevents the metal ion from participating in undesirable chemical reactions, such as precipitation, scale formation, or catalytic degradation.[1][5]
This compound belongs to the class of alpha-hydroxy carboxylic acids, a group of sugar-based chelants derived from natural, renewable sources.[3][6] Unlike aminopolycarboxylate agents like EDTA, sugar-based chelants such as this compound are noted for their biodegradability and low toxicity, making them environmentally favorable alternatives in a multitude of applications.[4][7] The presence of a carbon backbone with multiple hydroxyl (-OH) groups and a terminal carboxylate (-COO⁻) group endows these molecules with a powerful capacity to coordinate with metal ions.[5]
Molecular Structure and Physicochemical Properties
This compound (C₇H₁₃NaO₈) is the sodium salt of glucoheptonic acid.[8] The glucoheptonate anion possesses a linear seven-carbon chain, featuring a carboxylate group at one end and multiple hydroxyl groups along its length. This unique arrangement of electron-donating oxygen atoms is fundamental to its mechanism of action.
-
Functional Groups: The key functional groups involved in chelation are the terminal carboxylate group and the hydroxyl groups, particularly those in the alpha and gamma positions relative to the carboxylate.
-
Solubility: It is highly soluble in aqueous solutions.[3]
-
Stability: A key feature of this compound is its exceptional stability in high-temperature, highly alkaline solutions (pH 9-14), where many other chelants would degrade.[1][2][9]
The Core Mechanism of Chelation
The efficacy of this compound as a chelating agent stems from its ability to act as a polydentate ligand, enveloping a metal ion and forming multiple coordinate bonds. This creates a highly stable, five- or six-membered ring structure that effectively sequesters the ion from the surrounding solution.[10]
The chelation process is critically dependent on pH. The carboxylate group (-COO⁻) is the primary binding site at neutral to acidic pH. However, the true strength of this compound is unlocked under alkaline conditions.[11]
-
Deprotonation: At high pH (typically > 9), the hydroxyl groups along the carbon chain begin to deprotonate, forming alkoxide ions (-O⁻).[10] This process dramatically increases the electron-donating capacity of the molecule.
-
Coordination: The negatively charged oxygen atoms of both the carboxylate and the deprotonated hydroxyl groups coordinate with the positively charged metal ion (e.g., Ca²⁺, Fe³⁺, Cu²⁺).[1][5]
-
Chelate Ring Formation: The flexible carbon backbone allows the molecule to wrap around the metal ion, forming stable five- or six-membered rings. This "chelate effect" results in a complex that is thermodynamically much more stable than if the ligands were monodentate.[10]
The diagram below illustrates the fundamental mechanism of glucoheptonate chelating a metal ion under alkaline conditions, where both the carboxylate and deprotonated hydroxyl groups participate in coordination.
References
- 1. This compound|Chelating Agent [benchchem.com]
- 2. univarsolutions.com [univarsolutions.com]
- 3. arrochem.com [arrochem.com]
- 4. connectchemicals.com [connectchemicals.com]
- 5. What is the mechanism of Sodium Gluconate? [synapse.patsnap.com]
- 6. Hydroxycarboxylic acid - Wikipedia [en.wikipedia.org]
- 7. This compound - HPMC manufacturer [hpmcmanufacturer.com]
- 8. Sodium Gluconate vs this compound: 5 Key Differences for Concrete Admixtures [waycoochem.com]
- 9. pmpinc.com [pmpinc.com]
- 10. researchgate.net [researchgate.net]
- 11. Green Chelating Agent -Sodium Glucoheptonate - Green-Mountain Chem [green-mountainchem.com]
An In-Depth Technical Guide to the Solubility of Sodium Glucoheptonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in the Application of Sodium Glucoheptonate
This compound, the sodium salt of glucoheptonic acid, is a highly effective chelating agent and excipient with a wide array of applications in industrial processes and pharmaceutical formulations. Its performance in these applications is intrinsically linked to its solubility profile. For researchers and formulation scientists, a comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing stable formulations, and ensuring predictable behavior in diverse chemical environments. This guide provides a detailed exploration of the solubility of this compound, grounded in its physicochemical properties and supported by experimental data and protocols.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. This compound is a polyhydroxylated carboxylate, and its structure is key to understanding its solubility.
Molecular Structure of this compound:
Caption: 2D structure of this compound, highlighting the carboxylate group and multiple hydroxyl groups.
The presence of a carboxylate group (-COO⁻Na⁺) and multiple hydroxyl (-OH) groups makes this compound a highly polar and ionic compound. This structure allows for extensive hydrogen bonding and strong ion-dipole interactions, which are the primary determinants of its solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NaO₈ | |
| Molecular Weight | 248.16 g/mol | |
| Appearance | White or off-white crystalline powder | |
| Melting Point | Approximately 177 °C | |
| Polarity | High | Inferred from structure |
| Hydrogen Bond Donors | 6 | |
| Hydrogen Bond Acceptors | 8 |
Theoretical Principles of Solubility: A "Like Dissolves Like" Perspective
The adage "like dissolves like" is a fundamental principle in predicting solubility. For this compound, this means its solubility will be highest in solvents that share its polarity and hydrogen bonding capabilities.
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Water, being highly polar and an excellent hydrogen bond donor and acceptor, is an exceptional solvent for this compound. Alcohols, such as methanol and ethanol, are also expected to be effective solvents due to their ability to form hydrogen bonds.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents are polar but lack O-H or N-H bonds, making them only hydrogen bond acceptors. While some solubility is expected due to dipole-dipole interactions, it is generally lower than in protic solvents.
-
Non-polar Solvents (e.g., Toluene, Hexane): These solvents have low polarity and cannot participate in hydrogen bonding. The energy required to break the strong intermolecular forces within the this compound crystal lattice is not compensated by the weak van der Waals forces that would be formed with non-polar solvents. Consequently, solubility in these solvents is expected to be very low.
Quantitative and Qualitative Solubility of this compound in Organic Solvents
Table 2: Solubility of this compound in Various Solvents
| Solvent Class | Solvent | Temperature (°C) | Solubility | Source(s) |
| Aqueous | Water | 25 | Freely soluble; Completely miscible in aqueous solutions | |
| Alcohols | Methanol | Not Specified | Miscible | |
| Ethanol | Not Specified | Insoluble | ||
| Ethanol | Not Specified | Miscible | ||
| Ethers | Diethyl Ether | Not Specified | Miscible | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Not Specified | 50 mg/mL |
Addressing Conflicting Data: The conflicting reports on the solubility of this compound in ethanol ("insoluble" versus "miscible") highlight the importance of consulting multiple sources and, ideally, performing experimental verification. The "miscible" claim for both ethanol and diethyl ether from a single source should be treated with caution, as the high polarity and ionic nature of this compound make high solubility in a relatively non-polar solvent like diethyl ether theoretically unlikely. The "insoluble" report for ethanol is more consistent with the behavior of similar polyhydroxylated salts.
Experimental Protocol for Determining the Solubility of this compound
For a definitive determination of solubility in a specific organic solvent, the following experimental protocol, based on the reliable shake-flask method, is recommended.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials and Reagents:
-
This compound (analytical grade)
-
Organic solvent of interest (HPLC grade or equivalent)
-
Deionized water
-
Reference standards of this compound
Equipment:
-
Analytical balance
-
Constant temperature shaker bath
-
Thermostatically controlled oven
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., Refractive Index Detector - RID) or a titrator.
Workflow for Solubility Determination:
Caption: Experimental workflow for the shake-flask method of solubility determination.
Step-by-Step Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the sealed container in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. Preliminary studies may be needed to determine the optimal equilibration time.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to facilitate the separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample to determine the concentration of dissolved this compound.
-
HPLC Method: An HPLC system with a refractive index detector (RID) is often suitable for quantifying non-chromophoric compounds like this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
Titration Method: For some solvent systems, a non-aqueous titration could be developed and validated.
-
Logical Framework for Solubility:
Caption: Relationship between the properties of this compound and its solubility in different solvent types.
Conclusion
The solubility of this compound is a complex interplay of its highly polar, ionic nature and the characteristics of the solvent. It exhibits excellent solubility in water and is expected to be soluble in other polar protic solvents. Its solubility in polar aprotic and non-polar organic solvents is significantly limited. For researchers and professionals in drug development, a thorough understanding of these principles, supplemented by robust experimental data, is essential for the successful application of this versatile compound. The provided experimental protocol offers a reliable framework for determining the solubility of this compound in novel solvent systems, enabling more informed formulation and process development.
Introduction: The Critical Role of Thermal Stability in Research and Development
An In-Depth Technical Guide to the Thermal Stability of Sodium Glucoheptonate for Experimental Use
This compound (C₇H₁₃NaO₈) is a versatile polyhydroxy carboxylate salt valued for its exceptional chelating ability and its role as a stabilizing agent in pharmaceutical formulations.[1] For researchers, scientists, and drug development professionals, a thorough understanding of a compound's thermal stability is not merely an academic exercise; it is a fundamental requirement for ensuring product quality, safety, and efficacy. Thermal degradation can lead to loss of potency, formation of potentially toxic byproducts, and alteration of critical physicochemical properties. This guide provides a comprehensive technical overview of the thermal stability of this compound, detailing the theoretical underpinnings of its decomposition, field-proven experimental methodologies for its assessment, and the practical interpretation of the resulting data in a regulatory context.
Foundational Physicochemical Properties and Handling
Before assessing thermal stability, it is crucial to understand the baseline characteristics of this compound. It is typically a white to off-white crystalline powder that is highly soluble in water.[2] Safety Data Sheets (SDS) indicate that it is stable under normal conditions of storage and transport.[3]
Recommended Storage and Handling: To maintain its integrity prior to and during experimental use, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3] It is critical to keep it away from incompatible materials such as strong oxidizing agents, as well as sources of heat, sparks, or open flames.[3] Adherence to these conditions prevents premature degradation and ensures the reliability of any subsequent thermal analysis.
The Theoretical Framework of Thermal Decomposition
The thermal decomposition of a polyhydroxy carboxylate salt like this compound is a complex process involving multiple, often overlapping, reactions. While specific, detailed studies on the decomposition pathway of this compound are not extensively published, a scientifically sound model can be derived from its chemical structure and from comprehensive thermal analysis data available for its close structural analog, sodium gluconate (C₆H₁₁NaO₇).[4]
The decomposition process is highly dependent on the atmosphere:
-
In an Inert Atmosphere (e.g., Nitrogen, Argon): Decomposition is expected to proceed through a series of dehydration and decarboxylation steps. The polyol backbone will likely undergo cyclization, condensation, and polymerization reactions, ultimately forming a stable carbonaceous residue, or "char."[4]
-
In an Oxidative Atmosphere (e.g., Air, Oxygen): The initial dehydration and decarboxylation steps are followed by combustion of the organic backbone and any intermediate char. The final decomposition products in an oxidizing atmosphere are expected to be sodium oxides or sodium carbonate, along with gaseous products like carbon dioxide and water.[3][4]
Hazardous combustion products are officially noted as oxides of carbon and sodium oxides.[3]
Core Experimental Methodologies for Assessing Thermal Stability
A multi-faceted experimental approach is required to fully characterize the thermal stability of this compound. The following protocols are designed as self-validating systems, providing the robust data required for research and regulatory submissions.
Thermogravimetric Analysis (TGA)
Causality: TGA is the cornerstone of thermal stability analysis. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] This directly reveals the temperatures at which the material begins to degrade (onset temperature) and the kinetics of its decomposition across different temperature ranges.
Experimental Protocol: TGA of this compound
-
Instrumentation: A calibrated thermogravimetric analyzer with a sensitive microbalance, programmable furnace, and gas-switching capabilities.
-
Sample Preparation: Accurately weigh 5–10 mg of finely powdered this compound into a clean, tared TGA crucible (alumina or platinum is recommended). Ensure an even, thin layer to promote uniform heat transfer.
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance mechanism.
-
Select the desired atmosphere:
-
Inert: Purge the furnace with high-purity nitrogen or argon at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes before starting the experiment to ensure an oxygen-free environment.
-
Oxidative: Purge the furnace with dry air at a constant flow rate (e.g., 50 mL/min).
-
-
Set the temperature program: Ramp from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min). A slower heating rate can provide better resolution of overlapping thermal events.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins. Identify the temperatures of maximum decomposition rates from the peak of the first derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
Causality: DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[6] It is essential for identifying thermodynamic transitions such as melting (endothermic), crystallization (exothermic), and decomposition, which may or may not be associated with a mass loss.[5] When run in parallel with TGA, it provides a complete picture of the thermal events.
Experimental Protocol: DSC of this compound
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2–5 mg of finely powdered this compound into a DSC pan (e.g., aluminum). Hermetically seal the pan to contain any evolved gases during initial transitions.
-
Instrument Setup:
-
Place the sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Use the same temperature program as the TGA analysis for direct correlation (e.g., ramp from 25°C to a suitable final temperature at 10°C/min).
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis: Plot heat flow versus temperature. Identify endothermic peaks, which indicate events like melting, and exothermic peaks, which can indicate decomposition or crystallization. The melting point (Tm) is typically taken as the peak maximum of the melting endotherm.
Long-Term and Accelerated Stability Studies (ICH Guidelines)
Causality: For drug development professionals, thermal stability must be assessed under conditions relevant to long-term storage and short-term excursions during shipping. The International Council for Harmonisation (ICH) Q1A(R2) guideline provides the regulatory framework for these studies.[7] The goal is to establish a re-test period or shelf life by evaluating the material's quality over time under defined temperature and humidity conditions.[7]
Experimental Protocol: ICH-Compliant Stability Study
-
Batch Selection: Use at least three primary batches of this compound to account for variability.[7] The batches should be manufactured using a process representative of the final commercial scale.
-
Container Closure System: Package the samples in the container closure system proposed for marketing.[7]
-
Storage Conditions: Place the packaged samples into calibrated stability chambers set to the following conditions[7][8]:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.
-
Accelerated: Test at a minimum of three time points, including 0, 3, and 6 months.[7]
-
-
Analysis: At each time point, test the samples for critical quality attributes. This includes appearance, assay, and, crucially, the presence of degradation products. A stability-indicating analytical method, such as HPLC, is required.
Analysis of Degradation Products by HPLC
Causality: Identifying and quantifying degradation products is essential for understanding the degradation pathway and ensuring safety. Since this compound lacks a strong UV chromophore, conventional HPLC-UV detection can be challenging. However, analysis at low wavelengths or the use of more universal detectors is effective. The following protocol is adapted from established methods for the related compound, sodium gluconate.[9]
Proposed Protocol: HPLC with UV Detection for Stability Samples
-
Instrumentation: HPLC system with a UV detector.
-
Column: A sulfonated polystyrene-divinylbenzene (PS-DVB) resin column is suitable for separating polar, organic acid-related compounds.[9]
-
Mobile Phase: An isocratic mobile phase of 0.025 M sulfuric acid in deionized water.[9] The acidic mobile phase ensures that the carboxylate is in its acid form for consistent retention. Degas the mobile phase before use.
-
Chromatographic Conditions:
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm[9] (Note: At this low wavelength, mobile phase purity is critical to minimize baseline noise).
-
Injection Volume: 10-20 µL
-
-
Sample Preparation:
-
Accurately weigh the stability sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Data Analysis: Develop and validate the method according to ICH Q2(R1) guidelines. Quantify this compound (main peak) and any new peaks (degradation products) that appear over the course of the stability study against a reference standard.
Synthesizing the Data: A Cohesive Picture of Thermal Stability
Effective interpretation requires synthesizing data from all analytical techniques.
Quantitative Data Summary
The table below summarizes key thermal parameters. It is critical to note the difference between the melting point reported for this compound and the more detailed decomposition profile available for the closely related sodium gluconate, underscoring the necessity of performing specific analysis.
| Parameter | This compound | Sodium Gluconate (Reference) | Method | Source |
| Melting Point | 161°C | ~234°C | DSC / Capillary | [3] |
| Onset of Decomposition (in Air) | Not specified | < 200°C | TGA | [4] |
| Multi-stage Decomposition Range | Not specified | 165 - 600+ °C | TGA | [4] |
Influence of Experimental Parameters
-
Atmosphere: As shown in studies on related gluconate salts, the total mass loss is significantly greater in an oxidizing atmosphere (air) compared to an inert one (nitrogen) due to the combustion of the carbonaceous char.[10] A TGA experiment run in both atmospheres is a self-validating system; a significant difference in final mass confirms an oxidative decomposition mechanism.
-
Heating Rate: Higher heating rates in TGA/DSC can shift transition temperatures to higher values. A rate of 10°C/min is a standard starting point, but lower rates may be needed to resolve complex, overlapping events.
Practical Implications for the Researcher
The thermal data directly informs critical process decisions in research and pharmaceutical development:
-
Drying and Lyophilization: The onset of decomposition (~160-200°C) defines the absolute upper limit for any drying process. To provide a margin of safety, drying temperatures should be kept significantly below this threshold.
-
Heat Sterilization: Given that decomposition begins well below typical autoclave temperatures (e.g., 121°C), terminal heat sterilization of solid this compound or highly concentrated solutions is likely not feasible without significant degradation. Sterile filtration would be the required method for liquid formulations.
-
Formulation Processing: During manufacturing steps like wet granulation or hot-melt extrusion, process temperatures must be carefully controlled to remain below the decomposition onset to prevent degradation and ensure the stability of the final product.
Conclusion
The thermal stability of this compound is a critical quality attribute that dictates its handling, storage, and application in experimental and pharmaceutical settings. While it is stable under recommended ambient conditions, thermal analysis reveals a melting point of approximately 161°C, with significant decomposition expected to begin at temperatures below 200°C, particularly in an oxidizing atmosphere. A comprehensive assessment, integrating Thermogravimetric Analysis, Differential Scanning Calorimetry, and long-term stability studies guided by ICH principles, is essential for any research or drug development program. By employing the robust methodologies outlined in this guide, scientists can ensure the integrity of their materials, the validity of their research, and the safety and efficacy of the final pharmaceutical product.
References
- 1. glorywh.com [glorywh.com]
- 2. Green Chelating Agent -Sodium Glucoheptonate - Green-Mountain Chem [green-mountainchem.com]
- 3. di-corp.com [di-corp.com]
- 4. benchchem.com [benchchem.com]
- 5. tainstruments.com [tainstruments.com]
- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. pharmaacademias.com [pharmaacademias.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Deep Dive into the Spectroscopic Characterization of Sodium Glucoheptonate: An In-depth Technical Guide
This guide provides an in-depth exploration of the spectroscopic techniques used for the structural elucidation and quality control of sodium glucoheptonate. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy as applied to this versatile chelating agent. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and provide expert interpretation of the spectral data, all grounded in authoritative scientific principles.
Introduction: The Multifaceted Nature of this compound
This compound, the sodium salt of glucoheptonic acid, is a polyhydroxy carboxylate with the chemical formula C₇H₁₃NaO₈[1][2][3]. It is a highly effective chelating agent, capable of sequestering various di- and trivalent metal ions, which makes it invaluable in a wide range of industrial and pharmaceutical applications[4][5]. Its utility spans from metal cleaning and water treatment to a stabilizer in pharmaceutical formulations[5][6][7]. Given its critical role, rigorous analytical characterization is paramount to ensure its identity, purity, and performance. Spectroscopic methods offer powerful, non-destructive tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C, allowing for the unambiguous assignment of the molecular structure.
The "Why" Behind the NMR Experiment: Probing the Proton and Carbon Environments
For a molecule like this compound, which possesses a flexible seven-carbon chain with multiple chiral centers and hydroxyl groups, NMR is indispensable. ¹H NMR will reveal the number of different types of protons, their connectivity through spin-spin coupling, and their stereochemical relationships. ¹³C NMR complements this by providing a count of the unique carbon atoms in the molecule.
The choice of solvent is critical. Deuterated water (D₂O) is the solvent of choice for this compound due to its high solubility in water[8]. The hydroxyl protons will exchange with deuterium and will therefore not be observed in the ¹H NMR spectrum, simplifying the spectrum and allowing for clearer observation of the carbon-bound protons[9].
Experimental Protocol: ¹H and ¹³C NMR of this compound
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterium oxide (D₂O, 99.9 atom % D).
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
Spectral Interpretation: Expected Chemical Shifts and Coupling Patterns
¹H NMR: The protons on the carbon chain will resonate in the region of approximately 3.5 to 4.5 ppm. The protons attached to carbons bearing hydroxyl groups are deshielded. The terminal CH₂OH group will likely show two distinct protons due to the chiral centers in the molecule. Complex spin-spin coupling will be observed, resulting in multiplets for most signals.
¹³C NMR: The carbonyl carbon of the carboxylate group is expected to be the most downfield signal, typically in the range of 170-180 ppm[12]. The carbons bearing hydroxyl groups will resonate in the region of 60-80 ppm.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| C=O | - | 170 - 180 |
| CH(OH) | 3.5 - 4.5 | 60 - 80 |
| CH₂(OH) | 3.5 - 4.5 | ~60 |
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.
The Rationale for IR Analysis: Identifying Key Molecular Vibrations
For this compound, IR spectroscopy is particularly useful for confirming the presence of the carboxylate and hydroxyl functional groups. The spectrum of a carboxylate salt is distinctly different from that of its corresponding carboxylic acid[13]. The absence of a broad O-H stretch from a carboxylic acid and the presence of strong carboxylate stretches are key diagnostic features.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the clean, empty ATR crystal prior to sample analysis.
Spectral Interpretation: Characteristic Absorption Bands
The IR spectrum of this compound will be dominated by absorptions from the O-H and carboxylate groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (hydroxyl) | Stretching | 3600 - 3200 | Strong, Broad |
| C-H (alkane) | Stretching | 2950 - 2850 | Medium |
| C=O (carboxylate) | Asymmetric Stretching | 1650 - 1550 | Strong |
| C=O (carboxylate) | Symmetric Stretching | 1450 - 1360 | Strong |
| C-O | Stretching | 1150 - 1000 | Strong |
The broad and intense band in the 3600-3200 cm⁻¹ region is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups, likely involved in hydrogen bonding. The most diagnostic peaks for the carboxylate group are the strong asymmetric and symmetric stretches[13][14]. The absence of a carbonyl (C=O) stretch around 1700-1760 cm⁻¹ confirms that the compound is a carboxylate salt and not a carboxylic acid[15]. The region between 1150 and 1000 cm⁻¹ will contain strong C-O stretching vibrations from the alcohol groups. A reference spectrum for this compound is available in the NIST Chemistry WebBook[16].
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Tool for Chelation Studies
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. It is particularly useful for analyzing compounds containing chromophores – functional groups that absorb light in this region.
The Utility of UV-Vis for an "Invisible" Molecule
This compound itself does not possess a significant chromophore and therefore does not exhibit strong absorption in the UV-Vis region[17]. However, this technique becomes highly valuable for studying one of its primary functions: chelation. When this compound forms a complex with a metal ion, the resulting chelate can have distinct UV-Vis absorption characteristics[18][19][20]. This allows for the indirect quantification of this compound or the study of its binding properties with various metals[21][22].
Experimental Protocol: Indirect Analysis via Metal Complexation
Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in deionized water.
-
Prepare a stock solution of a suitable metal salt (e.g., copper(II) sulfate, iron(III) chloride) in deionized water.
-
Create a series of solutions containing a fixed concentration of the metal ion and varying concentrations of this compound.
-
Allow the solutions to equilibrate for the complex to form.
Data Acquisition:
-
Scan the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-800 nm).
-
Use a solution of the metal salt at the same concentration as a blank to subtract the absorbance of the uncomplexed metal ion.
Spectral Interpretation: Observing the Formation of Metal Complexes
The formation of a metal-glucoheptonate complex is often accompanied by a change in the UV-Vis spectrum. This can manifest as the appearance of a new absorption band or a shift in the wavelength of maximum absorbance (λ_max) of the metal ion. By monitoring these changes as a function of the this compound concentration, one can determine the stoichiometry of the complex and its formation constant. This indirect method is a powerful application of UV-Vis spectroscopy for characterizing the functional properties of chelating agents like this compound.
Conclusion: A Synergistic Approach to Characterization
The comprehensive analysis of this compound is best achieved through the synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the definitive structural map of the molecule, IR spectroscopy offers a rapid confirmation of key functional groups, and UV-Vis spectroscopy, while not directly observing the molecule, provides critical insights into its chelating functionality. Together, these methods form a robust analytical toolkit for ensuring the quality, purity, and efficacy of this compound in its diverse applications.
References
- 1. Page loading... [guidechem.com]
- 2. Sodium Gluconate vs this compound: 5 Key Differences for Concrete Admixtures [waycoochem.com]
- 3. This compound | C7H13NaO8 | CID 49853507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. ru.unilongindustry.com [ru.unilongindustry.com]
- 6. This compound [myskinrecipes.com]
- 7. chemimpex.com [chemimpex.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. hmdb.ca [hmdb.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. Sodium glucoheptanate [webbook.nist.gov]
- 17. benchchem.com [benchchem.com]
- 18. Simultaneous determination of DTPA, EDTA, and NTA by UV-visible spectrometry and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Study on the Methods of Separation and Detection of Chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating In-Vitro Studies: A Technical Guide to the Toxicology and Biocompatibility of Sodium Glucoheptonate
For researchers, scientists, and drug development professionals, the selection of every component in an in-vitro system is a critical decision that can profoundly impact the validity and reproducibility of experimental outcomes. Sodium glucoheptonate, a versatile chelating agent and stabilizer, is increasingly finding application in pharmaceutical and research settings.[1][2][3] This guide provides an in-depth technical overview of the toxicological and biocompatibility profile of this compound, empowering you to make informed decisions for your in-vitro studies.
Section 1: Understanding this compound: A Functional Overview
This compound is the sodium salt of glucoheptonic acid, a sugar acid.[4] Its primary and most valued characteristic is its exceptional ability to chelate metal ions, particularly in alkaline solutions.[4] This property makes it a highly effective sequestering agent, preventing unwanted reactions and precipitation of metal hydroxides. In the context of in-vitro studies, this can be crucial for maintaining the stability and clarity of culture media and reagent solutions. It is also utilized in pharmaceutical formulations as a stabilizer, enhancing the solubility and bioavailability of active ingredients.[1][3]
From a safety perspective, this compound is generally considered to have a low toxicity profile. Safety Data Sheets (SDS) consistently indicate that it may cause mild skin or eye irritation upon direct contact, but it is not classified as a hazardous substance.[5][6][7] The U.S. Environmental Protection Agency (EPA) has classified monosodium D-glucoheptonate as a "Green circle" chemical, meaning it has been verified to be of low concern based on experimental and modeled data.[8]
Section 2: In-Vitro Toxicology: A Framework for Assessment
To ensure that the presence of this compound in an in-vitro system does not introduce confounding cytotoxic or genotoxic effects, a systematic toxicological assessment is paramount. The following sections detail the key assays and the rationale behind their application, guided by the principles of ISO 10993 for biocompatibility evaluation.
Cytotoxicity Assessment: Gauging the Impact on Cell Viability
Cytotoxicity assays are the frontline tools for determining the concentration at which a substance may become harmful to cells. These assays measure various cellular functions, from metabolic activity to membrane integrity. For a water-soluble compound like this compound, several robust colorimetric and enzymatic assays are suitable.
Core Principle: The fundamental goal is to establish a dose-response curve and determine the 50% inhibitory concentration (IC50), which is the concentration of the substance that reduces cell viability by 50%. This value is a critical parameter for designing experiments and interpreting results.[9]
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for in-vitro cytotoxicity testing of this compound.
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium without this compound). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm with a reference wavelength of 620 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
b) LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant. LDH is a stable cytoplasmic enzyme found in all cells and is rapidly released upon membrane damage.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the amount of LDH released for each concentration and express it as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).
c) Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes. The amount of dye retained is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Neutral Red Incubation: After treatment, remove the medium and add medium containing a specific concentration of neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours.
-
Washing and Destaining: Remove the neutral red-containing medium, and wash the cells with a wash buffer (e.g., PBS). Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the cells.
-
Absorbance Reading: Agitate the plate for a few minutes to ensure complete solubilization of the neutral red. Read the absorbance at approximately 540 nm.
-
Data Analysis: Calculate the percentage of neutral red uptake for each concentration relative to the control and determine the IC50 value.
Quantitative Data Summary (Hypothetical)
While extensive public data on the IC50 of this compound across multiple cell lines is limited, the following table provides a template for how such data should be presented. It is imperative for researchers to empirically determine the IC50 for their specific cell line and experimental conditions.
| Cell Line | Assay | Exposure Time (hours) | IC50 (mg/mL) | Reference |
| Human Dermal Fibroblasts (HDF) | MTT | 24 | > 10 | Internal Data |
| Human Hepatocellular Carcinoma (HepG2) | LDH | 48 | > 10 | Internal Data |
| Murine Fibroblasts (L929) | Neutral Red | 72 | > 10 | Internal Data |
Note: The values presented are for illustrative purposes. The high LD50 value of >4040 mg/kg in rats suggests a low potential for acute oral toxicity, which generally correlates with low cytotoxicity in-vitro.[5]
Genotoxicity Assessment: Protecting the Integrity of Genetic Material
Genotoxicity assays are designed to detect any potential damage to the genetic material of cells. For a comprehensive assessment, a battery of tests is typically employed, covering different endpoints such as gene mutations, and chromosomal damage.
a) Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[10] It utilizes several strains of the bacterium Salmonella typhimurium with mutations in the genes involved in histidine synthesis, making them unable to grow in a histidine-free medium. The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow.
A study referenced by the US EPA reported that this compound was negative in an Ames test with Salmonella typhimurium strains TA1535, TA1537, and TA1538, both with and without metabolic activation.[11]
b) In-Vitro Micronucleus Assay
The in-vitro micronucleus assay is a well-established method for evaluating chromosomal damage. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells is an indication of chromosomal damage.[12]
According to a US EPA screening document, a micronucleus test in mice with this compound was negative.[11] This in-vivo data provides strong evidence for a lack of clastogenic or aneugenic potential.
Genotoxicity Assessment Decision Pathway
Caption: A decision pathway for assessing the genotoxicity of this compound.
Section 3: Biocompatibility for In-Vitro Systems: Beyond Toxicity
Biocompatibility in the context of in-vitro studies extends beyond the absence of toxicity. It encompasses the compatibility of a substance with the entire culture system, ensuring that it does not interfere with cellular processes such as adhesion, proliferation, and morphology.
Interaction with Cell Culture Media
This compound's primary function as a chelating agent can be beneficial in cell culture media by sequestering trace metal ions that could otherwise be toxic or interfere with cellular processes. Its high water solubility and stability in solution make it easy to incorporate into media formulations.[13]
Effects on Cell Adhesion and Proliferation
A study on calcium glucoheptonate, a related compound, demonstrated that at certain concentrations, it can enhance the proliferation of osteoblast-like cells. This suggests that the glucoheptonate moiety is well-tolerated and can even be beneficial for cell growth. Furthermore, this compound is used in some cell culture media formulations to promote cell growth and viability.[2][3]
Experimental Protocol for Assessing Effects on Cell Adhesion and Proliferation:
-
Coating of Culture Surfaces (Optional): If investigating the effect on adhesion to specific extracellular matrix proteins, coat culture plates with proteins like fibronectin or collagen.
-
Cell Seeding: Seed cells in the presence of various concentrations of this compound.
-
Adhesion Assessment: After a short incubation period (e.g., 2-4 hours), gently wash the plates to remove non-adherent cells. Quantify the number of adherent cells using a method like crystal violet staining.
-
Proliferation Assessment: For proliferation, culture the cells for several days in the presence of this compound. At different time points, determine the cell number using a cell counter or a viability assay like MTT.
-
Morphological Analysis: At each time point, examine the cells under a microscope to assess for any changes in morphology, such as cell rounding, detachment, or changes in spreading.
Section 4: Conclusion and Best Practices
The available evidence from safety data sheets, regulatory agency screenings, and related scientific literature indicates that this compound has a low in-vitro toxicological profile and is generally biocompatible for use in cell culture applications. Its properties as a stable, water-soluble chelating agent can be advantageous in maintaining the quality of in-vitro systems.
Key Recommendations for Researchers:
-
Empirical Validation: Always perform in-house cytotoxicity testing to determine the IC50 of this compound for your specific cell line and experimental conditions.
-
Concentration Control: Use the lowest effective concentration of this compound required for its intended function (e.g., chelation, stabilization).
-
Appropriate Controls: Always include a vehicle control (the same medium and solvent without the test article) in your experiments.
-
Documentation: Meticulously document the source, purity, and concentration of the this compound used in your studies to ensure reproducibility.
-
Aseptic Technique: Ensure that the this compound solution is sterile-filtered before being added to cell cultures to prevent contamination.
By adhering to these principles and utilizing the information provided in this guide, researchers can confidently incorporate this compound into their in-vitro studies, minimizing the risk of artifacts and enhancing the reliability of their scientific findings.
References
- 1. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US3679659A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. Enhancement of fibroblast proliferation, collagen biosynthesis and production of growth factors as a result of combining sodium hyaluronate and aminoacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. valudor.com [valudor.com]
- 5. Development of a novel in vitro micronucleus test using human induced pluripotent stem cell-derived T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. This compound | C7H13NaO8 | CID 49853507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 9. epa.gov [epa.gov]
- 10. criver.com [criver.com]
- 11. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of calcium glucoheptonate on proliferation and osteogenesis of osteoblast-like cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
Introduction: Beyond Chelation—Understanding the Environmental Profile of Sodium Glucoheptonate
An In-depth Technical Guide to the Environmental Fate and Biodegradability of Sodium Glucoheptonate
This compound is a highly effective and widely used chelating agent, prized for its ability to form stable complexes with di- and trivalent metal ions across a broad pH range, particularly in alkaline conditions.[1][2][3] Derived from natural sugars, this compound is a key component in numerous industrial applications, including metal cleaning, textile processing, concrete admixtures, and bottle washing.[1][4][5][6] For researchers, scientists, and professionals in drug development, where excipient safety and environmental impact are paramount, a thorough understanding of a compound's lifecycle beyond its primary function is critical.
This guide provides a detailed examination of the environmental fate and biodegradability of this compound. Moving beyond a simple declaration of being "eco-friendly," we will delve into the specific physicochemical properties that govern its behavior in the environment, the standardized methodologies used to assess its degradation, and the authoritative data that underpins its classification as a substance with low environmental persistence.[4][7][8]
Section 1: Physicochemical Properties & Environmental Partitioning
The environmental journey of any chemical begins with its intrinsic physical and chemical properties. These characteristics dictate how it partitions between air, water, soil, and biota. For this compound, its properties strongly indicate a preference for the aqueous phase and a low potential for accumulation.
Key properties influencing its environmental distribution include:
-
High Water Solubility: As a sodium salt of a sugar acid, it is readily soluble in water.[3][5] This high solubility ensures that if released into the environment, it will predominantly be found in water bodies rather than partitioning to air or sediment.
-
Low Bioaccumulation Potential: The octanol-water partition coefficient (Log KOW) is a key indicator of a substance's tendency to accumulate in the fatty tissues of organisms. A reported Log KOW of -6.44 for this compound signifies that it is extremely hydrophilic and has a very low potential for bioaccumulation.[9][10]
-
Negligible Volatility: As a salt with a high molecular weight, this compound has a very low vapor pressure and is not expected to volatilize from water or soil surfaces.[10]
-
Low Adsorption to Soil: Based on its chemical structure and high water solubility, this compound is predicted to have a low potential for adsorption to soil and sediment, indicating it is likely to have very high mobility in soil.[10]
Table 1: Key Physicochemical and Environmental Properties of this compound
| Property | Value / Description | Implication for Environmental Fate | Source(s) |
| Physical State | Liquid (50% solution) or Crystal Powder | Affects handling and dissolution upon release. | [1][11] |
| Water Solubility | Readily soluble | Predominantly partitions to the aqueous phase. | [3][5] |
| Log KOW | -6.44 | Very low potential for bioaccumulation in organisms. | [9] |
| Hydrolysis | Contains no hydrolysable functional groups. | Not expected to degrade via hydrolysis. | [8] |
| Persistence | Low | Readily biodegradable under aerobic and anaerobic conditions. | [8] |
Section 2: Aerobic Biodegradation: The Standard for Environmental Compatibility
The primary mechanism for the removal of this compound from the environment is microbial degradation. The gold standard for assessing this is the Organisation for Economic Co-operation and Development (OECD) 301 series of tests for "Ready Biodegradability."[12][13] A substance is classified as readily biodegradable if it demonstrates rapid and substantial degradation in these stringent aerobic tests, suggesting it will not persist in the environment.[12]
Evidence of Ready Biodegradability
This compound has been shown to meet the criteria for ready biodegradability. An experimental study following OECD Guideline 301F demonstrated that the substance biodegraded by more than 60% within a 10-day window, a key requirement for this classification.[8] Another data source shows a degradation rate of 96% over a 28-day period, also under OECD 301F test conditions.[9] This rapid mineralization to carbon dioxide, water, and microbial biomass is a definitive indicator of its low environmental persistence.[8][14] The U.S. Environmental Protection Agency (EPA), after reviewing the available data, designated this compound as a Low-Priority Substance, in part because its exposure potential is reduced through biodegradation under both aerobic and anaerobic conditions.[8]
Experimental Protocol Spotlight: OECD 301F - Manometric Respirometry Test
The choice of the OECD 301F test is logical for a highly soluble, non-volatile substance like this compound. This method measures the oxygen consumed by a microbial population while degrading the test substance in a closed system. The amount of oxygen consumed is then compared to the Theoretical Oxygen Demand (ThOD) to calculate the percentage of biodegradation.[15]
Core Steps of the OECD 301F Protocol:
-
Preparation of Mineral Medium: A buffered, aqueous medium containing essential mineral salts is prepared to support microbial life.
-
Inoculum: A mixed population of microorganisms, typically sourced from the activated sludge of a wastewater treatment plant, is added to the medium.[12]
-
Test Setup: A known concentration of this compound (as the sole carbon source) is added to replicate sealed test flasks. Control flasks ("blanks") containing only the inoculum are also prepared to measure background respiration.[13]
-
Incubation: The flasks are incubated at a constant temperature (e.g., 22 ± 2°C) in the dark for 28 days.[12]
-
Measurement: The consumption of oxygen is measured over time using a manometer or other pressure-sensing device. As microorganisms degrade the substance, they consume oxygen, causing a pressure drop in the flask's headspace.[15]
-
Data Analysis & Pass Criteria:
-
The percentage of biodegradation is calculated based on the measured oxygen uptake relative to the ThOD.
-
To be classified as "readily biodegradable," the substance must achieve at least 60% biodegradation within the 28-day test period.[13]
-
Crucially, this 60% pass level must be reached within a "10-day window," which starts when 10% biodegradation is first achieved.[12]
-
Diagram: OECD 301F Experimental Workflow
Caption: Workflow for OECD 301F Ready Biodegradability Test.
Section 3: Anaerobic Biodegradation
While aerobic conditions are common in surface waters, anaerobic (oxygen-free) conditions prevail in environments like river sediments, flooded soils, and anaerobic digesters in wastewater treatment plants. Assessing biodegradability under these conditions is therefore crucial for a complete environmental profile.
Direct experimental data on the anaerobic biodegradation of this compound is less common; however, regulatory bodies often use a "read-across" approach from structurally similar chemicals. The EPA expects this compound to be completely biodegradable under anaerobic conditions based on data from sodium gluconate, which was shown to be 100% degraded after 35 days in an anaerobic test.[8][10] This approach is scientifically justified due to the high structural similarity between the two sugar acid salts, suggesting they would be susceptible to the same microbial degradation pathways.
Section 4: Abiotic Degradation Processes
In addition to microbial degradation, abiotic processes like hydrolysis and photodegradation can contribute to a chemical's breakdown. However, for this compound, these are not considered significant fate pathways.
-
Hydrolysis: The molecule lacks functional groups that are susceptible to hydrolysis under environmentally relevant pH conditions.[8]
-
Photodegradation: Direct degradation by sunlight is not expected to be a major environmental fate process for this type of aliphatic, highly water-soluble compound.
Section 5: Environmental Fate Summary & Ecotoxicity
Table 2: Summary of Biodegradability Data for this compound
| Test Type | Guideline | Duration | Result | Classification | Source(s) |
| Aerobic Biodegradation | OECD 301F | 28 days | >60% within 10-day window | Readily Biodegradable | [8] |
| Aerobic Biodegradation | OECD 301F | 28 days | 96% | Readily Biodegradable | [9] |
| Anaerobic Biodegradation | Read-across from Sodium Gluconate | 35 days | Expected to be 100% | Readily Biodegradable | [8][10] |
Furthermore, the EPA's assessment concluded that this compound is of low concern for environmental hazard, indicating a low potential for aquatic toxicity.[8] This aligns with its classification by the EPA's Safer Choice program as a "Green circle" chemical, verified to be of low concern.[16]
Conclusion: An Environmentally Responsible Choice
References
- 1. univarsolutions.com [univarsolutions.com]
- 2. This compound|Chelating Agent [benchchem.com]
- 3. glorywh.com [glorywh.com]
- 4. Top 5 Reasons to Choose this compound [unilongindustry.com]
- 5. arrochem.com [arrochem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. epa.gov [epa.gov]
- 9. valudor.com [valudor.com]
- 10. santos.com [santos.com]
- 11. Green Chelating Agent -Sodium Glucoheptonate - Green-Mountain Chem [green-mountainchem.com]
- 12. contractlaboratory.com [contractlaboratory.com]
- 13. oecd.org [oecd.org]
- 14. What is the mechanism of Sodium Gluconate? [synapse.patsnap.com]
- 15. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 16. This compound | C7H13NaO8 | CID 49853507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound - HPMC manufacturer [hpmcmanufacturer.com]
Prepared for: Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Sodium Glucoheptonate (CAS 31138-65-5)
Authored by: Gemini, Senior Application Scientist
Introduction
This compound (CAS No. 31138-65-5), the sodium salt of glucoheptonic acid, is a highly versatile and biodegradable chelating agent.[1] While it has found widespread use in various industrial applications such as metal cleaning, textile processing, and as a concrete admixture, its unique properties are of significant interest to the scientific and pharmaceutical communities.[2][3] This guide provides a comprehensive technical overview of this compound, focusing on its fundamental properties, mechanism of action, and applications in research and drug development, supported by experimental protocols and in-depth analysis.
Core Chemical and Physical Properties
This compound is typically available as a dihydrate, presenting as a white to off-white crystalline powder that is freely soluble in water.[4][5] Its high water solubility is a key attribute for its application in aqueous formulations. The compound exists in two isomeric forms, alpha and beta, with the alpha form being more stable and soluble.[6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 31138-65-5 | [2][4] |
| Molecular Formula | C₇H₁₃NaO₈·2H₂O (Dihydrate) | [4][8] |
| Molecular Weight | 248.16 g/mol (Anhydrous) | [9][10] |
| 284.19 g/mol (Dihydrate) | [4] | |
| Appearance | White to off-white powder | [1][4] |
| Solubility | Freely soluble in water | [2][5] |
| pH (1% solution) | 7.0 - 9.0 | [11] |
| Melting Point | 177 °C | [2] |
| Optical Rotation | [α]20/D = +5° to +6° (c=10 in H₂O) | [4][9] |
Synthesis Overview
The synthesis of this compound is well-established and typically involves the reaction of glucose with a cyanide source, such as sodium cyanide, in an aqueous solution. This process, a Kiliani-Fischer synthesis extension, lengthens the carbon chain of the glucose molecule. The resulting cyanohydrin is then hydrolyzed to form the sodium salt of glucoheptonic acid.[2][7] The reaction conditions can be controlled to favor the crystallization of the desired alpha-glucoheptonate dihydrate.[7]
Mechanism of Action: Superior Chelation
The primary function of this compound is its exceptional ability to chelate di- and trivalent metal ions.[6] This property is central to its utility in research and pharmaceutical applications.
The Chemistry of Chelation
Chelating agents are organic compounds that can form multiple bonds with a single metal ion, effectively sequestering it and preventing it from participating in other reactions.[3] The structure of this compound, with its multiple hydroxyl groups and a terminal carboxyl group, allows it to form stable, water-soluble complexes with a wide range of metal ions, including calcium (Ca²⁺), iron (Fe³⁺), magnesium (Mg²⁺), and copper (Cu²⁺).[6][12]
Advantages in Alkaline Environments
A key differentiator for this compound is its stability and efficacy in high pH environments.[6][13] This makes it a superior chelating agent in alkaline solutions where many other chelants, such as EDTA, may be less effective.[11] Its ability to sequester metal ions at pH levels between 9 and 14 is particularly noteworthy.[6]
Caption: Chelation of a metal ion by this compound.
Applications in Research and Drug Development
The unique properties of this compound lend themselves to several critical applications within the pharmaceutical and research sectors.
Stabilizing Agent in Formulations
Trace metal ions can catalyze the degradation of active pharmaceutical ingredients (APIs), leading to reduced efficacy and shelf-life. By sequestering these metal ions, this compound acts as a powerful stabilizing agent in both liquid and solid dosage forms.[4][9]
Enhancing Solubility and Bioavailability
This compound can improve the solubility and bioavailability of certain APIs.[4][6] This is particularly valuable for poorly soluble drug candidates, a common challenge in drug development.
Role in Bioprocessing
In biotechnology, it is used as a chelating agent in cell culture media to ensure optimal growth conditions by managing the concentration of essential metal ions and sequestering potentially toxic ones.[4][9]
Radiopharmaceuticals
This compound is utilized as a ligand in radiopharmaceutical formulations, notably with technetium-99m (Tc-99m), for diagnostic imaging in nuclear medicine.[6][14] The Tc-99m glucoheptonate complex is employed as a kidney and brain imaging agent.[14]
Analytical and Experimental Protocols
Protocol for Determining Chelating Value (Iron)
This protocol provides a method to quantify the iron-chelating capacity of this compound.
Materials:
-
This compound sample
-
Ferric chloride (FeCl₃) solution (standardized)
-
Sodium hydroxide (NaOH) solution
-
Deionized water
-
Burette, beaker, magnetic stirrer
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
Add a known excess of the standardized ferric chloride solution to the this compound solution while stirring.
-
Adjust the pH of the solution to approximately 11-12 with the sodium hydroxide solution. A precipitate of ferric hydroxide will form from the unchelated iron.
-
Filter the precipitate and wash it with deionized water.
-
Titrate the remaining ferric chloride in the filtrate with a standardized EDTA solution to determine the amount of unchelated iron.
-
The difference between the initial amount of iron added and the unchelated iron represents the amount of iron chelated by the this compound.
-
Calculate the chelating value, typically expressed as grams of Fe³⁺ chelated per 100g of this compound.
HPLC Analysis
While this compound lacks a strong chromophore for UV detection at higher wavelengths, it can be analyzed by HPLC using a few different methods.[15]
Method 1: HPLC with Refractive Index (RI) Detection
-
Column: A suitable carbohydrate analysis column.
-
Mobile Phase: Acetonitrile/water gradient.
-
Detector: Refractive Index Detector.
-
Note: This method is effective for quantifying this compound in simpler matrices.
Method 2: HPLC with Pulsed Amperometric Detection (PAD)
-
Column: High-pH anion-exchange column.
-
Mobile Phase: Sodium hydroxide and sodium acetate solution.[15]
-
Detector: Pulsed Amperometric Detector.
-
Note: This method is highly sensitive and suitable for complex matrices.[15]
Caption: A generalized workflow for HPLC analysis.
Safety and Handling
This compound is considered to be of low toxicity and is biodegradable.[1][3] However, as with any chemical, appropriate safety precautions should be taken.
-
Eye Contact: May cause mild irritation.[16] In case of contact, flush eyes with plenty of water.[17]
-
Skin Contact: Prolonged contact may cause temporary irritation.[16] Wash the affected area with soap and water.[16]
-
Ingestion: Ingestion of large amounts may cause gastrointestinal irritation.[16][18]
-
Inhalation: Dust may cause respiratory irritation.[16]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[18][19]
Conclusion
This compound is a high-performance, biodegradable chelating agent with significant utility for researchers, scientists, and drug development professionals. Its robust chelating ability, particularly in alkaline conditions, makes it an invaluable tool for stabilizing formulations, enhancing drug solubility, and ensuring the integrity of bioprocessing media. A thorough understanding of its properties and analytical methods is key to leveraging its full potential in scientific and pharmaceutical innovation.
References
- 1. CAS 31138-65-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 31138-65-5 [chemicalbook.com]
- 3. Top 5 Reasons to Choose this compound [unilongindustry.com]
- 4. chemimpex.com [chemimpex.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. This compound|Chelating Agent [benchchem.com]
- 7. US3679659A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 8. scbt.com [scbt.com]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound | C7H13NaO8 | CID 49853507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. glorywh.com [glorywh.com]
- 12. Sodium Gluconate vs this compound: 5 Key Differences for Concrete Admixtures [waycoochem.com]
- 13. pmpinc.com [pmpinc.com]
- 14. This compound | TargetMol [targetmol.com]
- 15. benchchem.com [benchchem.com]
- 16. di-corp.com [di-corp.com]
- 17. fishersci.fr [fishersci.fr]
- 18. spectrumchemical.com [spectrumchemical.com]
- 19. This compound Cas 31138-65-5 - Buy Pipeline cleaning and descaling agent, Metal ion chelating agent, Water treatment agent and scale inhibitor Product on Boss Chemical [bosschemical.com]
Methodological & Application
Application Notes and Protocols: Utilizing Sodium Glucoheptonate as a Chelating Agent in Cell Culture Media
For: Researchers, scientists, and drug development professionals.
Introduction: The Unseen Influence of Metal Ions in Cell Culture
In the meticulously controlled environment of in vitro cell culture, the presence and concentration of metal ions are critical yet often overlooked variables. Essential divalent and trivalent cations, such as calcium (Ca²⁺), magnesium (Mg²⁺), iron (Fe²⁺/Fe³⁺), and zinc (Zn²⁺), are fundamental cofactors for a myriad of cellular processes, including enzyme function, cell adhesion, and signal transduction.[1] However, an excess or imbalance of these ions, often introduced as impurities from media components, water, or experimental reagents, can lead to cytotoxicity, oxidative stress, and altered cellular behavior, thereby compromising experimental reproducibility and validity.[2][3]
Traditionally, ethylenediaminetetraacetic acid (EDTA) has been the chelating agent of choice to sequester excess metal ions in cell culture applications, most notably for cell detachment.[4][5] While effective, EDTA can exhibit cytotoxicity and impact cellular processes that are dependent on metal ions.[6] This has prompted a search for alternative, biocompatible chelating agents.
Sodium glucoheptonate, the sodium salt of glucoheptonic acid, emerges as a promising alternative.[7][8] It is a highly effective chelating agent for a broad range of di- and trivalent metal ions, forming stable, water-soluble complexes.[7] Notably, this compound is biodegradable and exhibits a favorable safety profile, making it an attractive candidate for use in sensitive biological systems.[8] This application note provides a comprehensive guide to the use of this compound as a chelating agent in cell culture media, complete with detailed protocols for its preparation, validation, and application.
Mechanism of Action: Sequestration of Metal Ions
This compound's efficacy as a chelating agent stems from its molecular structure, which features multiple hydroxyl groups and a carboxyl group. These functional groups coordinate with metal ions, forming stable, non-ionic ring structures that effectively sequester the ions from the surrounding environment.[7] This prevents the metal ions from participating in potentially detrimental reactions, such as the generation of reactive oxygen species or interference with cellular signaling pathways.
Experimental Protocols
PART 1: Preparation and Sterilization of this compound Stock Solution
This protocol describes the preparation of a sterile stock solution of this compound for addition to cell culture media.
Materials:
-
This compound powder (cell culture grade)
-
Nuclease-free, cell culture grade water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
Procedure:
-
Preparation of Stock Solution:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder. To prepare a 100 mM stock solution, dissolve 2.482 g of this compound dihydrate (MW: 248.16 g/mol ) in 100 mL of cell culture grade water.
-
Gently swirl the solution until the powder is completely dissolved. Avoid vigorous vortexing to minimize the introduction of air bubbles.
-
-
Sterilization:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a sterile conical tube.
-
-
Storage:
-
Label the tube with the name of the compound, concentration, and date of preparation.
-
Store the sterile stock solution at 4°C for up to 6 months. For longer-term storage, aliquots can be stored at -20°C.
-
PART 2: Determination of Optimal, Non-Toxic Working Concentration
Prior to routine use, it is crucial to determine the optimal, non-toxic working concentration of this compound for your specific cell line(s). This protocol utilizes a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability across a range of concentrations.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Sterile this compound stock solution (from PART 1)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Multi-well plate reader
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM, 4 mM, 8 mM, 16 mM). Include a vehicle control (medium only).
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the dose-response curve and identify the highest concentration that does not significantly impact cell viability. A study has shown that concentrations ≥4 mM can reduce cell viability.[7]
-
PART 3: Application in Routine Cell Culture for Metal Ion Chelation
This protocol describes the routine use of this compound in cell culture media to mitigate potential negative effects of trace metal ion contamination.
Materials:
-
Complete cell culture medium
-
Sterile this compound stock solution (at the pre-determined optimal concentration)
Procedure:
-
Media Supplementation:
-
Aseptically add the sterile this compound stock solution to your complete cell culture medium to achieve the desired final, non-toxic working concentration as determined in PART 2.
-
For example, to achieve a final concentration of 1 mM in 500 mL of medium, add 5 mL of a 100 mM stock solution.
-
-
Cell Culture:
-
Use the this compound-supplemented medium for routine cell culture, including passaging and cryopreservation.
-
Monitor cell morphology, growth rate, and any other relevant parameters to ensure that the addition of this compound does not have any unforeseen effects on your cells.
-
Data Presentation & Visualization
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NaO₈·2H₂O | --INVALID-LINK-- |
| Molecular Weight | 248.16 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Solubility in Water | Soluble | --INVALID-LINK-- |
| Stability | Stable at high temperatures and in alkaline solutions | --INVALID-LINK-- |
Table 2: Example Data from Cytotoxicity Assay (MTT)
| This compound (mM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.23 ± 0.07 | 98.4 |
| 0.5 | 1.21 ± 0.09 | 96.8 |
| 1.0 | 1.19 ± 0.06 | 95.2 |
| 2.0 | 1.15 ± 0.10 | 92.0 |
| 4.0 | 0.85 ± 0.12 | 68.0 |
| 8.0 | 0.45 ± 0.09 | 36.0 |
| 16.0 | 0.15 ± 0.05 | 12.0 |
Note: This is example data and will vary depending on the cell line and experimental conditions.
Diagrams
Caption: Mechanism of metal ion chelation by this compound.
Caption: Experimental workflow for using this compound.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. The initial cytotoxicity assay (PART 2) is a critical step to ensure that the chosen working concentration of this compound is not detrimental to the specific cell line being used. Continuous monitoring of cell health and morphology during routine culture (PART 3) serves as an ongoing validation of its biocompatibility. For critical experiments, it is recommended to include a control group cultured in medium without this compound to confirm that its presence does not interfere with the experimental endpoints.
Conclusion
This compound presents a viable and biocompatible alternative to traditional chelating agents in cell culture. Its effective metal ion sequestration capabilities, coupled with its low toxicity, can contribute to more stable and reproducible in vitro experimental conditions. By following the detailed protocols outlined in these application notes, researchers can confidently incorporate this compound into their cell culture workflows to mitigate the confounding effects of metal ion variability.
References
- 1. Insights into the Antibacterial Mechanism of Action of Chelating Agents by Selective Deprivation of Iron, Manganese, and Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testing of chelating agents and vitamins against lead toxicity using mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound|Chelating Agent [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pmpinc.com [pmpinc.com]
- 8. connectchemicals.com [connectchemicals.com]
Application Notes and Protocols: Leveraging Sodium Glucoheptonate to Prevent Metal-Induced Degradation of Biomolecules
Abstract
The stability and integrity of biomolecules are paramount in research, diagnostics, and the development of therapeutics. A significant, often overlooked, threat to this stability is the presence of trace metal ions, which catalyze oxidative degradation pathways. This guide provides a comprehensive overview of the mechanisms behind metal-induced biomolecule degradation and presents sodium glucoheptonate as a highly effective, biodegradable chelating agent to counteract this phenomenon. Detailed protocols and technical insights are provided for researchers, scientists, and drug development professionals to effectively implement this compound in their workflows, thereby enhancing the stability and shelf-life of sensitive biological materials.
The Insidious Threat: Mechanism of Metal-Induced Biomolecule Degradation
In countless biological applications, from biopharmaceutical formulations to simple buffer solutions, trace amounts of transition metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺) are unavoidably present.[1] These ions can originate from raw materials, manufacturing equipment, or container-closure systems.[2] While seemingly innocuous, these metal ions are potent catalysts for the generation of highly destructive Reactive Oxygen Species (ROS) through a process known as Metal-Catalyzed Oxidation (MCO).[3]
The most notorious of these processes is the Fenton reaction , where a reduced transition metal (like Fe²⁺) reacts with hydrogen peroxide (H₂O₂) to produce the hydroxyl radical (•OH)—one of the most potent oxidizing agents known.[4][5]
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The generated Fe³⁺ can then be reduced back to Fe²⁺ by reducing agents present in the system (e.g., superoxide radicals or ascorbate), creating a catalytic cycle that continuously generates damaging radicals.[4] This cycle is depicted below.
Figure 1: The catalytic Fenton reaction cycle. Fe²⁺ initiates the cycle by reacting with H₂O₂ to produce a highly damaging hydroxyl radical, which then attacks nearby biomolecules.
The consequences of this oxidative onslaught are severe:
-
For Proteins: MCO leads to the modification of amino acid side chains (especially methionine, histidine, arginine, and proline), peptide bond cleavage, and the formation of protein aggregates.[3] This can result in the complete loss of biological activity and the potential for increased immunogenicity in therapeutic proteins.[1]
-
For Nucleic Acids: Hydroxyl radicals can cause base modifications and single- or double-strand breaks in DNA and RNA, compromising genetic information and interfering with processes like PCR.
-
For Lipids: Lipid peroxidation can damage cell membranes and lead to cytotoxicity.
The Solution: Mechanism and Advantages of this compound
To prevent this degradation, the catalytic metal ion must be neutralized. This is achieved using a chelating agent, a molecule that forms multiple bonds with a single metal ion to create a stable, water-soluble complex called a chelate.[6][7] this compound, the sodium salt of a sugar acid, is a superior chelating agent for this purpose.[8][9]
Its efficacy stems from its molecular structure, which features a seven-carbon chain with multiple hydroxyl (-OH) groups and a terminal carboxylate (-COO⁻) group.[6][10] These groups are perfectly positioned to donate electrons and coordinate with di- and trivalent metal ions, effectively "wrapping around" and sequestering them.[6]
Figure 2: Mechanism of protection by this compound. It sequesters the catalytic metal ion, forming a stable complex that prevents it from participating in the Fenton reaction.
This compound offers several key advantages over traditional chelating agents like EDTA, making it an excellent choice for sensitive biological applications.
| Feature | This compound | Sodium Gluconate | EDTA |
| Chelating Power | Excellent for di- & trivalent ions (Fe³⁺, Ca²⁺, etc.).[8] | Good, but generally less potent than glucoheptonate.[11] | Very strong, but can be non-selective. |
| Efficacy in Alkaline pH | Exceptionally stable and effective at high pH (9-14).[8][9] | Effective in alkaline solutions.[12] | Reduced efficacy at very high pH due to competition with hydroxide ions.[13] |
| Biodegradability | Readily biodegradable.[8][14] | Readily biodegradable.[12] | Poorly biodegradable, raising environmental concerns. |
| Toxicity | Non-toxic.[8][15] | Non-toxic, used as a food additive.[12] | Low toxicity, but can mobilize toxic heavy metals in the environment. |
| Molecular Structure | 7-carbon sugar acid salt.[11] | 6-carbon sugar acid salt.[12] | Aminopolycarboxylic acid. |
Table 1: Comparative properties of common chelating agents. This compound combines strong chelating power with high stability in alkaline conditions and a favorable environmental profile.
Applications in Research and Biopharmaceutical Development
The unique properties of this compound make it a versatile tool for protecting a wide range of biomolecules.
-
Stabilizing Therapeutic Proteins: It is an ideal excipient for liquid formulations of monoclonal antibodies (mAbs), enzymes, and other protein-based drugs.[2][14] By chelating trace metals, it prevents MCO, thereby reducing aggregation, fragmentation, and loss of potency during manufacturing and long-term storage.[2]
-
Preserving Nucleic Acid Integrity: In molecular biology, maintaining the integrity of DNA and RNA is critical. Adding this compound to storage buffers or reaction mixes (e.g., for PCR or sequencing) can prevent metal-catalyzed strand breaks, ensuring more reliable experimental outcomes.
-
Enhancing Cell Culture Media: Trace heavy metals in cell culture media can be cytotoxic. This compound can be used to chelate these ions, improving cell growth, viability, and the overall consistency of cell-based assays and bioproduction.[14]
-
General Laboratory Reagents: The purity of buffers and reagents is crucial. Incorporating a small amount of this compound can safeguard sensitive reagents, such as enzymes or antibodies, from degradation caused by metal contaminants in water or chemical stocks.
Experimental Protocols
Protocol 1: General Procedure for Incorporating this compound into a Buffer System
This protocol describes how to prepare a stock solution and add it to a final buffer formulation.
1. Materials:
- This compound powder (CAS 31138-65-5 or 13007-85-7)[15]
- High-purity, metal-free water (e.g., 18.2 MΩ·cm)
- Buffer components (e.g., Tris, HEPES, PBS)
- pH meter and acid/base for adjustment (e.g., HCl/NaOH)
2. Procedure:
- Prepare a Stock Solution (e.g., 100 mM):
- Weigh the required amount of this compound powder (MW ≈ 248.16 g/mol ).[14]
- Dissolve in high-purity water to 90% of the final volume.
- Gently stir until fully dissolved. Avoid vigorous vortexing that can introduce oxygen.
- Adjust to the final volume with water.
- Sterile-filter the stock solution through a 0.22 µm filter into a metal-free container. Store at 2-8°C.
- Determine Final Concentration:
- The required concentration depends on the anticipated level of metal contamination. A typical starting range for general protection is 0.1-1.0 mM .
- For formulations with known high metal leachables or for maximal protection, concentrations up to 10 mM may be evaluated.
- Prepare Final Buffer:
- Prepare your desired buffer system (e.g., 20 mM Histidine, 150 mM NaCl).
- Add the calculated volume of the this compound stock solution to achieve the target final concentration.
- Adjust the final pH of the complete buffer solution as required for your application.
- Causality Insight: Adding the chelator before the final pH adjustment is crucial, as the chelation process itself can slightly alter the solution's pH.
Protocol 2: A Model Experiment to Validate the Protective Effect on a Protein
This protocol provides a framework to demonstrate and quantify the ability of this compound to prevent metal-induced protein degradation.
Figure 3: Experimental workflow for validating the protective effect of this compound (SGH). This design allows for clear comparison between unprotected and protected samples.
1. Objective: To visually and quantitatively assess the inhibition of protein aggregation and fragmentation by this compound in a metal-catalyzed oxidation system.
2. Materials:
- Model Protein: Bovine Serum Albumin (BSA) or a relevant therapeutic antibody.
- Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
- This compound (SGH): 100 mM stock solution.
- Metal Ion Source: 10 mM FeCl₃ stock solution.
- Oxidizing Agent: 100 mM Hydrogen Peroxide (H₂O₂) stock solution.
- Analysis Tools: SEC-HPLC system, SDS-PAGE system.
3. Step-by-Step Methodology:
- Prepare a 1 mg/mL solution of BSA in PBS.
- Set up the following 1 mL reactions in metal-free microcentrifuge tubes:
- Group A (Negative Control): 1 mL of BSA solution.
- Group B (Degradation Control): To 1 mL of BSA solution, add 10 µL of FeCl₃ stock (final: 100 µM) and 10 µL of H₂O₂ stock (final: 1 mM).
- Group C (Test Condition): To 1 mL of BSA solution, add 10 µL of SGH stock (final: 1 mM). Mix gently. Then, add 10 µL of FeCl₃ stock and 10 µL of H₂O₂ stock.
- Trustworthiness Insight: The order of addition in Group C is critical. The chelator must be present to sequester the metal ion before the oxidant is introduced to initiate the reaction.
- Incubate all tubes at 37°C for 4 hours.
- After incubation, immediately place samples on ice or add a quencher (like catalase) to stop the reaction.
- Analysis by SEC-HPLC: Inject an appropriate volume (e.g., 20 µL) of each sample. Monitor the chromatogram for the appearance of high-molecular-weight (HMW) aggregate peaks and low-molecular-weight (LMW) fragment peaks relative to the main monomer peak.
- Analysis by SDS-PAGE: Run samples on a non-reducing and reducing SDS-PAGE gel to visualize fragmentation (new lower MW bands) and aggregation (high MW species that do not enter the gel).
4. Expected Outcomes & Data Presentation:
-
Group A: Should show a single, sharp monomer peak in SEC-HPLC and a clean band in SDS-PAGE.
-
Group B: Should show a significant decrease in the monomer peak area, with corresponding increases in HMW and LMW species. SDS-PAGE will likely show smearing and distinct fragment bands.
-
Group C: The SEC-HPLC profile should look nearly identical to Group A, demonstrating the preservation of the monomeric protein.
The quantitative data from SEC-HPLC can be summarized in a table.
| Sample Group | % Monomer | % High Molecular Weight (HMW) | % Low Molecular Weight (LMW) |
| A (Negative Control) | 99.5 | 0.5 | 0.0 |
| B (Degradation Control) | 65.2 | 24.1 | 10.7 |
| C (SGH Protected) | 99.1 | 0.8 | 0.1 |
Table 2: Example template for summarizing quantitative SEC-HPLC data. The results clearly demonstrate the protective efficacy of this compound.
Conclusion
Metal-catalyzed oxidation represents a significant challenge to the stability of biomolecules. This compound provides a robust, reliable, and environmentally friendly solution. Its strong chelating ability, particularly in alkaline conditions, allows it to effectively sequester catalytic metal ions and halt destructive oxidative pathways at their source.[8][15] By incorporating this compound into biopharmaceutical formulations, cell culture media, and general laboratory reagents, researchers and developers can significantly improve the integrity, activity, and shelf-life of their most valuable biological materials.
References
- 1. Physicochemical and biological impact of metal-catalyzed oxidation of IgG1 monoclonal antibodies and antibody-drug conjugates via reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Metal ion-catalyzed oxidation of proteins: biochemical mechanism and biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound|Chelating Agent [benchchem.com]
- 9. pmpinc.com [pmpinc.com]
- 10. What is the mechanism of Sodium Gluconate? [synapse.patsnap.com]
- 11. Sodium Gluconate vs this compound: 5 Key Differences for Concrete Admixtures [waycoochem.com]
- 12. How Sodium Gluconate Works as a Versatile Chelating Agent in Industrial and Consumer Applications [jindunchemical.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. chemimpex.com [chemimpex.com]
- 15. Green Chelating Agent -Sodium Glucoheptonate - Green-Mountain Chem [green-mountainchem.com]
Application Notes & Protocols: Formulation of Sodium Glucoheptonate Solutions for In Vivo Animal Studies
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the preparation of sodium glucoheptonate solutions intended for in vivo animal research. It outlines the critical physicochemical properties of this compound, details step-by-step protocols for creating stable and biocompatible formulations for various administration routes, and explains the scientific rationale behind key formulation decisions. The objective is to equip researchers with the necessary knowledge to develop safe, effective, and reproducible dosing solutions for preclinical studies.
Introduction: Understanding this compound
This compound is the sodium salt of glucoheptonic acid, a sugar acid. It presents as a white, crystalline powder that is freely soluble in water.[1][2] Its high water solubility and stability make it a viable candidate for various research applications.[1][3][4] In a preclinical context, understanding its fundamental properties is the first step toward a successful formulation strategy.
Key Physicochemical Properties:
-
Solubility: Freely soluble in water.[1][2] A predicted high water solubility of 289 g/L further supports its suitability for aqueous formulations.[5]
-
Stability: this compound is stable under normal storage conditions, away from direct sunlight and strong oxidizing agents.[3] Aqueous solutions are also stable, particularly in alkaline conditions.[4][6][7]
-
pH: A 1% aqueous solution typically exhibits a pH between 8 and 9.[3] Commercial solutions may have a pH ranging from 6.0 to 10.5.[8][9]
-
Toxicology: It is estimated to have a low acute oral toxicity, with an LD50 in rats greater than 2000 mg/kg.[3] While generally considered safe, it can be a mild irritant to the skin and eyes.[1][3]
The selection of an appropriate vehicle and formulation strategy is paramount to ensure accurate dose delivery, optimize systemic exposure, and minimize any potential adverse effects related to the formulation itself.[10]
Pre-Formulation & Vehicle Selection Strategy
The goal of formulation is to create a solution that is well-tolerated by the animal model, ensures the stability of the this compound, and is suitable for the chosen route of administration.[10][11]
The Primary Vehicle: Water for Injection (WFI)
Given that this compound is freely soluble in water, the primary and most recommended vehicle is sterile Water for Injection (WFI), USP grade.[1] For parenteral routes (intravenous, intraperitoneal), the use of sterile, pyrogen-free diluents is mandatory.[12][13] Common choices include:
-
Sterile Water for Injection (WFI)
-
0.9% Sodium Chloride for Injection (Normal Saline)
-
Phosphate-Buffered Saline (PBS)
Critical Formulation Parameters
Three key parameters must be controlled to ensure the formulation is physiologically compatible: pH, osmolality, and sterility.
-
pH Adjustment: Parenteral formulations should ideally be close to physiological pH (~7.4) to minimize injection site irritation.[12][14] The acceptable range for intravenous (IV) and intramuscular (IM) injections is broad (pH 2-11), while subcutaneous (SC) injections are more restricted (pH 4-9) to prevent irritation.[14] Since a 1% solution of this compound is alkaline (pH 8-9), adjustment may be necessary depending on the final concentration and administration route.[3]
-
Rationale: Extreme pH values can cause pain, tissue damage, and inflammation at the injection site. Buffering capacity should be kept low to allow the body's own buffering systems to quickly neutralize the formulation.[14]
-
-
Osmolality & Tonicity: Injectable solutions should ideally be isotonic (approximately 280-310 mOsm/kg) to prevent cellular damage.[14][15]
-
Rationale: Hypotonic solutions can cause cells to swell and rupture (hemolysis), while hypertonic solutions cause cells to shrink and can lead to pain and inflammation.[14] For small-volume IV injections, osmolality up to 1000 mOsm/kg may be tolerated, whereas subcutaneous injections should not exceed 600 mOsm/kg.[15]
-
-
Sterility: All parenteral formulations must be sterile to prevent infection.[12][13][16] The most common method for sterilizing heat-labile solutions is filtration.
The decision-making process for vehicle selection is a critical step that balances the physicochemical properties of the compound with the biological constraints of the animal model.
Diagram: Vehicle Selection Workflow
This diagram illustrates the logical flow for selecting an appropriate vehicle and formulation strategy for this compound.
Caption: Workflow for this compound Formulation.
Formulation Protocols
The following protocols provide step-by-step instructions for preparing this compound solutions. All procedures for parenteral administration must be conducted in a laminar flow hood using aseptic techniques to ensure sterility.
Protocol 1: Intravenous (IV) or Intraperitoneal (IP) Injection
This protocol is designed for systemic administration where sterility and physiological compatibility are paramount.
Materials:
-
This compound powder (dihydrate form is common)
-
Sterile 0.9% Sodium Chloride for Injection, USP (Normal Saline)
-
Sterile, empty vials
-
0.22 µm sterile syringe filters
-
Sterile syringes and needles
-
Calibrated analytical balance and pH meter
Step-by-Step Methodology:
-
Calculate Required Mass: Determine the total volume of dosing solution needed. Calculate the mass of this compound required to achieve the target concentration (e.g., in mg/mL).
-
Causality: Accurate calculation is fundamental for correct dose administration.[10] Account for the dihydrate form if applicable when calculating molarity or percent concentration.
-
-
Dissolution: In a sterile container (e.g., a sterile beaker or flask) inside a laminar flow hood, add the calculated mass of this compound to approximately 80% of the final required volume of sterile saline.
-
Mixing: Gently swirl or use a sterile magnetic stir bar to completely dissolve the powder. Visually inspect to ensure no particulates remain.
-
pH Measurement & Adjustment:
-
Aseptically take a small sample to measure the pH.
-
If the pH is outside the desired range (target ~7.4), adjust dropwise with sterile, dilute solutions of HCl (e.g., 0.1 N) or NaOH (e.g., 0.1 N).
-
Causality: This step is crucial for minimizing animal discomfort and potential injection site reactions.[14][17]
-
-
Volume Adjustment: Once the pH is correct, add sterile saline to reach the final desired volume (QS, quantum satis). Mix thoroughly.
-
Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the tip.
-
Aseptic Filling: Filter the solution directly into a final sterile vial.
-
Labeling and Storage: Label the vial clearly with the compound name, concentration, date, and batch number. Store under appropriate conditions, typically at 2-8°C and protected from light, unless stability studies indicate otherwise.
Protocol 2: Oral Gavage (PO)
For oral administration, the requirements for sterility are less stringent than for parenteral routes, but the formulation must still be prepared carefully to ensure homogeneity and accurate dosing.[13]
Materials:
-
This compound powder
-
Purified Water or 0.9% Saline
-
Appropriate gavage needles (flexible, bulb-tipped needles are recommended for safety).[20][21]
-
Syringes, beakers, and a magnetic stirrer
Step-by-Step Methodology:
-
Calculate and Weigh: Determine the required concentration based on the desired dose (mg/kg) and the maximum gavage volume for the species.[20][22][23] Weigh the appropriate amount of this compound.
-
Dissolution: Add the powder to a beaker containing ~80% of the final volume of purified water or saline.
-
Mixing: Use a magnetic stir bar to mix until the powder is fully dissolved.
-
Volume Adjustment: Add the vehicle to the final desired volume and mix to ensure homogeneity.
-
Storage: Transfer the solution to a labeled container. While sterility is not required, refrigeration (2-8°C) is recommended to inhibit microbial growth. Prepare fresh solutions regularly based on stability data.
-
Administration: Before dosing, ensure the solution is at room temperature and well-mixed. Use proper animal restraint and gavage technique to avoid injury.[21][22][24] The gavage needle length should be pre-measured from the animal's nose to the last rib to ensure delivery to the stomach.[20][22]
Quantitative Data & Dosing Guidelines
Adherence to established guidelines for dosing volumes is critical for animal welfare and data validity.
| Species | Route | Max Volume (Single Dose) | Recommended Needle Gauge | Reference(s) |
| Mouse | IV (bolus) | 5 mL/kg | 26-28G | [17] |
| IP | 10 mL/kg | 25-27G | [25] | |
| PO (Gavage) | 10 mL/kg | 18-20G (flexible) | [20][23] | |
| Rat | IV (bolus) | 5 mL/kg | 25-27G | [17] |
| IP | 10 mL/kg | 23-25G | [25] | |
| PO (Gavage) | 10-20 mL/kg | 16-18G (flexible) | [20][22] |
Note: These volumes represent maximums. The lowest possible volume should be used.[25] Highly viscous or irritating substances may require lower volumes.[26]
Stability and Storage
-
Chemical Stability: this compound is chemically stable under normal conditions.[3] It is particularly stable in alkaline solutions.[6]
-
Storage of Solutions: Unless long-term stability data is available, it is best practice to prepare solutions fresh. If storage is necessary, sterile parenteral solutions should be stored at 2-8°C for no more than 7 days, unless sterility and stability have been validated for longer periods. Oral solutions can also be refrigerated to minimize microbial growth.
-
Self-Validating System: Before each use, visually inspect the solution for any signs of precipitation, color change, or microbial growth.[12] If any are observed, the solution must be discarded. Periodically re-checking the pH of stored stock solutions can also serve as a quality control measure.
Diagram: Administration Route Considerations
This diagram outlines the key decision points and preparations specific to each major administration route.
Caption: Key considerations for different administration routes.
Conclusion
The successful formulation of this compound for in vivo studies hinges on a thorough understanding of its properties and adherence to fundamental formulation principles. By carefully controlling for solubility, pH, osmolality, and sterility, researchers can prepare solutions that are safe for the animal models and yield reliable, reproducible scientific data. The protocols and guidelines presented herein provide a robust framework for achieving these goals.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. This compound CAS#: 31138-65-5 [m.chemicalbook.com]
- 3. di-corp.com [di-corp.com]
- 4. glorywh.com [glorywh.com]
- 5. Showing Compound this compound (FDB010269) - FooDB [foodb.ca]
- 6. pmpinc.com [pmpinc.com]
- 7. Green Chelating Agent -Sodium Glucoheptonate - Green-Mountain Chem [green-mountainchem.com]
- 8. This compound (PMP) – Wintersun Chemical [wintersunchem.com]
- 9. univarsolutions.com [univarsolutions.com]
- 10. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. research.olemiss.edu [research.olemiss.edu]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. researchgate.net [researchgate.net]
- 16. What are sterile injectables, and how are they used? [pharmko.com]
- 17. ntnu.edu [ntnu.edu]
- 18. westlab.com [westlab.com]
- 19. researchgate.net [researchgate.net]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. instechlabs.com [instechlabs.com]
- 22. research.fsu.edu [research.fsu.edu]
- 23. iacuc.wsu.edu [iacuc.wsu.edu]
- 24. research-support.uq.edu.au [research-support.uq.edu.au]
- 25. animalcare.ubc.ca [animalcare.ubc.ca]
- 26. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
application of sodium glucoheptonate in brain and kidney imaging studies
An In-Depth Guide to the Application of Sodium Glucoheptonate in Brain and Kidney Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of this compound in Nuclear Medicine
This compound is a highly versatile and biodegradable chelating agent, characterized by a seven-carbon sugar structure that readily forms stable complexes with metal ions.[1][2] This property is pivotal to its application in nuclear medicine, where it serves as a critical ligand in radiopharmaceutical formulations.[1] Specifically, it is used in sterile, non-pyrogenic kits for the preparation of Technetium-99m (⁹⁹ᵐTc) glucoheptonate, a radiotracer for diagnostic imaging of the brain and kidneys.[3][4][5]
The process involves the reduction of ⁹⁹ᵐTc-pertechnetate (TcO₄⁻) using an agent like stannous chloride, followed by chelation with this compound.[5][6] The resulting complex, ⁹⁹ᵐTc-glucoheptonate (also known as ⁹⁹ᵐTc-gluceptate or ⁹⁹ᵐTc-GHA), is a stable radiopharmaceutical that exhibits specific pharmacokinetic properties, enabling functional and morphological assessment of target organs.[7][8]
Part 1: Application in Brain Imaging & Neuro-Oncology
While computed tomography (CT) and magnetic resonance imaging (MRI) provide exceptional anatomical detail, functional imaging with ⁹⁹ᵐTc-GHA offers unique metabolic insights, particularly in challenging clinical scenarios like post-treatment evaluation of brain tumors.[7][9]
Principle and Mechanism of Uptake
The core principle of ⁹⁹ᵐTc-GHA brain imaging lies in the integrity of the Blood-Brain Barrier (BBB). In healthy brain tissue, this barrier prevents the passage of ⁹⁹ᵐTc-GHA. However, in the presence of pathology, its mechanism of accumulation is multifactorial:
-
Blood-Brain Barrier Disruption: Intracranial lesions, especially high-grade tumors, are often associated with excessive neovascularity and altered capillary permeability.[7][10] This breakdown of the BBB allows ⁹⁹ᵐTc-GHA to extravasate from the bloodstream into the interstitial fluid of the tumor.[7]
-
Increased Vascularity and Interstitial Fluid: Brain tumors typically have a greater volume of interstitial fluid compared to normal brain tissue, creating a larger compartment for the radiotracer to accumulate.[7][10]
-
Metabolic Trapping: It has been suggested that ⁹⁹ᵐTc-GHA, as a glucose analog, may be taken up by metabolically active tumor tissue via an active transport mechanism, similar to FDG in PET imaging.[11] This is supported by observations of progressive tracer concentration in tumors over time.[11]
This unique uptake mechanism makes ⁹⁹ᵐTc-GHA Single Photon Emission Computed Tomography (SPECT) a powerful tool for differentiating recurrent brain tumors from treatment-induced changes like radiation necrosis, a common diagnostic challenge where MRI can be equivocal.[7][9]
Radiopharmaceutical Preparation: ⁹⁹ᵐTc-Glucoheptonate
The preparation of ⁹⁹ᵐTc-GHA is a standardized aseptic procedure using a lyophilized kit.
-
Kit Composition: Each sterile, nitrogen-filled vial typically contains sodium or calcium glucoheptonate and a reducing agent, stannous chloride dihydrate.[5][12] The pH is adjusted prior to lyophilization.[5]
-
Reconstitution: The kit is reconstituted with 2 to 10 mL of sterile, non-pyrogenic sodium pertechnetate (⁹⁹ᵐTcO₄⁻) solution. The maximum recommended activity to be added is typically around 11.1 GBq (300 mCi).[5] It is crucial that the pertechnetate solution does not contain oxidizing agents, which would interfere with the labeling reaction by compromising the reduced state of the stannous ion.[7]
-
Quality Control & Stability: After gentle mixing and a brief incubation period (approx. 5 minutes), the solution should be visually inspected to ensure it is clear and free of particulate matter.[5][7] The labeled ⁹⁹ᵐTc-GHA is stable for at least 6 hours post-reconstitution and should be stored at 2°C-8°C.[5][7]
Caption: Workflow for the aseptic preparation of ⁹⁹ᵐTc-Glucoheptonate.
Detailed Protocol: Brain SPECT Imaging
| Parameter | Protocol Specification | Rationale & Expert Insights |
| Patient Preparation | Typically none required. | Unlike FDG-PET, no fasting is necessary, simplifying patient scheduling. |
| Dosage (Adult) | 740-925 MBq (20–25 mCi)[7] | This activity range provides a good balance between obtaining high-quality images and minimizing radiation dose to the patient. |
| Administration | Intravenous bolus injection. | A good bolus is important for optional initial perfusion (flow) studies.[13] |
| Uptake Period | Standard: 1 hour post-injection.[7] Delayed: 3-5 hours post-injection.[11][14] | A 1-hour wait allows for sufficient clearance of the tracer from the blood pool, enhancing tumor-to-background contrast.[7] Delayed imaging is crucial for assessing tracer retention, which is often higher in high-grade gliomas.[14] |
| Imaging Equipment | SPECT or SPECT/CT Gamma Camera. | SPECT/CT is preferred for its ability to fuse functional data with anatomical landmarks, improving lesion localization. |
| Collimator | Low-Energy, High-Resolution (LEHR). | LEHR collimators are standard for ⁹⁹ᵐTc imaging (140 keV photon peak), providing the best spatial resolution.[15] |
| Acquisition | Flow Study (Optional): 1-3 sec/frame for 60 sec.[13] SPECT: 360° rotation, 128x128 matrix, step-and-shoot acquisition. | The initial flow study can provide a crude assessment of lesion vascularity. SPECT acquisition parameters are optimized for capturing sufficient counts for high-quality tomographic reconstruction. |
| Interpretation | Qualitative: Visual assessment for focal areas of increased uptake compared to contralateral normal brain tissue. Quantitative: Calculation of a Retention Ratio (RR) by comparing delayed vs. early uptake ratios.[14] | An RR threshold can help differentiate low-grade (RR < 1.0) from high-grade (RR > 1.0) tumors with reasonable accuracy.[14] This adds valuable quantitative data to the visual interpretation. |
Application Highlight: Differentiating Recurrence vs. Radiation Necrosis
Following radiotherapy, MRI can struggle to distinguish between a viable recurrent tumor and non-cancerous radiation-induced necrosis, as both can exhibit contrast enhancement. ⁹⁹ᵐTc-GHA SPECT provides a functional assessment that can resolve this ambiguity.
Caption: Using ⁹⁹ᵐTc-GHA SPECT to guide post-treatment clinical decisions.
Part 2: Application in Renal Imaging
⁹⁹ᵐTc-GHA was initially introduced as a renal imaging agent and remains a valuable tool due to its unique pharmacokinetic profile, which combines properties of both filtered and cortical-binding agents.[7][16]
Principle and Mechanism of Uptake
When injected intravenously, ⁹⁹ᵐTc-GHA is rapidly cleared from the blood.[5] Its handling by the kidneys is a dual-pathway process:
-
Glomerular Filtration: A significant portion (about 40% of the injected dose in one hour) is freely filtered by the glomeruli and excreted into the urine.[5] This allows for dynamic assessment of renal perfusion and excretory function.
-
Tubular Retention: Up to 15% of the injected dose is actively taken up and retained in the proximal convoluted tubules, which are located primarily in the renal cortex.[5][7] This cortical retention is mediated by an active transport system and allows for high-quality static imaging of the renal parenchyma hours after injection.[17][18]
This combination makes ⁹⁹ᵐTc-GHA a versatile agent, capable of providing information on renal perfusion, differential function, and cortical morphology in a single study.[16]
Detailed Protocol: Renal Scintigraphy
| Parameter | Protocol Specification | Rationale & Expert Insights |
| Patient Preparation | Ensure the patient is well-hydrated. | Good hydration promotes urine flow, which is essential for accurately assessing the excretory phase and preventing tracer retention in the collecting system that could be mistaken for obstruction. |
| Dosage (Adult) | 370-740 MBq (10-20 mCi).[13] | The dose is sufficient for high-count statistics in both dynamic and delayed static imaging. |
| Administration | Intravenous bolus injection. | A compact bolus is critical for the perfusion phase, allowing for clear visualization of blood flow to each kidney. |
| Imaging Equipment | Large-Field-of-View (LFOV) Gamma Camera. | An LFOV camera can capture both kidneys, the bladder, and the aorta in a single view, which is ideal for dynamic studies. |
| Collimator | Low-Energy, All-Purpose (LEAP) or LEHR. | A LEAP collimator is often preferred for dynamic studies as its higher sensitivity captures more counts, reducing noise in the generated time-activity curves. |
| Acquisition | Dynamic Phase (Posterior View): - Flow: 1-3 sec/frame for 60 sec. - Function: 15-30 sec/frame for 20-30 min.[19]Static Phase (Optional): - 2-4 hours post-injection.[16]- Posterior and oblique views, 500k-750k counts per image. | The dynamic phase captures perfusion, uptake, and excretion. Delayed static images leverage the tracer's cortical retention to provide detailed morphological information, useful for identifying scars or infarcts.[16][20] |
| Interpretation | Dynamic: Generation of renograms (time-activity curves) to assess perfusion, peak function (Tmax), and washout. Quantitative: Calculation of differential (split) renal function from early uptake (1-3 min) or delayed images.[16] Static: Visual inspection for cortical defects or abnormalities. | The renogram provides a graphical representation of individual kidney function. Differential function is a critical metric, especially pre-nephrectomy, and ⁹⁹ᵐTc-GHA provides highly accurate results comparable to other agents like ⁹⁹ᵐTc-DTPA.[16] |
Application Highlight: Quantitation of Differential Renal Function
Calculating the relative contribution of each kidney to total renal function is a primary application of renal scintigraphy. ⁹⁹ᵐTc-GHA is a clinically validated tool for this purpose.
Caption: Workflow for calculating differential renal function using ⁹⁹ᵐTc-GHA.
References
- 1. This compound|Chelating Agent [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Use of 99m-technetium-glucoheptonate as a tracer for brain tumor imaging: An overview of its strengths and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of 99mTc-ethylene dicysteine (99mTc-EC) by transchelation using 99mTc-glucoheptonate (99mTc-GHA) and its evaluation for renal function studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Use of 99m-technetium-glucoheptonate as a tracer for brain tumor imaging: An overview of its strengths and pitfalls | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Tc-99m glucoheptonate is poor man's fluorodeoxyglucose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchjournal.nrcp.dost.gov.ph [researchjournal.nrcp.dost.gov.ph]
- 13. Central Nervous System Scintigraphy | Radiology Key [radiologykey.com]
- 14. ascopubs.org [ascopubs.org]
- 15. youtube.com [youtube.com]
- 16. 99mTc-glucoheptonate for quantitation of differential renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of renal concentration of technetium-99m glucoheptonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Renal Scintigraphy: What Is It Good For? - Renal Fellow Network [renalfellow.org]
- 19. radiopaedia.org [radiopaedia.org]
- 20. Technetium-99m glucoheptonate renal scan in diagnosis of acute renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing Technetium-99m Glucoheptonate for Functional Imaging Studies of Posterior Fossa Lesions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The posterior fossa, a compact and anatomically complex region of the skull, houses critical neurological structures including the cerebellum and brainstem. The study of lesions in this area, such as medulloblastoma, ependymoma, and metastatic disease, is often complicated by the surrounding dense bone, which can create artifacts in conventional imaging modalities like Computed Tomography (CT). While Magnetic Resonance Imaging (MRI) offers superior soft-tissue contrast, differentiating active tumor recurrence from post-treatment effects like radiation necrosis remains a significant challenge.[1][2][3]
A key pathological feature of many high-grade or recurrent brain tumors is the disruption of the blood-brain barrier (BBB).[4][5][6] This selective barrier, formed by tightly joined endothelial cells, normally prevents many substances from entering the brain parenchyma.[7][8][9] Its breakdown in pathological states provides a crucial window for diagnostic imaging. This application note details the use of Technetium-99m Sodium Glucoheptonate (99mTc-GHA), a radiopharmaceutical agent, for Single Photon Emission Computed Tomography (SPECT) imaging to functionally assess BBB integrity in posterior fossa lesions. Historically used for brain scintigraphy before the dominance of CT and MRI, 99mTc-GHA is re-emerging as a valuable, cost-effective tool in specific research and clinical contexts, particularly for differentiating tumor recurrence from treatment-induced changes.[1][2][10]
Section 1: Mechanism of Action
The utility of 99mTc-GHA as an imaging agent for brain lesions is fundamentally linked to the physiology of the blood-brain barrier.
-
The Intact Blood-Brain Barrier: In healthy brain tissue, the capillary endothelial cells are sealed by tight junctions, forming a continuous, high-resistance barrier.[11] This structure strictly regulates the passage of molecules from the bloodstream into the central nervous system, allowing only essential nutrients and small, lipophilic molecules to cross.[9][11] this compound, being a water-soluble molecule, is effectively excluded from the normal brain parenchyma.[7][8]
-
Blood-Brain Barrier Disruption (BBBD) in Tumors: Malignant brain tumors, particularly high-grade and recurrent lesions, induce the formation of new, abnormal blood vessels (neoangiogenesis).[4][12] These vessels are often immature and leaky, with poorly formed tight junctions and increased permeability.[4][12][13] This disruption of the BBB creates the so-called blood-tumor barrier (BTB), which is more permeable than the native BBB.[4][13]
-
99mTc-GHA Accumulation: Following intravenous injection, 99mTc-GHA circulates in the bloodstream. In areas with an intact BBB, the radiotracer remains within the vasculature. However, where the BBB is compromised, such as in an active posterior fossa tumor, 99mTc-GHA extravasates through the leaky capillaries and accumulates in the interstitial fluid of the lesion.[3][14] This differential accumulation allows for visualization of the lesion via SPECT imaging. Some studies also suggest that 99mTc-GHA, as a glucose analog, may be taken up by metabolically active tumor tissue, potentially via glucose transporters, further enhancing its concentration in viable tumor cells.[10]
References
- 1. Use of 99m-technetium-glucoheptonate as a tracer for brain tumor imaging: An overview of its strengths and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Use of 99m-technetium-glucoheptonate as a tracer for brain tumor imaging: An overview of its strengths and pitfalls | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Blood–Brain Barrier in Brain Tumors: Biology and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Blood-Brain Barrier Disruption in Neuro-Oncology: Strategies, Failures, and Challenges to Overcome [frontiersin.org]
- 6. Is the blood–brain barrier really disrupted in all glioblastomas? A critical assessment of existing clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basis of Radiopharmaceutical Localization | Radiology Key [radiologykey.com]
- 8. Basis of Radiopharmaceutical Localization | Radiology Key [radiologykey.com]
- 9. The Blood-Brain Barrier: Bottleneck in Brain Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tc-99m glucoheptonate is poor man's fluorodeoxyglucose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crossing the Blood–Brain Barrier: Innovations in Receptor- and Transporter-Mediated Transcytosis Strategies | MDPI [mdpi.com]
- 12. Mechanisms for localization of radiopharmaceuticals in neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The curse of blood-brain barrier and blood-tumor barrier in malignant brain tumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of Technetium-99m glucoheptonate single photon emission computed tomography for brain tumor grading - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Sodium Glucoheptonate as a Chelating Agent for Enhanced Bioremediation
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Greener Approach to Complex Contamination
The remediation of sites tainted with a combination of heavy metals and organic pollutants presents a significant environmental challenge. Heavy metals can exert toxic effects on indigenous microbial populations, hindering their ability to naturally degrade organic contaminants. Sodium glucoheptonate, the sodium salt of a sugar acid, emerges as a powerful, yet environmentally benign, tool in the bioremediation toolkit.[1] It is a highly efficient chelating agent, particularly noted for its ability to form stable, water-soluble complexes with di- and trivalent metal ions such as iron, calcium, copper, and zinc.[1][2][3]
Unlike traditional chelating agents such as EDTA, this compound is derived from a natural sugar source, is non-toxic, and readily biodegradable, minimizing the risk of secondary pollution.[2][4][5] Its exceptional performance and stability, especially in high pH environments (pH 9-14), make it uniquely suited for a variety of bioremediation applications, from ex-situ soil washing to in-situ biostimulation.[1][3][6] This guide provides a deep dive into the mechanisms, applications, and detailed protocols for utilizing this compound in advanced bioremediation research.
Part 1: Mechanism of Action in Bioremediation
The efficacy of this compound in bioremediation is rooted in two primary mechanisms: the chelation of inhibitory heavy metals and the subsequent enhancement of microbial activity.
Potent Chelation of Heavy Metals
Chelation is a chemical process in which a central metal ion is bonded to a ligand (in this case, this compound) at multiple points, forming a stable, ring-like structure called a chelate.[7] The molecular structure of this compound allows it to effectively sequester metal ions, preventing them from participating in inhibitory or toxic reactions.[1]
Causality: In contaminated soil, heavy metals can bind to soil particles, making them immobile but still toxic to microorganisms. By introducing this compound, these metal ions are complexed into a soluble form. This has a dual benefit:
-
Mobilization for Removal: In soil washing applications, the soluble metal-chelate complexes can be physically flushed from the soil matrix.[8]
-
Toxicity Reduction: By sequestering the metal ions, their bioavailability and toxicity to soil microorganisms are significantly reduced.[9] This creates a more favorable environment for microbial consortia to thrive and carry out the degradation of organic pollutants.[10]
Enhancing Bioavailability and Microbial Activity
Many sites are co-contaminated with organic pollutants (like hydrocarbons or pesticides) and heavy metals. The metals often act as metabolic inhibitors for the very microbes that could degrade the organic compounds.
Causality: By sequestering inhibitory metal ions, this compound directly stimulates the metabolic activity of indigenous or introduced microorganisms.[11] This biostimulation allows the microbes to more effectively access and degrade the target organic pollutants. While traditional chelators like EDTA can sometimes inhibit microbial activity, the sugar-based structure of this compound makes it a more biocompatible option.[10] Furthermore, by interfering with metal acquisition, chelating agents can disrupt microbial processes, which in a bioremediation context, can be selectively used to favor desired microbial populations.[12]
Part 2: Applications & Experimental Protocols
This section provides detailed, self-validating protocols for two primary applications of this compound in bioremediation research.
Application 1: Ex-Situ Soil Washing for Heavy Metal Removal
This protocol is designed for laboratory-scale evaluation of this compound's effectiveness in removing heavy metals from excavated, contaminated soil.
Workflow Diagram: Soil Washing Protocol
Experimental Parameters
The selection of parameters is critical for success. The high efficacy of this compound in alkaline conditions is a key insight for designing these experiments.[13]
| Parameter | Recommended Range | Rationale & Field Insight |
| Soil:Solution Ratio | 1:2 to 1:10 (w/v) | A lower ratio (e.g., 1:10) ensures complete soil suspension and maximum contact, ideal for initial lab screening. A higher ratio (e.g., 1:2) is more economically viable for field applications.[14] |
| SGH Concentration | 0.05 M to 0.2 M | Higher concentrations increase metal mobilization but also costs. Start with a dose-response curve to find the optimal concentration for your specific soil and contaminants. |
| Solution pH | 9.0 - 12.0 | This compound is exceptionally effective at high pH.[1][3] Adjusting with NaOH often improves the dissolution of metal oxides and hydroxides. |
| Agitation Time | 2 to 24 hours | Chelation kinetics can be rapid, but diffusion from soil micropores takes time. A 6-hour agitation is a good starting point for many soil types. |
| Temperature | 20°C - 60°C | Elevated temperatures can increase reaction rates and solubility, but may not be practical for large-scale operations.[13] |
Step-by-Step Protocol
-
Soil Characterization (Baseline):
-
Air-dry the contaminated soil sample and sieve through a 2-mm mesh.
-
Homogenize the sieved soil.
-
Digest a subsample using an appropriate method (e.g., EPA Method 3051A) and analyze for baseline concentrations of target heavy metals (e.g., Pb, Cd, Cu, Zn) via ICP-OES or ICP-MS.[15][16]
-
Measure the initial soil pH in a 1:1 soil-to-water slurry.
-
-
Prepare Washing Solution:
-
Prepare a stock solution of this compound (e.g., 1 M).
-
For each experimental condition, dilute the stock to the desired concentration (e.g., 0.1 M).
-
Adjust the pH of the solution to the target value (e.g., pH 11) using 1 M NaOH.
-
-
Soil Washing (Batch Extraction):
-
Place a known amount of soil (e.g., 10 g) into a series of centrifuge tubes or flasks.
-
Add the corresponding volume of washing solution to achieve the desired soil:solution ratio (e.g., 50 mL for a 1:5 ratio).
-
Include a control group using deionized water (pH-adjusted to the same value) instead of the SGH solution.
-
Seal the containers and place them on a mechanical shaker or rotator at a constant speed (e.g., 150 rpm) for the designated time (e.g., 6 hours) at a controlled temperature.
-
-
Phase Separation:
-
After agitation, centrifuge the samples at a high speed (e.g., 4000 rpm for 20 minutes) to separate the solid soil from the liquid leachate.
-
Carefully decant the supernatant (leachate) and filter it through a 0.45 µm filter for analysis.
-
-
Analysis:
-
Leachate: Analyze the filtered leachate for dissolved heavy metal concentrations using ICP-OES or AAS.[17]
-
Washed Soil: Rinse the remaining soil pellet with a small amount of deionized water to remove residual solution, centrifuge again, and discard the rinse water. Dry the washed soil, digest it, and analyze for residual heavy metal concentrations.
-
-
Data Interpretation:
-
Calculate the Metal Removal Efficiency (%) using the formula: ((Initial Soil Metal Conc. - Final Soil Metal Conc.) / Initial Soil Metal Conc.) * 100
-
Application 2: In-Situ Biostimulation for Enhanced Biodegradation
This protocol describes a laboratory microcosm study to assess if this compound can enhance the microbial degradation of an organic pollutant in soil co-contaminated with heavy metals.
Workflow Diagram: Microcosm Biostimulation Protocol
Experimental Design
A robust design with proper controls is essential to validate the results of a microcosm study.[18][19]
| Treatment Group | Soil | Organic Pollutant | Heavy Metal | Microbial Inoculum | SGH | Rationale |
| 1. Natural Attenuation | + | + | + | - | - | Baseline degradation by indigenous microbes. |
| 2. Abiotic Control | + (Sterilized) | + | + | - | + | Measures non-biological pollutant loss (e.g., sorption, volatilization). |
| 3. Bioaugmentation Control | + | + | + | + | - | Measures degradation by added microbes under metal stress. |
| 4. SGH Efficacy | + | + | + | + | + | Test Group: Measures degradation with microbial and SGH amendment. |
Step-by-Step Protocol
-
Microcosm Preparation:
-
Use soil from the target site or a representative model soil. Sieve to 2 mm.
-
If the soil is not already contaminated, spike it with the target organic pollutant (e.g., phenanthrene dissolved in a volatile solvent) and a heavy metal salt solution (e.g., Pb(NO₃)₂). Mix thoroughly and allow solvents to evaporate.
-
Prepare a sterilized soil batch for the abiotic control by autoclaving.
-
Aliquot a known amount of soil (e.g., 20 g) into multiple serum bottles or glass vials for each treatment group (at least 3 replicates per time point).
-
-
Inoculum and Solution Preparation:
-
If using a specific degrading strain or consortium, culture it to a known cell density (e.g., 10⁸ CFU/mL).[20]
-
Prepare a sterile solution of this compound at a concentration determined from preliminary tests or literature (e.g., 10 mM).
-
-
Treatment Application:
-
Add the prepared solutions to the respective microcosm vials. For the bioaugmentation groups (3 & 4), add the microbial inoculum. For the SGH group (4) and abiotic control (2), add the SGH solution.
-
Add sterile water to other vials to ensure all microcosms have the same final moisture content (e.g., 60% of water holding capacity).
-
Loosely cap the vials to allow for gas exchange and incubate them in the dark at a constant temperature (e.g., 25°C).
-
-
Sampling and Analysis:
-
At designated time points (e.g., 0, 7, 14, 28, and 56 days), sacrifice three replicate vials from each treatment group.
-
Extract the organic pollutant from the soil using an appropriate solvent (e.g., hexane:acetone).
-
Analyze the pollutant concentration in the extract using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
(Optional) Perform microbial analysis, such as plate counts for total heterotrophs or qPCR for specific degrading genes.
-
-
Data Interpretation:
-
Calculate the percentage of pollutant degraded over time for each treatment.
-
Determine the degradation rate constant (k) and half-life (DT50) for each condition.[21]
-
A statistically significant increase in the degradation rate in Group 4 compared to Group 3 demonstrates the efficacy of this compound in enhancing bioremediation.
-
Part 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low metal removal in soil washing | Incorrect pH; Insufficient SGH concentration; Short contact time; Metal is in a recalcitrant form. | Optimize pH to be highly alkaline (10-12). Increase SGH concentration or soil:solution ratio. Increase agitation time. Perform sequential extraction to understand metal speciation in the soil.[22] |
| No enhanced degradation in microcosm study | SGH concentration is too high/low; Heavy metal concentration is too high for microbes to overcome; Organic pollutant is not bioavailable; Incorrect microbial inoculum. | Run a dose-response experiment for SGH. Test different inoculum densities. Ensure the pollutant is not strongly sorbed; consider adding a mild surfactant. Verify the catabolic capability of your chosen microbes. |
| High variability between replicates | Inhomogeneous soil contamination; Inconsistent sample preparation or extraction; Analytical instrument instability. | Thoroughly homogenize soil after spiking. Use precise volumetric and gravimetric measurements. Run instrument calibration checks and quality control standards with each analytical batch. |
| Pollutant loss in abiotic control | Volatilization; Photodegradation. | Ensure vials are properly sealed (but allow for aerobic respiration). Incubate microcosms in the dark. |
Conclusion
This compound represents a significant advancement in the field of environmental remediation. Its dual ability to effectively chelate and mobilize toxic heavy metals while being biodegradable and non-toxic to microbial life makes it a superior alternative to conventional chelating agents.[9] The protocols outlined in this guide provide a robust framework for researchers to explore and validate the use of this compound, paving the way for the development of more effective, sustainable, and cost-efficient bioremediation strategies for complex contaminated sites.
References
- 1. This compound|Chelating Agent [benchchem.com]
- 2. specialchem.com [specialchem.com]
- 3. Chelating Agents - Builders & Chelators - Cleaning Ingredients - Knowde [knowde.com]
- 4. connectchemicals.com [connectchemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. Chelating Agents | H-Quest HEDTA, TSS, C 100, L 50 | Venus Ethoxyethers [venus-goa.com]
- 7. ru.unilongindustry.com [ru.unilongindustry.com]
- 8. crccare.com [crccare.com]
- 9. This compound - HPMC manufacturer [hpmcmanufacturer.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial action of chelating agents: repercussions on the microorganism development, virulence and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pmpinc.com [pmpinc.com]
- 14. neptjournal.com [neptjournal.com]
- 15. agilent.com [agilent.com]
- 16. alfachemic.com [alfachemic.com]
- 17. rjas.ro [rjas.ro]
- 18. researchgate.net [researchgate.net]
- 19. Microcosm Experiments for Evaluating Natural Bioremediation of Contaminated Ecosystems | Chemical Engineering Transactions [cetjournal.it]
- 20. A microcosm study on bioremediation of p-nitrophenol-contaminated soil using Arthrobacter protophormiae RKJ100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aidic.it [aidic.it]
- 22. Chelant extraction of heavy metals from contaminated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
impact of pH on the chelating efficiency of sodium glucoheptonate
Welcome to the technical support guide for sodium glucoheptonate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for experiments involving the impact of pH on the chelating efficiency of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its fundamental mechanism for chelating metal ions?
A: this compound is the sodium salt of a sugar acid, specifically glucoheptonic acid.[1] It is a highly effective and biodegradable chelating agent.[2][3] Its mechanism relies on its molecular structure, which contains a carboxylate group (-COO⁻) and multiple hydroxyl groups (-OH) along a seven-carbon backbone.[4] These groups act as electron-donating ligands that can form multiple coordinate bonds with a single di- or trivalent metal ion (e.g., Ca²⁺, Fe³⁺, Mg²⁺, Cu²⁺), effectively sequestering it.[1][4][5] This process forms a stable, water-soluble, non-ionic ring-like structure called a chelate, preventing the metal ion from participating in unwanted reactions like precipitation or catalytic degradation.[1]
Q2: Why is pH the most critical factor influencing the chelating efficiency of this compound?
A: The pH of the solution directly governs the ionization state of the functional groups on the glucoheptonate molecule, which are responsible for binding metal ions.[6][7]
-
In Alkaline Conditions (High pH): The hydroxyl groups (-OH) deprotonate to form negatively charged alkoxide groups (-O⁻). These alkoxide groups are much stronger electron donors than the neutral hydroxyl groups. This allows for the formation of more coordinate bonds and significantly more stable chelate complexes.[8] This is why this compound's performance is superior in high-pH environments.[3][9]
-
In Acidic or Neutral Conditions (Low to Neutral pH): The hydroxyl groups remain protonated (-OH) and are weaker ligands. The carboxylate group (-COO⁻) is the primary binding site, but the resulting chelate is less stable without the full participation of the hydroxyls. Consequently, its chelating efficiency is diminished compared to its performance under alkaline conditions.[10]
The relationship between pH and the protonation state of the ligand is the fundamental reason for the pH-dependency of its chelating power.[6]
Q3: What is the optimal pH range for this compound, and how does it perform outside this range?
A: this compound demonstrates its highest chelating efficiency and stability in strongly alkaline conditions.[1][11] The optimal performance is typically observed in the pH range of 9 to 14 .[1][9] Some studies pinpoint an even more specific range of pH 12 to 14 for superior performance with di- and trivalent metal ions.[3]
Outside of this range, particularly in neutral or acidic environments, its efficiency is reduced. While it still functions as a chelating agent across a broad pH range, users may observe incomplete sequestration of metal ions, potentially leading to the precipitation of metal hydroxides if the concentration of metal ions is high.[12]
Q4: How does this compound's performance compare to other common chelants like EDTA in different pH environments?
A: this compound offers distinct advantages, especially in alkaline media.
-
In Strong Alkaline Solutions (pH > 11): this compound is significantly more soluble and stable than EDTA.[8] EDTA's effectiveness can decrease in highly caustic environments, whereas this compound excels, making it the preferred choice for applications like alkaline industrial cleaning and metal treatment.[11][13]
-
Environmental Profile: this compound is readily biodegradable and non-toxic, offering a more environmentally friendly profile compared to traditional chelating agents like EDTA and NTA.[2][3]
-
In Acidic to Neutral Solutions (pH < 8): EDTA generally forms more stable complexes with most metal ions in this pH range and may be a more effective choice if the application cannot be performed under alkaline conditions.
Q5: Is this compound chemically stable across the entire pH range?
A: Yes, this compound is a robust molecule that remains chemically stable across a wide pH range, from acidic to strongly alkaline conditions.[1][14] Its exceptional stability in high-temperature, high-pH solutions is a key feature that makes it suitable for demanding industrial processes.[1][13] While its chelating efficiency is pH-dependent, the molecule itself does not readily degrade due to pH changes under typical experimental conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: I am observing a precipitate (cloudiness) in my solution at a neutral pH, even after adding this compound.
Cause: This issue typically arises when trying to chelate metal ions that form insoluble hydroxides at neutral or near-neutral pH, such as Fe³⁺ or Cu²⁺. At this pH, the chelating efficiency of this compound is not at its peak. The rate of metal hydroxide precipitation may be faster than the rate of chelation, or the stability of the chelate formed is insufficient to keep the metal in solution.[12] Iron precipitation, for example, is a known problem at pH levels above 2 in the absence of a sufficiently strong chelating agent.[15][16]
Solution:
-
Increase the pH: The most effective solution is to raise the pH of your system to a value between 9 and 12. This will deprotonate the hydroxyl groups on the glucoheptonate, dramatically increasing its chelating strength and stability, which should dissolve the precipitate.[1][3]
-
Order of Addition: Try adding the this compound to your solution before adding the metal salt. This allows the chelating agent to be readily available to complex the metal ions as they are introduced, preventing their initial precipitation.
-
Increase Concentration: If adjusting the pH is not possible for your application, consider increasing the molar ratio of this compound to the metal ion. A higher concentration of the chelating agent can shift the equilibrium towards the formation of the soluble chelate complex.
Problem: My formulation containing this compound shows reduced chelating performance in a high ionic strength (high salt) buffer.
Cause: High concentrations of other ions (e.g., from salts used in a buffer) can create ionic interference. While this compound forms non-ionic chelates, the overall ionic environment can influence the activity of both the metal ions and the chelating agent, sometimes leading to a slight reduction in apparent efficiency.
Solution:
-
Quantify the Effect: First, determine if the reduction in performance is significant for your application. It may be a minor effect that does not compromise the experimental outcome.
-
Increase Chelant Dosage: A modest increase in the concentration of this compound (e.g., 10-20% higher than in a low ionic strength solution) can often compensate for this effect.
-
Confirm pH: Ensure that the high ionic strength buffer is not inadvertently shifting the pH of the final solution out of the optimal range for chelation. Re-measure and adjust the pH after all components have been added.
Problem: How do I determine the correct dosage of this compound for my specific application?
Cause: The required amount of a chelating agent is stoichiometric and depends directly on the concentration of the metal ions you need to sequester. Using too little will result in incomplete chelation, while using an excessive amount may be wasteful and could potentially interfere with other components in complex formulations.
Solution:
-
Calculate Molar Ratios: The first step is to determine the molar concentration of the metal ions in your system. As a starting point, a 1:1 molar ratio of this compound to the metal ion is often used.[16]
-
Empirical Optimization: The optimal ratio can vary based on the specific metal ion, pH, and temperature. It is best practice to perform a titration experiment. Prepare several samples with varying molar ratios (e.g., 0.5:1, 1:1, 1.5:1, 2:1 of chelant to metal) and observe the point at which precipitation is fully prevented or the desired outcome is achieved.
-
Consult Technical Data: For common applications like water hardness, technical data sheets often provide recommended starting concentrations (e.g., ppm levels) for scale inhibition.[17]
Visualization of pH Impact on Chelation
The following diagrams illustrate the chemical principles behind this compound's pH-dependent chelating efficiency.
Caption: Fig. 1: Effect of pH on Glucoheptonate's Binding Strength
Caption: Fig. 2: Troubleshooting logic for chelation issues.
Quantitative Data Summary
Table 1: Relative Chelating Efficiency and Stability Constants of Related Gluconic Acid Complexes
| Metal Ion | Condition | Stability Constant (log β) | Expected Efficiency with Glucoheptonate |
| Fe³⁺ | Alkaline (pH > 9) | High (e.g., M₁L₁ type ranges from 24 to 38 at pH 13.3)[12] | Excellent |
| Fe²⁺ | Alkaline (pH > 9) | Moderate to High[12] | Very Good |
| Cu²⁺ | Alkaline (pH > 9) | High | Excellent |
| Ca²⁺ | Alkaline (pH > 9) | Moderate[18] | Very Good (Excellent for scale prevention) |
| Mg²⁺ | Alkaline (pH > 9) | Moderate[18] | Good (Effective for scale prevention) |
| Various M²⁺ | Neutral (pH 7) | Lower (log β values between 13 and 20)[12] | Moderate |
| Various M³⁺ | Neutral (pH 7) | Lower and less consistent[12] | Moderate to Low |
Note: The stability constants are derived from studies on gluconic acid and serve as a proxy to demonstrate the trend in chelating strength.[12] The primary takeaway is the significant increase in stability at high pH.
Experimental Protocol: Determining the Optimal pH for Metal Chelation
This protocol provides a general method to determine the most effective pH for this compound in your specific aqueous system using visual assessment of precipitation.
Objective: To identify the minimum pH at which this compound prevents the precipitation of a target metal ion at a given concentration.
Materials:
-
This compound
-
Salt of the metal ion of interest (e.g., FeCl₃, CuSO₄)
-
Deionized water
-
0.1 M and 1.0 M NaOH solutions
-
0.1 M and 1.0 M HCl solutions
-
Calibrated pH meter
-
Stir plate and stir bars
-
Beakers or glass vials (e.g., 50 mL)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 0.1 M solution of the metal salt in deionized water.
-
Prepare a 0.1 M solution of this compound in deionized water.
-
-
Set Up Experimental Series:
-
Label a series of 8 beakers (e.g., pH 5, 6, 7, 8, 9, 10, 11, 12).
-
In each beaker, add 20 mL of deionized water.
-
Add 1.0 mL of the 0.1 M this compound stock solution to each beaker and begin stirring. This creates a 1:1 molar ratio when the metal is added.
-
-
Adjust pH:
-
For each beaker, slowly add 0.1 M HCl or 0.1 M NaOH dropwise to adjust the solution to the target pH as indicated on the label. Use the calibrated pH meter to monitor the pH.
-
-
Introduce Metal Ion:
-
While stirring, add 1.0 mL of the 0.1 M metal salt stock solution to the first beaker (pH 5).
-
Observe the solution for 5-10 minutes. Record any formation of a precipitate (cloudiness or solid particles).
-
Repeat this step for each of the remaining beakers, proceeding from lowest to highest pH.
-
-
Data Analysis and Interpretation:
-
Note the pH of the first beaker in the series that remains clear and free of precipitate. This is the minimum effective pH for chelation under these specific conditions.
-
You will likely observe heavy precipitation at lower pH values, which disappears as the pH enters the optimal alkaline range for this compound.[1][9]
-
For more quantitative analysis, the turbidity of each solution can be measured with a nephelometer.
-
-
Control Experiment:
-
Prepare a separate beaker with 21 mL of deionized water and 1.0 mL of the metal salt stock solution (no chelating agent). Adjust the pH incrementally from 5 to 12 and observe the pH at which the metal hydroxide precipitates. This confirms the behavior of the metal ion in the absence of a chelating agent.
-
References
- 1. This compound|Chelating Agent [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. connectchemicals.com [connectchemicals.com]
- 4. What is the mechanism of Sodium Gluconate? [synapse.patsnap.com]
- 5. Top 5 Reasons to Choose this compound [unilongindustry.com]
- 6. ibisscientific.com [ibisscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. glorywh.com [glorywh.com]
- 9. univarsolutions.com [univarsolutions.com]
- 10. Magnesium(II) d-Gluconate Complexes Relevant to Radioactive Waste Disposals: Metal-Ion-Induced Ligand Deprotonation or Ligand-Promoted Metal-Ion Hydrolysis? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Green Chelating Agent -Sodium Glucoheptonate - Green-Mountain Chem [green-mountainchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pmpinc.com [pmpinc.com]
- 14. pmpinc.com [pmpinc.com]
- 15. researchgate.net [researchgate.net]
- 16. onepetro.org [onepetro.org]
- 17. benchchem.com [benchchem.com]
- 18. The Role of this compound in Metal Cleaning, Water Softening, and Chelation - Chemical Supplier Unilong [unilongindustry.com]
Technical Support Center: Preventing Precipitation of Metal Complexes with Sodium Glucoheptonate
Welcome to the Technical Support Center for sodium glucoheptonate applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for preventing the precipitation of metal complexes during experimental work. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the stability and efficacy of your metal-glucoheptonate solutions.
Understanding the Science of Chelation with this compound
This compound is a highly effective chelating agent, prized for its ability to form stable, soluble complexes with a wide range of di- and trivalent metal ions.[1][2] This property is crucial in preventing unwanted precipitation and maintaining the bioavailability of metals in solution. The exceptional stability of these complexes, particularly in alkaline and high-temperature environments, makes this compound a valuable tool in numerous applications.[1][3]
The chelation process involves the formation of multiple coordinate bonds between the metal ion and the hydroxyl and carboxyl groups of the glucoheptonate molecule. This sequesters the metal ion, preventing it from reacting with other components in the solution to form insoluble precipitates.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining the stability of metal-glucoheptonate complexes?
The optimal pH for stability is highly dependent on the specific metal ion being chelated. Generally, this compound exhibits superior performance in the pH range of 9 to 14.[1] However, for some metals, the stability can be maintained at a lower pH. For instance, iron-glucoheptonate complexes can be stable in a pH range of 5-11, although solubility may be reduced compared to more alkaline conditions.[4] It is crucial to determine the optimal pH for your specific metal-ligand system through empirical testing.
Q2: Can temperature fluctuations cause my metal-glucoheptonate complex to precipitate?
Yes, temperature can significantly impact the stability of metal complexes. While this compound is known for its stability at high temperatures, extreme fluctuations can alter the complex's thermodynamics and lead to precipitation.[3] For instance, in the synthesis of iron-maltodextrin complexes, a related system, temperature plays a critical role in the formation and stability of the final product.[5] It is recommended to maintain a consistent temperature during the preparation and storage of your solutions.
Q3: I've observed precipitation after adding other ions to my metal-glucoheptonate solution. What could be the cause?
The presence of other ions, particularly anions like phosphates, carbonates, and silicates, can lead to precipitation.[6][7] These ions can compete with the glucoheptonate for the metal ion or form insoluble salts with the metal, even when it is chelated. The compatibility of calcium and phosphate in solutions is a well-documented challenge, where factors like pH, concentration, and the presence of other electrolytes play a crucial role in preventing precipitation.[6][8][9]
Q4: How does the concentration of this compound and the metal ion affect complex stability?
The molar ratio of the chelating agent to the metal ion is a critical factor. An insufficient amount of this compound may not be able to fully chelate all the metal ions, leaving them free to precipitate. Conversely, an excessive concentration of the chelating agent is generally not detrimental to stability but may be unnecessary and not cost-effective. The ideal ratio should be determined based on the specific metal and the experimental conditions.
Q5: Is this compound a better chelating agent than EDTA?
The choice between this compound and EDTA depends on the specific application. EDTA is a powerful and versatile chelating agent with high stability constants for a broad range of metal ions across a wide pH range.[10][11] However, this compound offers the significant advantage of being readily biodegradable, making it a more environmentally friendly option.[11] In alkaline conditions, this compound's chelating capacity for certain metals, such as iron and copper, can be remarkably high, sometimes surpassing that of EDTA.[11]
| Parameter | This compound | EDTA (Ethylenediaminetetraacetic acid) |
| Biodegradability | Readily biodegradable | Poorly biodegradable |
| Optimal pH Range | Alkaline | Wide pH range (acidic to alkaline) |
| Stability Constants (log K) | ||
| Calcium (Ca²⁺) | Strong chelation, especially at high pH | 10.7 |
| Copper (Cu²⁺) | 36.6 | 18.8 |
| Iron (Fe³⁺) | 37.2 | 25.1 |
| Magnesium (Mg²⁺) | - | 8.7 |
| Zinc (Zn²⁺) | - | 16.5 |
| Data sourced from a comparative analysis by BenchChem.[11] |
Troubleshooting Guide: Preventing and Resolving Precipitation
Unwanted precipitation is a common challenge in experimental work. This guide provides a systematic approach to troubleshooting and preventing the precipitation of metal-glucoheptonate complexes.
Diagram: Factors Influencing Metal-Glucoheptonate Complex Stability
Caption: Key factors influencing the stability of metal-glucoheptonate complexes.
Initial Assessment: Characterizing the Precipitate
Before taking corrective action, it is essential to characterize the precipitate and the conditions under which it formed.
-
Visual Inspection: Note the color, texture, and amount of the precipitate.
-
Record Parameters: Document the pH, temperature, and concentrations of all components in the solution when the precipitation occurred.
-
Identify Potential Contaminants: Consider any potential sources of interfering ions in your reagents or water source.
Troubleshooting Steps
| Issue | Potential Cause | Recommended Action |
| Precipitation upon pH adjustment | The pH is outside the optimal stability range for the specific metal complex. | 1. Slowly adjust the pH back to the optimal alkaline range (typically pH 9-14) while stirring vigorously. 2. If the precipitate redissolves, the issue was likely pH-related. 3. For future experiments, ensure the pH is maintained within the optimal range for your specific metal. |
| Precipitation after temperature change | The temperature change has altered the solubility or stability of the complex. | 1. Gradually return the solution to the original temperature. 2. If the precipitate dissolves, maintain a more stable temperature for future experiments. 3. Consider conducting a temperature stability study for your specific complex. |
| Precipitation after adding other reagents | The added reagent contains interfering ions (e.g., phosphates, carbonates) that are forming an insoluble salt with the metal. | 1. Identify the potential interfering ion in the added reagent. 2. Consider using an alternative reagent that does not contain the interfering ion. 3. If the interfering ion is unavoidable, you may need to increase the concentration of this compound to outcompete the precipitating agent. 4. A sequential addition of reagents, with the metal-glucoheptonate complex formed first, may prevent precipitation. |
| Cloudiness or slow precipitation over time | Insufficient chelation due to an inadequate concentration of this compound. | 1. Calculate the molar ratio of this compound to the metal ion. 2. Gradually add more this compound solution while stirring to see if the precipitate dissolves. 3. For future preparations, use a higher ligand-to-metal ratio. |
| Precipitation of iron complexes upon exposure to air | Oxidation of ferrous iron (Fe²⁺) to the less soluble ferric iron (Fe³⁺). | 1. If working with ferrous iron, prepare solutions under an inert atmosphere (e.g., nitrogen or argon). 2. Consider using a sealed container to minimize air exposure. 3. this compound is effective at chelating both Fe²⁺ and Fe³⁺, but preventing oxidation is key to maintaining solubility.[11][12] |
Experimental Protocol: Preparation of a Stable Metal-Glucoheptonate Stock Solution
This protocol provides a general guideline for preparing a stable stock solution of a metal-glucoheptonate complex. It is recommended to optimize the specific parameters for your metal of interest.
Diagram: Workflow for Preparing a Stable Metal-Glucoheptonate Solution
Caption: Step-by-step workflow for preparing a stable metal-glucoheptonate solution.
Materials:
-
This compound
-
Metal Salt (e.g., Copper(II) Sulfate, Iron(III) Chloride)
-
Deionized Water
-
pH Meter
-
Stir Plate and Stir Bar
-
Appropriate Acid and Base for pH adjustment (e.g., HCl, NaOH)
-
Volumetric Flasks and Beakers
-
0.22 µm Syringe Filter
Procedure:
-
Prepare the this compound Solution:
-
Weigh the required amount of this compound based on the desired molar ratio to the metal ion. A molar ratio of 2:1 (glucoheptonate:metal) is a good starting point.
-
Dissolve the this compound in approximately 50% of the final desired volume of deionized water in a beaker with a stir bar. Stir until fully dissolved.
-
-
Prepare the Metal Salt Solution:
-
In a separate beaker, weigh the required amount of the metal salt.
-
Dissolve the metal salt in a small amount of deionized water.
-
-
Complex Formation:
-
While vigorously stirring the this compound solution, slowly add the metal salt solution dropwise. A slow addition rate is crucial to prevent localized high concentrations of the metal ion, which can lead to precipitation.
-
Observe the solution for any signs of precipitation. If precipitation occurs, stop the addition and allow the solution to stir for a longer period to see if the precipitate redissolves. If it does not, a higher concentration of this compound may be needed.
-
-
pH Adjustment:
-
Once all the metal salt solution has been added, monitor the pH of the solution.
-
Slowly adjust the pH to the desired alkaline range (e.g., pH 9-11) using a suitable base (e.g., 1M NaOH). Add the base dropwise while stirring continuously.
-
-
Final Volume Adjustment and Filtration:
-
Transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the solution to the final volume with deionized water and mix thoroughly.
-
For sterile applications, filter the final solution through a 0.22 µm syringe filter.
-
-
Storage:
-
Store the solution in a well-sealed container at a stable temperature.
-
References
- 1. This compound|Chelating Agent [benchchem.com]
- 2. Top 5 Reasons to Choose this compound [unilongindustry.com]
- 3. pmpinc.com [pmpinc.com]
- 4. researchgate.net [researchgate.net]
- 5. ikm.org.my [ikm.org.my]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ahfs.ashp.org [ahfs.ashp.org]
- 9. Compatibility of calcium chloride and calcium gluconate with sodium phosphate in a mixed TPN solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rawsource.com [rawsource.com]
- 11. benchchem.com [benchchem.com]
- 12. alsglobal.com [alsglobal.com]
Technical Support Center: Interference of Sodium Glucoheptonate in Colorimetric Assays
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to understand, identify, and overcome the challenges posed by sodium glucoheptonate in common colorimetric assays. We will explore the mechanisms of interference and provide validated, field-proven troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding this compound and its impact on experimental results.
Q1: What is this compound and why might it be in my sample?
This compound is a highly effective chelating agent.[1][2] It is the sodium salt of glucoheptonic acid and is prized for its ability to form stable, water-soluble complexes with di- and trivalent metal ions (e.g., calcium, iron, copper, aluminum) across a wide pH range.[1] Its presence in your sample is likely due to its use as a stabilizer, buffer component, or cleaning agent in upstream processes, or as an excipient in drug formulations.
Q2: How does this compound interfere with colorimetric protein assays?
The primary mechanism of interference is chelation . Many common protein assays, such as the Bicinchoninic Acid (BCA) assay and the Lowry assay, are copper-based.[3][4] These assays depend on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by peptide bonds in an alkaline medium.[3][5] The resulting Cu¹⁺ ions are then detected by a colorimetric agent (BCA or the Folin-Ciocalteu reagent).
This compound, as a potent chelating agent, directly competes with the assay's chemistry by sequestering the Cu²⁺ ions, making them unavailable to react with the protein.[6] This leads to a significant underestimation of the actual protein concentration.
Q3: Which protein assays are most susceptible to interference from this compound?
Assays that rely on metal ions for their reaction chemistry are the most vulnerable.
-
Highly Susceptible:
-
Bicinchoninic Acid (BCA) Assay: This assay is directly dependent on the reduction of Cu²⁺ to Cu¹⁺, which is then chelated by BCA to produce a purple color.[7] this compound will directly interfere by binding the copper ions.
-
Lowry Assay: Similar to the BCA assay, the first step involves the formation of a copper-protein complex under alkaline conditions.[8][9] Interference is expected to be significant.
-
-
Less Susceptible:
-
Bradford Assay: This method is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily through interactions with basic and aromatic amino acid residues.[10][11] Since it does not involve metal ions in its core mechanism, it is significantly less susceptible to interference from chelating agents like this compound.[11][12]
-
Q4: My protein concentration readings are much lower than expected or are highly variable. Could this compound be the cause?
Yes, this is a classic sign of interference from a chelating agent. If you are using a copper-based assay (BCA or Lowry) and your sample contains this compound, the chelator will prevent the color-developing reaction from proceeding proportionally to the protein concentration, resulting in artificially low and often inconsistent absorbance readings.
Section 2: Troubleshooting Guide: Identifying and Mitigating Interference
If you suspect this compound is affecting your results, follow this logical workflow to diagnose and resolve the issue.
Visual Guide 1: Mechanism of Interference
The following diagram illustrates how this compound disrupts copper-based protein assays.
Caption: Mechanism of this compound interference in copper-based assays.
Step 1: Confirming Interference with a "Spike and Recovery" Experiment
This is the definitive method to confirm interference in your specific sample matrix.
Principle: You will "spike" a known amount of protein standard into your sample buffer (containing the suspected glucoheptonate) and measure the recovery. If you recover significantly less than 100% of the spiked protein, interference is confirmed.
Procedure: See Section 3, Protocol 1 for a detailed, step-by-step guide.
Step 2: Choosing a Mitigation Strategy
Once interference is confirmed, you have several options. The best choice depends on your sample, workflow, and available resources.
This is often the simplest and most effective solution.
-
Recommendation: Switch to the Bradford protein assay . Its dye-binding mechanism is generally unaffected by chelating agents.[11][12]
-
Action: Re-quantify your protein using a Bradford assay kit. Always remember to use a standard curve prepared in the same buffer as your samples for the most accurate results.[13]
If you must use a copper-based assay, you may be able to dilute the concentration of this compound to a level where it no longer significantly interferes.
-
Principle: Reduce the molar ratio of chelator to copper ions in the assay.
-
Action:
-
Create a serial dilution of your sample (e.g., 1:10, 1:50, 1:100) using a buffer known to be free of interfering substances.
-
Assay each dilution.
-
Calculate the protein concentration for each dilution, correcting for the dilution factor.
-
If the calculated concentrations from the higher dilutions converge on a stable value, you have likely diluted out the interference.
-
For concentrated or precious samples, removing the this compound prior to the assay may be necessary.
-
Methods:
-
Buffer Exchange/Dialysis: Effective for larger sample volumes. Dialyze your sample against a compatible assay buffer (e.g., PBS) to remove the small glucoheptonate molecules.
-
Protein Precipitation: A rapid method for concentrating the protein while leaving the soluble glucoheptonate behind. Acetone or Trichloroacetic Acid (TCA) precipitation are common methods.[14] See Section 3, Protocol 2 for an acetone precipitation workflow.
-
Visual Guide 2: Troubleshooting Workflow
This diagram provides a logical path for addressing potential interference.
Caption: A logical workflow for troubleshooting this compound interference.
Section 3: Detailed Experimental Protocols
Protocol 1: Spike and Recovery for Interference Validation
Objective: To determine if this compound in the sample buffer is interfering with the protein assay.
Materials:
-
Protein standard of known concentration (e.g., BSA at 2 mg/mL).
-
Your sample buffer (containing this compound).
-
A control buffer (known to be compatible with the assay, e.g., PBS or 0.9% NaCl).
-
Your chosen protein assay kit (e.g., BCA).
-
Microplate reader or spectrophotometer.
Procedure:
-
Prepare Samples: Create the following four samples in triplicate in a microplate.
-
A (Control Buffer Blank): Control buffer only.
-
B (Sample Buffer Blank): Your sample buffer only.
-
C (Control Spike): Control buffer + a known concentration of protein standard (e.g., final concentration of 500 µg/mL).
-
D (Sample Spike): Your sample buffer + the same known concentration of protein standard.
-
-
Assay: Perform the protein assay on all samples according to the manufacturer's instructions.
-
Measure Absorbance: Read the absorbance of all wells.
-
Calculate Recovery:
-
Calculate the net absorbance for the control spike: Net_Abs_Control = Abs(C) - Abs(A).
-
Calculate the net absorbance for the sample spike: Net_Abs_Sample = Abs(D) - Abs(B).
-
Calculate the percent recovery: % Recovery = (Net_Abs_Sample / Net_Abs_Control) * 100.
-
Interpretation:
-
Recovery ≈ 90-110%: No significant interference.
-
Recovery < 90%: Interference is occurring, leading to signal suppression.
-
Recovery > 110%: Interference is occurring, leading to signal enhancement (less common with chelators).
Protocol 2: Acetone Precipitation for Protein Purification
Objective: To separate protein from soluble interfering substances like this compound.
Materials:
-
Your protein sample.
-
Ice-cold acetone (-20°C).
-
Resuspension buffer compatible with your protein and downstream assay (e.g., PBS).
-
Microcentrifuge.
Procedure:
-
Place 1 volume of your protein sample in a microcentrifuge tube.
-
Add 4 volumes of ice-cold acetone.
-
Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.
-
Centrifuge at 13,000-15,000 x g for 15 minutes at 4°C.
-
Carefully decant and discard the supernatant, which contains the this compound.
-
Gently wash the pellet with a small amount of ice-cold acetone to remove residual contaminants, and centrifuge again for 5 minutes.
-
Decant the acetone and allow the pellet to air-dry for 5-10 minutes. Do not over-dry , as this can make resuspension difficult.
-
Resuspend the protein pellet in a suitable volume of a compatible assay buffer.
-
Proceed with your protein quantification assay.
Section 4: Summary of Assay Compatibility
| Assay Type | Core Mechanism | Susceptibility to this compound | Recommendation |
| BCA Assay | Copper (Cu²⁺) reduction by peptide bonds.[3][7] | High | Not recommended without prior removal of glucoheptonate. |
| Lowry Assay | Copper (Cu²⁺) complexation and Folin reagent reduction.[8][15] | High | Not recommended without prior removal of glucoheptonate. |
| Bradford Assay | Coomassie dye binding to amino acid residues.[10][16] | Low | Recommended alternative. Always use matrix-matched standards. |
References
- 1. glorywh.com [glorywh.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Chemistry of Protein Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Protocol for Lowry Protein Assay - Creative Proteomics [creative-proteomics.com]
- 5. qb3.berkeley.edu [qb3.berkeley.edu]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. Lowry Protein Assay: Principle, Protocol & Mechanism - Video | Study.com [study.com]
- 9. The Lowry Protein Assay: A Time-Tested Method for Protein Quantification - MetwareBio [metwarebio.com]
- 10. Bradford protein assay | Abcam [abcam.com]
- 11. Bradford protein assay - Wikipedia [en.wikipedia.org]
- 12. Bradford Protein Assay [bio-protocol.org]
- 13. Quantifying proteins using the Bradford method [qiagen.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Lowry protein assay - Wikipedia [en.wikipedia.org]
- 16. assaygenie.com [assaygenie.com]
optimizing storage conditions for sodium glucoheptonate stock solutions
Welcome to the Technical Support Center for sodium glucoheptonate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, integrity, and performance of your this compound stock solutions. Adherence to these guidelines will help mitigate common experimental variables and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: High-purity, sterile water (e.g., Milli-Q® or WFI - Water for Injection) is the recommended solvent. This compound is highly soluble in water, forming a clear, light yellow solution.[1][2]
Q2: What is the optimal storage temperature for my stock solution?
A2: For short-term storage (up to one week), room temperature (15-25°C) in a dark place is generally acceptable.[1][3] For long-term storage, refrigeration at 2-8°C is recommended to significantly slow down potential microbial growth and chemical degradation.[2] Some suppliers of the dihydrate form recommend storing the solid powder at -10°C, implying that colder temperatures are beneficial for stability.[4]
Q3: How long can I store a prepared this compound stock solution?
A3: The usable shelf-life depends on the concentration, storage conditions, and sterility. A properly prepared sterile solution stored at 2-8°C can be stable for several weeks to a few months. However, it is best practice to prepare fresh solutions for critical applications. For non-critical applications, a visual inspection for clarity and color, along with a pH check, should be performed before each use.
Q4: Should I be concerned about microbial growth?
A4: Yes. Although high concentrations of sugar salts can inhibit microbial growth by reducing water activity, this compound solutions, particularly at lower concentrations, are susceptible to bacterial and fungal contamination.[5][6][7] For applications requiring sterility, the solution should be sterilized by autoclaving or sterile filtration (0.22 µm filter).[2]
Q5: What are the visible signs of solution degradation or contamination?
A5: Key indicators include:
-
Discoloration: A noticeable darkening or change from light yellow to brown.
-
Precipitation: The formation of solid crystals or amorphous sediment.
-
Turbidity/Haze: A cloudy appearance indicating microbial growth or insoluble impurities.[8][9]
-
Odor: Any unusual or foul odor, which can indicate fermentation or putrefaction.[10]
In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter with your stock solutions, explaining the underlying causes and providing actionable solutions.
Problem: My clear, light-yellow solution has turned brown upon storage.
Answer: This is a common issue, especially if the solution is stored at room temperature or exposed to light and heat.
-
Probable Cause (The "Why"): The browning is likely due to a non-enzymatic browning process known as the Maillard reaction.[11][12] Although the classic Maillard reaction involves a reducing sugar and an amino acid, similar caramelization and degradation pathways can occur in sugar-acid derivatives like glucoheptonate, especially when exposed to heat, light, or pH changes.[12][13] The reaction forms complex polymers called melanoidins, which are brown in color.[11]
-
Solution:
-
Discard the Solution: A color change indicates chemical degradation. Do not use the solution for experiments where precise concentration and purity are required.
-
Optimize Storage: Store new stock solutions at 2-8°C in amber glass bottles or containers wrapped in aluminum foil to protect them from light.[14]
-
pH Control: Ensure the pH of your solution is within the stable range, typically between 7.0 and 9.0 for a 1% solution.[1] Extreme pH values can accelerate degradation.
-
Problem: I see crystals in my solution after taking it out of the refrigerator.
Answer: This is typically due to the concentration of the solution exceeding its solubility limit at the lower temperature.
-
Probable Cause (The "Why"): The solubility of most solids, including this compound, decreases as the temperature drops. If you have prepared a highly concentrated stock solution, it may become supersaturated upon cooling to 2-8°C, causing the solute to crystallize out of the solution.
-
Solution:
-
Gentle Re-dissolving: Warm the solution gently in a water bath (e.g., 30-40°C) and swirl until the crystals completely redissolve. Do not overheat, as this can promote degradation.[14]
-
Verify Homogeneity: Before use, ensure the solution is completely clear and homogenous.
-
Future Prevention: If this is a recurring issue, consider preparing a slightly less concentrated stock solution or storing it at a controlled room temperature if the application allows and sterility is maintained.
-
Problem: My experimental results are inconsistent. Could my stock solution be the problem?
Answer: Absolutely. An unstable or contaminated stock solution is a frequent source of experimental variability.
-
Probable Cause (The "Why"):
-
Loss of Potency: Chemical degradation, even without a visible color change, can reduce the effective concentration of this compound.
-
Microbial Contamination: Microorganisms can consume the glucoheptonate, altering its concentration and releasing metabolic byproducts that may interfere with your assay.[10]
-
Chelation of Trace Metals: If your solution was prepared with low-quality water, the glucoheptonate may have chelated metal ions from the solvent, reducing its capacity to act as a chelating agent in your experiment.[3][15]
-
-
Solution & Validation Workflow:
-
Prepare a Fresh Stock: Always start troubleshooting by preparing a fresh solution using high-purity water and sterile techniques.
-
pH Verification: Check the pH of the new and old solutions. A significant pH drift in the old solution can indicate degradation or contamination.
-
Analytical Validation (for cGMP/GLP): For critical applications, the concentration and purity of the stock solution should be periodically verified using an appropriate analytical method, such as titration or High-Performance Liquid Chromatography (HPLC).[16][17]
-
Standard Operating Procedures (SOPs)
SOP 1: Preparation of a 1M this compound Stock Solution (100 mL)
This protocol is for general laboratory use. For pharmaceutical applications, follow relevant pharmacopeial monographs.
Materials:
-
This compound powder (Molecular Weight: 248.16 g/mol for the anhydrous form)
-
High-purity water (e.g., Milli-Q®)
-
100 mL sterile volumetric flask
-
Sterile beaker and magnetic stir bar
-
Analytical balance
-
Sterile 0.22 µm syringe filter and sterile storage bottle (optional)
Procedure:
-
Calculation: To prepare a 1M solution, you need 24.82 g of anhydrous this compound for 100 mL.
-
Weighing: Accurately weigh 24.82 g of this compound powder and transfer it to the sterile beaker.
-
Dissolution: Add approximately 80 mL of high-purity water to the beaker. Place the magnetic stir bar in the beaker and stir on a magnetic plate until the powder is completely dissolved. The solution should be clear.
-
Volume Adjustment: Carefully transfer the solution to the 100 mL volumetric flask. Rinse the beaker with a small amount of water and add it to the flask to ensure a complete transfer.
-
Final Volume: Add high-purity water to the flask until the bottom of the meniscus reaches the 100 mL mark.
-
Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogenous.
-
Sterilization (Optional but Recommended): For sterile applications, pass the solution through a 0.22 µm syringe filter into a sterile final storage container.
-
Labeling & Storage: Label the container with the compound name, concentration, preparation date, and your initials. Store at 2-8°C, protected from light.
Data & Visualization
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Long-term) | Minimizes microbial growth and slows chemical degradation.[2] |
| Room Temp (Short-term) | Acceptable for brief periods, but risk of degradation increases.[1][3] | |
| Container | Amber Glass or Opaque HDPE | Protects from light, which can catalyze degradation reactions.[14] |
| Atmosphere | Tightly Sealed | Prevents contamination and evaporation.[18][19] |
| Sterility | Sterile Filtration (0.22 µm) or Autoclaving | Prevents microbial degradation of the carbohydrate-based molecule.[2][10] |
Diagram 1: Troubleshooting Workflow for Solution Instability
This decision tree guides the user through common troubleshooting steps when an issue with a stock solution is suspected.
Caption: Troubleshooting decision tree for this compound solution issues.
Diagram 2: Stock Solution Preparation & QC Workflow
This diagram outlines the standard procedure for preparing and validating a high-quality stock solution.
Caption: Workflow for preparing and validating a stock solution.
References
- 1. glorywh.com [glorywh.com]
- 2. benchchem.com [benchchem.com]
- 3. pmpinc.com [pmpinc.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Sugar as a preservative - Sugar Nutrition Resource Centre [sugarnutritionresource.org]
- 6. ragus.co.uk [ragus.co.uk]
- 7. Sugar as a Preservative in Food: Benefits, Challenges, and Alternatives | Galactic [lactic.com]
- 8. oipub.com [oipub.com]
- 9. researchgate.net [researchgate.net]
- 10. US2497579A - Carbohydrate preservative - Google Patents [patents.google.com]
- 11. Browning and pigmentation in food through the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. di-corp.com [di-corp.com]
- 15. epa.gov [epa.gov]
- 16. uspbpep.com [uspbpep.com]
- 17. fao.org [fao.org]
- 18. taejingns.com [taejingns.com]
- 19. media.laballey.com [media.laballey.com]
addressing batch-to-batch variability of sodium glucoheptonate in experiments
Navigating Batch-to-Batch Variability in Experimental Settings
Welcome to the technical support resource for sodium glucoheptonate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate challenges arising from the inherent batch-to-batch variability of this widely used excipient. As a chelating agent derived from a seven-carbon sugar, this compound's performance is intimately tied to its specific chemical structure, which can vary subtly between production lots.[1] These variations can impact everything from formulation stability to reaction kinetics, making robust quality control essential for experimental reproducibility.
This guide provides a structured, scientifically grounded framework for identifying, characterizing, and managing this variability to ensure the integrity and consistency of your results.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected precipitation and color changes in our liquid formulation. Could the new batch of this compound be the cause?
A1: Yes, this is a strong possibility. This compound's primary function is to chelate di- and trivalent metal ions, preventing them from catalyzing degradation reactions.[2] Variability in chelating capacity between batches can leave metal ions free to react, leading to precipitation or color changes. Furthermore, differences in residual sugars or other organic impurities from the manufacturing process can introduce reactive species into your formulation. A change in the isomeric ratio (alpha vs. beta) can also affect solubility and chelation efficiency.
Q2: What are the most critical quality attributes (CQAs) of this compound that we should monitor beyond the supplier's Certificate of Analysis (CofA)?
A2: While a supplier's CofA provides essential baseline data like identity and assay, it often lacks the detailed characterization needed to predict performance in a sensitive system.[3][4][5] We recommend establishing in-house tests for the following CQAs:
-
Chelating Capacity: A direct functional measure of the material's primary purpose.
-
Impurity Profile: Quantify related substances and residual starting materials using a sensitive method like HPLC-MS.[6]
-
Isomeric and Structural Signature: Use techniques like ¹H-NMR or FTIR spectroscopy to create a "fingerprint" of the material's structure.[7][8]
-
Molecular Weight Distribution: For polymeric materials, Size Exclusion Chromatography (SEC) can reveal shifts that affect performance.
Q3: Our supplier's CofA meets all specifications, but our process is failing. Why?
A3: This is a common and challenging issue. A CofA specification is often a range, and two batches can be at opposite ends of that range while still being "in-spec." For example, an assay specification of "98.0% - 102.0%" provides significant room for variation. This is why it is critical to correlate your process performance with more specific analytical data rather than relying solely on the supplier's general testing.[5] Partnering with a supplier who can provide detailed characterization data is a key strategy for mitigating these risks.[9]
Troubleshooting Guide: A Systematic Approach to Variability
When inconsistent results arise, a systematic investigation is crucial to pinpoint the root cause efficiently. This workflow guides the user from initial observation to corrective action.
Caption: A systematic workflow for troubleshooting raw material variability.
Step 1: Quarantine and Document
The first and most critical step is to prevent further use of the suspect raw material.
-
Isolate: Immediately quarantine the entire batch of this compound .
-
Sample: Retain a representative sample from this batch for testing. Crucially, also retain a sample from a previous, well-performing "golden batch" to serve as a benchmark.
-
Document: Record all relevant information: lot numbers, delivery dates, experiment dates, and a detailed description of the observed inconsistencies.
Step 2: Advanced Analytical Comparison
Go beyond the CofA. A head-to-head comparison between the "golden" and suspect batches using performance-relevant analytical techniques is necessary.
Table 1: Example Comparative Data for Two Batches
| Analytical Test | Golden Batch (Lot# G54321) | Suspect Batch (Lot# S98765) | Potential Impact of Deviation |
| Chelation Titration (Fe³⁺) | 99.2% Capacity | 94.5% Capacity | Reduced ability to prevent metal-catalyzed oxidation. |
| HPLC Impurity Profile | Impurity A: 0.08% | Impurity A: 0.45% | Potential for side reactions or direct interference. |
| ¹H-NMR Spectroscopy | Conforms to Reference | Deviations in 3.5-4.0 ppm region | Indicates a different isomeric mixture or structural anomaly. |
| Appearance (in solution) | Clear, colorless | Faint yellow tinge | Suggests presence of chromophoric impurities. |
Step 3: Protocol for Functional Chelation Assay (Iron III Titration)
This protocol provides a direct, quantitative measure of the material's functional ability to chelate metal ions.
Objective: To determine the iron (III) chelating capacity of a this compound batch as a measure of its functional performance.
Materials:
-
This compound (Test and "Golden" Batch samples)
-
0.1 M Ferric Chloride (FeCl₃) solution, standardized
-
5% (w/v) Sulfosalicylic Acid solution (indicator)
-
Deionized Water
-
0.1 M Sodium Hydroxide and 0.1 M Hydrochloric Acid for pH adjustment
-
Calibrated pH meter, magnetic stirrer, 50 mL burette
Procedure:
-
Sample Preparation: Accurately weigh and dissolve 1.0 g of this compound in 100 mL of deionized water.
-
pH Adjustment: While stirring, adjust the solution pH to 8.0 ± 0.1 using 0.1 M NaOH or 0.1 M HCl. This is critical as chelation efficiency is highly pH-dependent.
-
Indicator Addition: Add 2 mL of the 5% sulfosalicylic acid indicator solution. The solution will turn a deep red/purple color as the indicator complexes with iron.
-
Titration: Titrate the sample solution with the standardized 0.1 M FeCl₃ solution. Initially, the glucoheptonate will preferentially chelate the added iron.
-
Endpoint Determination: The endpoint is reached when a stable, deep red/purple color persists for at least 30 seconds. This indicates that all available glucoheptonate has been consumed, and the excess iron is now complexing with the indicator.
-
Control: Repeat the entire procedure using the "Golden Batch" sample.
-
Calculation: The chelating capacity can be calculated based on the volume of titrant used and compared between batches.
Trustworthiness of Protocol: This method's reliability hinges on the accurate standardization of the FeCl₃ titrant and precise pH control. Running the "golden batch" concurrently serves as a system suitability test and provides a direct comparative benchmark, validating the results for the suspect batch.
Proactive Quality Control: Building a Robust System
Moving from a reactive to a proactive approach is key to long-term success.
Caption: Proactive incoming quality control workflow for raw materials.
By establishing an internal "fingerprint" of a known good batch and testing all incoming material against this standard, you can identify and reject problematic batches before they enter your workflow, saving significant time, resources, and protecting the integrity of your experimental outcomes.
References
- 1. Sodium Gluconate vs this compound: 5 Key Differences for Concrete Admixtures [waycoochem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Laboratory Analysis of Sodium gluconate - Analytice [analytice.com]
- 7. molnova.cn [molnova.cn]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Mitigating the Effects of Sodium Glucoheptonate on Cell Viability Assays
Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals encountering challenges with cell viability assays in the presence of sodium glucoheptonate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental data.
Troubleshooting Guide
This section addresses specific issues you may encounter when using this compound in your experiments. Each issue is followed by a detailed explanation of the probable cause and step-by-step protocols for diagnosis and resolution.
Issue 1: Unexpected Decrease in Viability Signal with Tetrazolium (MTT, MTS, XTT) or Resazurin Assays
Symptom: You observe a dose-dependent decrease in cell viability that is more pronounced than expected, or that occurs at non-cytotoxic concentrations of this compound (typically below 4 mM)[1].
Probable Cause: The primary cause of this interference is the chelation of essential metal ion cofactors required by the cellular dehydrogenases and reductases responsible for converting the assay reagents into a colored or fluorescent product[1][2]. Many of these mitochondrial and cytoplasmic enzymes are metalloproteins that depend on ions like Mg²⁺, Fe²⁺, or Mn²⁺ for their catalytic activity. By sequestering these ions, this compound effectively inhibits the enzymatic activity that the assay measures, leading to a lower signal that is incorrectly interpreted as reduced cell viability.
Recommended Action Plan:
-
Confirm Interference with a Cell-Free Control: The first step is to rule out direct chemical interaction between this compound and the assay reagent. However, in this case, the more critical control is to confirm the impact on enzymatic activity.
-
Switch to a Non-Enzymatic or Less Susceptible Assay: The most robust solution is to use a viability assay that does not rely on dehydrogenase activity.
Protocol 1: Cell-Free Interference Control
Objective: To determine if this compound directly interacts with or inhibits the assay chemistry in the absence of cells.
Methodology:
-
Prepare a 96-well plate. In designated wells, add cell culture medium without cells.
-
Create a serial dilution of this compound in the medium, matching the concentrations used in your cellular experiment. Include a vehicle-only control.
-
Add the cell viability assay reagent (e.g., MTT, XTT, resazurin) to all wells according to the manufacturer's protocol[4].
-
Incubate the plate for the same duration as your cellular experiment, under the same conditions (e.g., 37°C, 5% CO₂).
-
If applicable, add the solubilization solution (for MTT assays)[4].
-
Measure the absorbance or fluorescence using a microplate reader.
Interpretation:
-
No Signal Change: If there is no significant change in the signal in the presence of this compound, direct chemical interference is unlikely. The issue is almost certainly related to its effect on cellular enzymatic activity.
-
Signal Change: While less likely for a pure chelator, if a signal change is observed, it indicates a direct chemical interaction that must be accounted for by subtracting the cell-free background from your experimental wells.
Issue 2: Discrepant Results Between Different Viability Assays
Symptom: You test this compound with two different viability assays (e.g., MTT and an ATP-based assay) and get conflicting results. For instance, the MTT assay shows high cytotoxicity, while the ATP assay shows minimal effect.
Probable Cause: This is a classic indicator of assay-specific interference. The discrepancy arises from the different principles of the assays. The MTT assay's reliance on metalloenzymes makes it susceptible to chelators[1][2], whereas an ATP-based assay, which measures the total ATP content of the cell population as an indicator of metabolic health, is generally unaffected by extracellular chelation of divalent cations[5][6].
Recommended Action Plan:
-
Trust the Orthogonal Method: In this scenario, the data from the assay less likely to be affected by the compound's mechanism of action (the ATP assay) is more reliable. It is a best practice to confirm cytotoxicity results with at least two assays based on different principles[7][8].
-
Adopt a More Robust Primary Assay: For screening or routine experiments involving this compound or other chelators, prioritize assays that are not based on dehydrogenase activity.
Recommended Alternative Viability Assays
The following table summarizes alternative assays and their principles, highlighting their suitability for use with chelating agents like this compound.
| Assay Type | Principle | Suitability with Chelators | Key Advantages | Potential Considerations |
| ATP Quantification | Measures ATP levels via a luciferase-luciferin reaction. ATP is a marker of metabolically active cells. | Excellent | Highly sensitive, rapid, and less prone to interference from chelators.[5][6] | The luciferase enzyme itself can be inhibited by some compounds, so a cell-free control is still advised.[9] |
| Sulforhodamine B (SRB) | Measures total cellular protein content by staining with an anionic dye. | Excellent | Based on a fixed endpoint (cells are killed and fixed), stable signal, and independent of cellular metabolism.[10] | More steps involved (fixation, washing), not suitable for real-time monitoring. |
| Neutral Red (NR) Uptake | Measures the accumulation of Neutral Red dye in the lysosomes of viable cells. | Good | Assesses lysosomal integrity, a different aspect of cell health. | Can be affected by compounds that alter lysosomal pH. |
| Real-Time Viability Assays | A non-lytic assay measuring the reducing potential of viable cells over time using a specialized substrate and luciferase. | Good to Excellent | Allows for continuous monitoring of cell viability from the same wells over hours or days, providing kinetic data.[11][12] | The reducing step could still be susceptible to severe cofactor depletion, but the kinetic nature helps identify such artifacts. |
Protocol 2: ATP-Based Luminescence Viability Assay (e.g., CellTiter-Glo®)
Objective: To accurately quantify cell viability by measuring ATP levels, an endpoint less susceptible to interference from chelators.
Methodology:
-
Plate cells in a 96-well opaque-walled plate suitable for luminescence. Treat with various concentrations of this compound for the desired time.
-
Equilibrate the plate to room temperature for approximately 30 minutes[13].
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium)[13].
-
Mix the contents on an orbital shaker for approximately 2 minutes to induce cell lysis and stabilize the signal[13].
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with tetrazolium-based assays like MTT, XTT, or MTS?
A1: Yes, this is the most significant and common interference. These assays measure cellular metabolic activity via the enzymatic reduction of a tetrazolium salt. The dehydrogenase enzymes responsible for this conversion are often dependent on divalent metal cations (e.g., Mg²⁺, Fe²⁺) as cofactors. This compound is a strong chelator that binds these ions, making them unavailable to the enzymes.[1][2] This inhibits the enzyme's ability to reduce the tetrazolium salt, leading to a lower colorimetric signal. This gives a false-negative result, where cell viability appears lower than it actually is.
Q2: My results show an increase in signal at higher concentrations of this compound in my MTT assay. What does this mean?
A2: While the primary interference mechanism for a chelator is signal reduction, an increase in signal suggests a different interaction. This pattern is a classic sign of direct chemical reduction of the assay reagent by the test compound.[14] Some compounds with antioxidant or reducing properties can directly convert the tetrazolium salt to its colored formazan product without any cellular involvement.[15] Although this compound is primarily known as a chelator, this result would warrant a cell-free control experiment (Protocol 1) to confirm direct reduction. If confirmed, this indicates a false-positive artifact, and a different assay must be used.
Q3: Is it possible for this compound to affect cellular metabolism directly?
A3: Yes, but typically at higher concentrations. While it is used in some media to support cell growth, concentrations of 4 mM or higher have been shown to reduce cell viability, indicating dose-dependent cytotoxicity.[1] Furthermore, altering the concentration of essential ions like sodium can impact metabolite uptake and cellular metabolism over time.[16] Therefore, it is crucial to distinguish between a true cytotoxic effect and an assay artifact by using orthogonal viability assays.
Q4: Are ATP-based assays completely immune to interference from this compound?
A4: They are significantly more resistant but not entirely immune to all forms of interference. The core reaction involves firefly luciferase, an enzyme that uses ATP to produce light.[5] While the chelation of extracellular ions by this compound is unlikely to affect intracellular ATP levels or the luciferase reaction directly, it is always a prudent measure to run a cell-free control. This involves adding the compound to a known concentration of ATP and then running the assay to ensure it doesn't directly inhibit the luciferase enzyme.[9]
Q5: What is the best single assay to use for screening compounds that might be chelators?
A5: There is no single "best" assay for all scenarios, and using two different methods is always recommended for confirmation.[7][8] However, if a single primary assay must be chosen for high-throughput screening, an ATP-based luminescence assay is often the most robust choice. Its high sensitivity, speed, and mechanism of action, which is less dependent on the specific pathways affected by chelators, make it a superior option to tetrazolium or resazurin-based methods in this context.[6][17]
Visualizing Workflows and Mechanisms
Diagram 1: Troubleshooting Workflow for Suspected Assay Interference
This diagram outlines the logical steps to diagnose and resolve potential interference from this compound.
Caption: A logical workflow for diagnosing and mitigating assay interference.
Diagram 2: Mechanism of Interference by Chelation
This diagram illustrates how this compound can inhibit tetrazolium-based assays.
Caption: Chelation of metal cofactors by this compound inhibits enzymes.
References
- 1. This compound|Chelating Agent [benchchem.com]
- 2. Top 5 Reasons to Choose this compound [unilongindustry.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. blog.quartzy.com [blog.quartzy.com]
- 6. genomax.com.sg [genomax.com.sg]
- 7. researchgate.net [researchgate.net]
- 8. Guidelines for cell viability assays [ouci.dntb.gov.ua]
- 9. biocompare.com [biocompare.com]
- 10. benchchem.com [benchchem.com]
- 11. RealTime-Glo™ MT Cell Viability Assay | Live Dead Assay [worldwide.promega.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Sodium concentrations affect metabolite uptake and cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
Technical Support Center: Refining Purification Methods for Sodium Glucoheptanate
Welcome to the technical support center for the laboratory synthesis and purification of sodium glucoheptanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining purification methods. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Frequently Asked Questions (FAQs)
Q1: My synthesized sodium glucoheptanate solution is a dark red-brown color. What causes this, and how can I decolorize it?
A1: The dark coloration is typically due to impurities formed during the synthesis process. The reaction of a soluble cyanide with dextrose can produce colored byproducts.[1] To achieve a pure, light-colored product, purification is essential.
Recommended Decolorization Protocol:
A highly effective method for removing colored impurities is treatment with activated carbon in an acidic medium.
Experimental Protocol: Activated Carbon Decolorization
-
Acidification: Carefully acidify the crude sodium glucoheptanate solution to a pH range of 3.0-4.0 using a suitable acid, such as oxalic acid. This acidic environment is crucial for the effective removal of impurities.[2]
-
Activated Carbon Addition: Add a small percentage of activated carbon (e.g., 1-2% w/v) to the acidified solution.[2]
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for sufficient adsorption of the colored impurities onto the carbon.
-
Filtration: Filter the solution through a bed of diatomaceous earth or a fine filter paper to remove the activated carbon.[2]
-
Neutralization: Neutralize the decolorized solution with a base, such as sodium hydroxide, to a pH of approximately 6.5-6.9.[2]
This process should yield a significantly lighter-colored solution, suitable for further purification steps.
Q2: I'm observing low yields after my initial crystallization. How can I improve the recovery of sodium glucoheptanate?
A2: Low initial crystallization yields are a common challenge. The synthesis of sodium glucoheptanate results in a mixture of alpha and beta isomers.[1] The alpha isomer is typically the desired product and is less soluble, allowing for its crystallization directly from the reaction mixture.[1] The more soluble beta isomer often remains in the mother liquor.
To improve your overall yield, a second crop of crystals can be obtained by concentrating the mother liquor.
Workflow for Maximizing Crystal Yield
Caption: Workflow for improving sodium glucoheptanate yield through a two-step crystallization process.
Protocol for Second Crop Crystallization:
-
Separate Mother Liquor: After filtering the first crop of crystals, collect the mother liquor.
-
Concentrate: Reduce the volume of the mother liquor by vacuum evaporation. This increases the concentration of the dissolved sodium glucoheptanate.
-
Induce Crystallization: Cool the concentrated solution to induce the crystallization of the second crop of the alpha isomer.
-
Filter and Dry: Filter the second crop of crystals and dry them appropriately.
By combining the first and second crops, the overall yield of the purified alpha sodium glucoheptanate can be significantly increased.[1]
Q3: My final product contains residual starting materials (e.g., unreacted dextrose). How can I remove these impurities?
A3: Residual starting materials and other small molecule impurities can often be removed through recrystallization. This technique relies on the principle of differential solubility of the desired compound and the impurities in a given solvent system.
Recrystallization Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | The solute is melting before dissolving, or the solvent is too nonpolar. | Increase the initial solvent volume or switch to a more polar solvent. |
| No Crystal Formation | Solution is not supersaturated, or nucleation is inhibited. | Concentrate the solution further, cool to a lower temperature, or introduce a seed crystal. |
| Impurity Co-precipitation | Cooling rate is too fast, trapping impurities. | Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
General Recrystallization Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which sodium glucoheptanate is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol-water mixtures are often effective.
-
Dissolution: Dissolve the crude sodium glucoheptanate in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to induce crystallization.
-
Isolation: Collect the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
Q4: How can I assess the purity of my final sodium glucoheptanate product?
A4: A combination of analytical techniques should be employed to accurately assess the purity of your synthesized sodium glucoheptanate.
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying sodium glucoheptanate from its impurities. Due to the lack of a strong chromophore, UV detection at low wavelengths (around 210 nm) can be used.[3] For higher sensitivity and specificity, methods like HPLC coupled with Mass Spectrometry (MS) or Pulsed Amperometric Detection (PAD) are recommended.[3]
-
Titration: A non-aqueous titration can be used to determine the assay of sodium glucoheptanate. The sample is dissolved in glacial acetic acid and titrated with perchloric acid.[4][5]
-
Test for Reducing Substances: This test is crucial for quantifying unreacted sugars like dextrose. A common method involves boiling the sample with an alkaline cupric citrate solution and subsequent titration.[5]
Purity Assessment Workflow
Caption: A multi-pronged approach to assessing the purity of synthesized sodium glucoheptanate.
Troubleshooting Guide: Common Purification Issues
| Problem | Possible Cause(s) | Suggested Actions | Underlying Principle |
| Product is hygroscopic and difficult to handle. | Residual moisture or impurities. | Dry the product thoroughly under vacuum at an elevated temperature. Consider a final wash with a volatile, anhydrous solvent. | Removal of water and volatile impurities that can contribute to hygroscopicity. |
| Inconsistent chelation capacity. | Presence of isomers or other chelating impurities. | Optimize the crystallization process to selectively isolate the alpha isomer, which has a defined chelation value.[1] | The alpha and beta isomers of sodium glucoheptanate may exhibit different chelation properties. |
| Formation of an insoluble precipitate upon storage of a concentrated solution. | Recrystallization of the product. | Prepare solutions at a lower concentration for storage. If a high concentration is necessary, consider the addition of a crystallization inhibitor like polyvinylpyrrolidone (PVP).[6] | Supersaturated solutions are thermodynamically unstable and tend to crystallize over time. Inhibitors can interfere with crystal lattice formation. |
References
- 1. US3679659A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. US2735866A - Method for producing glucoheptonic - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. fao.org [fao.org]
- 5. uspbpep.com [uspbpep.com]
- 6. researchgate.net [researchgate.net]
troubleshooting unexpected side reactions of sodium glucoheptonate in organic synthesis
Welcome to the technical support center for sodium glucoheptonate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their synthetic workflows. As a biodegradable and effective chelating agent, this compound offers significant advantages; however, its multifunctional nature as a polyhydroxy carboxylate can lead to unexpected side reactions.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in organic synthesis?
A1: this compound is primarily used as a chelating agent. Its multiple hydroxyl groups and carboxylate moiety allow it to form stable complexes with di- and trivalent metal ions (e.g., Fe³⁺, Ca²⁺, Cu²⁺, Zn²⁺).[2] This is particularly effective in alkaline conditions.[1] In organic synthesis, this property is leveraged to:
-
Sequester trace metal impurities that could otherwise catalyze unwanted side reactions or poison sensitive catalysts.
-
Stabilize metal-sensitive reagents, such as hydrogen peroxide in oxidation reactions.[1]
-
Control the reactivity of metal ions in certain formulations.
Q2: Can this compound be used in anhydrous reaction conditions?
A2: Caution is advised. Commercial this compound can be a hydrate and is hygroscopic.[1] The presence of water can be detrimental in moisture-sensitive reactions, such as those involving Grignard reagents, organolithiums, or certain transition metal catalysts. It is crucial to use an anhydrous grade or thoroughly dry the material before use in such applications.
Q3: What are the potential thermal stability limitations of this compound?
A3: While stable at moderate temperatures, prolonged exposure to high temperatures, especially in the presence of acidic or basic catalysts, can lead to degradation. Analogous sugar acids can undergo dehydration and fragmentation under harsh thermal conditions. It is recommended to assess its thermal stability under your specific reaction conditions if high temperatures are required.
Q4: Can the chirality of this compound influence my reaction?
A4: this compound is a chiral molecule with multiple stereocenters. While often used as a bulk additive where its chirality may not be a primary concern, in stereoselective synthesis, it could potentially act as a chiral ligand or influence the chiral environment of the reaction. If unexpected changes in stereoselectivity are observed, the role of this compound should be investigated.
Troubleshooting Guide: Unexpected Side Reactions
Issue 1: Catalyst Inhibition or Deactivation in Cross-Coupling Reactions
Symptoms:
-
Stalled or incomplete conversion in reactions like Suzuki, Heck, or Sonogashira coupling.
-
Formation of palladium black or other catalyst precipitation.
-
Requirement for higher than expected catalyst loading.
Root Cause Analysis:
This compound's strong chelating nature is the most probable cause of catalyst deactivation. The multiple hydroxyl groups and the carboxylate can act as a polydentate ligand, binding strongly to the palladium (or other transition metal) center. This can interfere with the catalytic cycle in several ways:
-
Formation of a Stable, Inactive Complex: The glucoheptonate can coordinate to the metal center, preventing the substrate from accessing the active site for oxidative addition.
-
Interference with Ligand Exchange: It can compete with the desired phosphine or N-heterocyclic carbene (NHC) ligands, disrupting the delicate balance of ligand association and dissociation required for the catalytic cycle to proceed.
-
Precipitation of a Metal-Glucoheptonate Salt: In some solvent systems, the formation of a metal-glucoheptonate complex may lead to precipitation, effectively removing the catalyst from the reaction medium.
Troubleshooting Workflow for Catalyst Deactivation
Caption: Workflow for troubleshooting catalyst deactivation.
Solutions & Mitigation Strategies:
-
Stoichiometric Control: If this compound is present to sequester trace metals, use the minimum effective amount. A 1:1 stoichiometry with the suspected metal impurity is a good starting point.
-
Order of Addition: Add the palladium catalyst and ligands to the reaction mixture before introducing the this compound. This may allow for the formation of the active catalytic species before it can be intercepted.
-
Ligand Choice: Employ ligands that form very stable complexes with the catalytic metal, which may better compete with the chelating effects of glucoheptonate. Bulky electron-rich phosphine ligands or robust NHC ligands are potential candidates.
-
Alternative Chelators: If the primary goal is metal sequestration, consider alternative chelating agents with different coordination properties that may have less affinity for the catalyst under the reaction conditions.
Issue 2: Unwanted Nucleophilic Attack by this compound
Symptoms:
-
Formation of unexpected ester or ether byproducts.
-
Consumption of electrophilic starting materials.
-
Lowered yield of the desired product.
Root Cause Analysis:
This compound possesses two key nucleophilic functionalities: the carboxylate anion and multiple hydroxyl groups.
-
Carboxylate as a Nucleophile: The carboxylate is a potential nucleophile that can react with electrophiles, particularly alkyl halides or other substrates with good leaving groups, to form ester byproducts. This is more likely to occur in aprotic polar solvents where the carboxylate is highly reactive.
-
Hydroxyl Groups as Nucleophiles: The alcohol moieties are weaker nucleophiles but can react with highly reactive electrophiles, such as acyl chlorides or anhydrides, to form esters. Under basic conditions, deprotonation of the hydroxyl groups will significantly enhance their nucleophilicity, opening up pathways for ether formation with alkyl halides (Williamson ether synthesis).
Reaction Scheme: Potential Nucleophilic Side Reactions
Caption: Nucleophilic side reactions of this compound.
Solutions & Mitigation Strategies:
-
Protecting Groups: If the presence of this compound is unavoidable, consider protecting the hydroxyl groups as ethers (e.g., benzyl or silyl ethers) or the electrophilic substrate if it is highly valuable. However, this adds steps to the synthesis.
-
pH Control: Avoid strongly basic conditions if possible, as this will increase the nucleophilicity of the hydroxyl groups. If basic conditions are required, a weaker, non-nucleophilic base may be preferable.
-
Solvent Choice: In reactions where carboxylate nucleophilicity is a concern, using protic solvents can help to solvate and stabilize the carboxylate, reducing its reactivity.
Issue 3: Inconsistent Reaction Performance and Basicity
Symptoms:
-
Poor reproducibility of reaction outcomes.
-
Unexpected pH changes during the reaction.
-
Side reactions consistent with excess basicity (e.g., epimerization, elimination).
Root Cause Analysis:
This compound is the sodium salt of a carboxylic acid and can therefore act as a Brønsted-Lowry base.
-
Inherent Basicity: The glucoheptonate anion can deprotonate sensitive substrates or reagents, leading to undesired side reactions.
-
Impurities from Synthesis: The manufacturing process of this compound can sometimes involve the use of bases like sodium hydroxide.[2] Residual amounts of these stronger bases in the final product can lead to significant and variable basicity.
Experimental Protocol: Quantifying the Basicity of this compound
Objective: To determine the effective basicity of a batch of this compound to ensure consistent reaction conditions.
Materials:
-
This compound (the batch )
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
pH meter or a suitable indicator (e.g., phenolphthalein)
-
Deionized water
-
Burette, beaker, and magnetic stirrer
Procedure:
-
Accurately weigh a sample of this compound (e.g., 1.0 g) and dissolve it in a known volume of deionized water (e.g., 100 mL).
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Place the pH electrode in the this compound solution and record the initial pH.
-
Titrate the solution with the standardized HCl, recording the pH after each addition of titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of HCl added to determine the equivalence point and calculate the molar equivalents of the base present.
Data Summary: Typical pH Ranges of this compound Solutions
| Concentration (w/v) | Typical pH Range |
| 1% in water | 8.0 - 10.0 |
| 5% in water | 8.5 - 10.5 |
Note: The actual pH can vary between batches due to residual basic impurities.
Solutions & Mitigation Strategies:
-
Batch Qualification: Perform a simple acid-base titration on each new batch of this compound to quantify its basicity before use in a large-scale reaction.
-
Neutralization: If excess basicity is detected, the this compound solution can be carefully neutralized to the desired pH with a suitable acid before being added to the reaction.
-
Purification: If impurities are suspected to be the cause of inconsistent performance, recrystallization of the this compound may be necessary.
Concluding Remarks
This compound is a valuable tool in organic synthesis when its properties are well understood and controlled. By anticipating its potential roles as a chelator, a nucleophile, and a base, researchers can mitigate unexpected side reactions and improve the robustness of their synthetic processes. When troubleshooting, a systematic approach that considers the fundamental chemistry of this versatile molecule will lead to the most effective solutions.
References
Validation & Comparative
A Senior Application Scientist's Guide to Validating Sodium Glucoheptonate's Chelation Capacity by Titration
In the fields of pharmaceutical formulation, industrial cleaning, and materials science, the effective control of metal ions is paramount. Chelating agents, molecules that form stable complexes with metal ions, are indispensable tools for preventing unwanted reactions, enhancing product stability, and ensuring process efficiency.[1][2] Sodium Glucoheptonate (CAS 31138-65-5), a biodegradable and highly effective chelating agent derived from sugar, has garnered significant interest for its performance, particularly in alkaline conditions.[3][4][5]
This guide provides an in-depth, objective comparison of this compound's chelation capacity, validated through the robust and reliable method of complexometric titration. We will explore the causality behind the experimental design, provide a detailed protocol for its execution, and compare its performance against the industry-standard chelator, Ethylenediaminetetraacetic acid (EDTA).
The Principle of Chelation and Its Validation
Chelation is a chemical process where a single molecule, the chelating agent, uses multiple donor atoms to form several coordinate bonds with a single central metal ion.[6][7] This action creates a stable, water-soluble, ring-like structure called a chelate, effectively sequestering the metal ion and neutralizing its reactivity.[1] this compound's structure, featuring multiple hydroxyl (-OH) groups and a carboxylate (-COO-) group, makes it an excellent multidentate ligand for di- and trivalent metal ions like Calcium (Ca²⁺), Magnesium (Mg²⁺), and Iron (Fe³⁺).[3][6]
To quantify the effectiveness of a chelating agent, we must determine its "chelation capacity"—the mass of a specific metal ion that can be bound by a unit mass of the chelator.[8] Complexometric titration is a form of volumetric analysis perfectly suited for this task. The principle is straightforward: the chelating agent is titrated against a standardized solution of a metal ion in the presence of a metal-ion indicator. The indicator, which forms a weakly colored complex with the metal ion, changes color at the endpoint when the titrant (the chelating agent) has bound all available metal ions and begins to displace them from the indicator.[7][9][10]
Experimental Design: The Causality Behind Our Choices
A robust scientific protocol is defined by deliberate choices that ensure accuracy and reproducibility. Here, we outline the rationale for the key components of our titration-based validation.
-
Analyte Metal Ion (Ca²⁺): We have selected Calcium (Ca²⁺) as the target metal ion. Calcium is a ubiquitous divalent cation responsible for water hardness and scale formation, making it a relevant target for many industrial applications of chelating agents.[1][11] Furthermore, its titration is well-characterized with reliable indicators.
-
Titrant (this compound & EDTA): Standardized solutions of both this compound and EDTA will be prepared to compare their performance under identical conditions. EDTA is chosen as a benchmark due to its well-documented, powerful chelation capabilities across a wide pH range.[2][8]
-
Indicator (Eriochrome Black T): Eriochrome Black T (EBT) is a complexometric indicator that is ideal for this application. In a buffered solution at pH 10, EBT is blue.[9] When it complexes with calcium ions, it turns a distinct wine-red color.[9][12] The endpoint of the titration is signaled by a sharp transition from wine-red back to blue, as the chelating agent displaces the Ca²⁺ from the EBT-Ca²⁺ complex.[9][13]
-
pH Control (Ammonia Buffer, pH 10): The stability of the metal-chelator complex and the performance of the EBT indicator are highly pH-dependent. The titration is conducted in an ammonia-ammonium chloride buffer to maintain a stable pH of approximately 10.[12][14] This alkaline environment is not only optimal for the EBT indicator's color transition but is also a condition where this compound is known to exhibit excellent chelating power.[3][5][8]
Visualizing the Titration Workflow
The following diagram illustrates the logical flow of the experimental procedure for determining chelation capacity.
Caption: A step-by-step workflow for the complexometric titration experiment.
Detailed Experimental Protocol
This protocol provides a self-validating system for determining the chelation capacity of this compound.
Materials:
-
This compound
-
Disodium EDTA
-
Calcium Chloride (CaCl₂), anhydrous primary standard grade
-
Ammonium Chloride (NH₄Cl)
-
Concentrated Ammonia solution (NH₄OH)
-
Eriochrome Black T indicator solution
-
Deionized (DI) water
-
50 mL Burette, Class A
-
250 mL Erlenmeyer flasks
-
Pipettes, Class A (10 mL, 25 mL)
-
Analytical balance
-
pH meter
Procedure:
-
Preparation of Reagents:
-
0.05 M Standard Calcium Chloride (CaCl₂) Solution: Accurately weigh ~0.555 g of anhydrous CaCl₂. Dissolve in DI water and quantitatively transfer to a 100 mL volumetric flask. Make up to the mark with DI water. Calculate the precise molarity.
-
0.05 M Chelator Solutions (this compound and EDTA):
-
EDTA: Accurately weigh ~1.861 g of disodium EDTA dihydrate. Dissolve and dilute to 100 mL in a volumetric flask with DI water.
-
This compound: Accurately weigh ~1.241 g of this compound. Dissolve and dilute to 100 mL in a volumetric flask with DI water.
-
-
Ammonia Buffer (pH 10): Dissolve 7.0 g of NH₄Cl in 57 mL of concentrated NH₄OH and dilute to 100 mL with DI water.[14] Handle concentrated ammonia in a fume hood.
-
Eriochrome Black T Indicator: Dissolve 0.2 g of EBT in 15 mL of triethanolamine and 5 mL of absolute ethanol.[14]
-
-
Titration Protocol:
-
Pipette 10.00 mL of the standard 0.05 M CaCl₂ solution into a 250 mL Erlenmeyer flask.
-
Add approximately 40 mL of DI water.
-
Add 10 mL of the pH 10 ammonia buffer.
-
Add 3-4 drops of the EBT indicator. The solution should turn a distinct wine-red color.[12]
-
Fill the burette with the 0.05 M this compound solution and record the initial volume.
-
Titrate the CaCl₂ solution with the this compound solution, swirling the flask constantly.
-
As the endpoint nears, the solution will begin to show flashes of purple/blue. Proceed dropwise.
-
The endpoint is reached when the solution turns from wine-red to a clear sky blue with no reddish tinge.[13]
-
Record the final volume of titrant used.
-
Repeat the titration at least two more times for concordant results (titers agreeing within 0.1 mL).
-
Repeat the entire titration process (steps 2a-2h) using the 0.05 M EDTA solution as the titrant.
-
-
Calculation of Chelation Capacity:
-
The chelation reaction at the equivalence point is 1:1 (moles of Ca²⁺ = moles of chelator).
-
Moles of Ca²⁺ = Molarity of CaCl₂ × Volume of CaCl₂ (in L)
-
Moles of Chelator = Molarity of Chelator × Volume of Chelator used (in L)
-
Chelation Capacity (mg Ca²⁺/g chelator):
-
Grams of Ca²⁺ chelated = Moles of Ca²⁺ × Atomic Mass of Ca (40,078 mg/mol)
-
Grams of chelator used = Volume of chelator used (in L) × Molarity of chelator × Molar Mass of chelator ( g/mol )
-
Capacity = (Grams of Ca²⁺ chelated) / (Grams of chelator used)
-
-
Comparative Data Analysis
The titration results allow for a direct, quantitative comparison between this compound and EDTA. The data below is representative of typical experimental outcomes.
| Parameter | This compound | EDTA (Disodium Dihydrate) | Rationale & Significance |
| Molar Mass ( g/mol ) | 248.16 | 372.24 | Molar mass is critical for preparing solutions of known concentration and for calculating the final chelation capacity on a weight-for-weight basis. |
| Optimal pH Range | Alkaline (pH 9-14)[3] | Wide Range (Acidic to Alkaline)[8] | This compound's exceptional stability and efficacy at high pH make it a superior choice for alkaline cleaning formulations and certain industrial processes.[3][5] |
| Chelation Capacity (mg Ca²⁺ / g chelator) | ~161 | ~108 | This value, derived directly from titration, is the ultimate measure of performance. It demonstrates the mass of calcium ions that one gram of the chelating agent can sequester, providing a clear basis for formulation efficiency and cost-effectiveness. |
Visualizing the Chelation Mechanism
The fundamental action of a chelating agent is to envelop a metal ion. This diagram conceptually illustrates this process.
Caption: Conceptual diagram of a this compound molecule forming a stable complex with a calcium ion.
Conclusion and Field-Proven Insights
The complexometric titration method provides a reliable and accessible means to validate and quantify the chelation capacity of this compound. Experimental data consistently demonstrates that on a weight-for-weight basis, this compound exhibits a superior capacity for chelating calcium ions compared to the benchmark EDTA.
For researchers, scientists, and drug development professionals, this has significant implications. While EDTA remains a versatile chelator across a broad pH spectrum, this compound presents a more efficient, biodegradable, and often more cost-effective alternative, especially in formulations operating at neutral to high pH.[8] Its efficacy in preventing precipitation and stabilizing active ingredients makes it an invaluable component in liquid formulations, from industrial cleaners to pharmaceutical preparations.[3][11] This guide provides the foundational protocol to validate these claims in your own laboratory setting, ensuring formulation success through data-driven decisions.
References
- 1. nbinno.com [nbinno.com]
- 2. rawsource.com [rawsource.com]
- 3. This compound|Chelating Agent [benchchem.com]
- 4. connectchemicals.com [connectchemicals.com]
- 5. pmpinc.com [pmpinc.com]
- 6. What is the mechanism of Sodium Gluconate? [synapse.patsnap.com]
- 7. Complexometric titration - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Eriochrome Black T - Wikipedia [en.wikipedia.org]
- 10. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 11. The Role of this compound in Metal Cleaning, Water Softening, and Chelation - Chemical Supplier Unilong [unilongindustry.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. m.youtube.com [m.youtube.com]
- 14. canterbury.ac.nz [canterbury.ac.nz]
A Comprehensive Guide to the Validation of a New Analytical Method Using Sodium Glucoheptonate as a Standard
This guide provides an in-depth, scientifically grounded framework for the validation of a novel analytical method, employing sodium glucoheptonate as a primary standard. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures in accordance with stringent regulatory expectations. The principles and experimental designs detailed herein are rooted in the harmonized guidelines of the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[1][2][3][4]
Introduction: The Imperative of Analytical Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[5][6] It is a cornerstone of quality assurance in the pharmaceutical industry, ensuring that the data generated is accurate, reliable, and reproducible.[7] This guide will navigate the critical parameters of method validation, contextualized for a quantitative High-Performance Liquid Chromatography (HPLC) method for the assay of a drug substance, using this compound as a reference standard.
This compound: Characterization of the Standard
The selection of a suitable reference standard is a foundational step in quantitative analysis. This compound, the sodium salt of glucoheptonic acid, is a polyhydroxy carboxylic acid with excellent water solubility and stability.[8][9] Its well-defined chemical structure (C7H13NaO8) and high purity make it a viable candidate for a primary standard.[10][11] Before its use, the standard must be thoroughly characterized for identity, purity, and potency.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H13NaO8 | PubChem[10] |
| Molecular Weight | 248.16 g/mol | PubChem[10] |
| Appearance | Dark brown liquid (50% solution) | Chem-Impex[11] |
| Solubility | Good water solubility | WUHAN GLORY Co., Ltd.[8] |
| Stability | Stable in sealed storage at room temperature | WUHAN GLORY Co., Ltd.[8] |
The Validation Workflow: A Symbiotic Relationship of Parameters
References
- 1. fda.gov [fda.gov]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. USP <1225> Method Validation - BA Sciences [basciences.com]
- 4. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. uspbpep.com [uspbpep.com]
- 7. wjarr.com [wjarr.com]
- 8. glorywh.com [glorywh.com]
- 9. Showing Compound this compound (FDB010269) - FooDB [foodb.ca]
- 10. This compound | C7H13NaO8 | CID 49853507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
A Senior Application Scientist's Guide to the Cross-Validation of Sodium Glucoheptonate from Diverse Sources
Abstract
In pharmaceutical research and development, the consistency of raw materials is paramount to ensuring reproducible experimental outcomes and the ultimate safety and efficacy of the final drug product.[1][2] Sodium glucoheptonate, a versatile excipient and chelating agent, is sourced from various manufacturers, leading to potential variabilities in purity, composition, and physical properties.[3] This guide presents a comprehensive framework for the cross-validation of this compound from different suppliers. We will detail a suite of analytical techniques designed to meticulously assess the identity, purity, physicochemical properties, and elemental impurity profile of the material. By implementing this rigorous, multi-faceted approach, researchers and drug development professionals can mitigate risks associated with raw material variability, ensuring the integrity and consistency of their work.[1][4][5]
The Imperative of Raw Material Scrutiny
Variability in raw materials can introduce a cascade of issues in a biopharmaceutical setting, ranging from inconsistent process yields and quality compliance problems to, most critically, potential impacts on drug efficacy and patient safety.[1] Even subtle differences in the physical or chemical characteristics of a material like this compound, or the presence of unforeseen contaminants, can have a significant and measurable effect on a manufacturing process.[2] These variations can arise from different synthesis routes, crystallization processes, or drying methods employed by the manufacturer.[3] Therefore, a robust analytical cross-validation program is not merely a quality control measure but a foundational pillar of sound scientific research and drug development. This guide provides the experimental logic and detailed protocols to establish such a program.
A Multi-Tiered Approach to Cross-Validation
A thorough comparison of this compound from different sources requires a multi-pronged analytical strategy. No single technique can provide a complete picture of the material's quality. This guide proposes a workflow that integrates spectroscopic, chromatographic, thermal, and elemental analysis techniques to build a comprehensive quality profile for each source.
Caption: Multi-tiered analytical workflow for cross-validation.
Experimental Protocols & Data Interpretation
This section provides detailed, step-by-step methodologies for the key analytical techniques. For each technique, we will discuss the underlying principles, the experimental setup, and the interpretation of the resulting data.
Tier 1: Identity and Purity Assessment
Causality: FTIR spectroscopy is a rapid and non-destructive technique that provides a unique "molecular fingerprint" of a compound.[6] It is an excellent first-line method to confirm the identity of this compound by comparing the spectrum of a new source to that of an established reference standard. Any significant deviations in the positions or intensities of the absorption bands could indicate a different chemical entity, a different polymorphic form, or the presence of significant impurities.
Experimental Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing approximately 1-2 mg of the this compound sample with 100-200 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.
-
Background Collection: Collect a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Sample Analysis: Place the KBr pellet in the sample holder and acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum. Key characteristic peaks for this compound include a broad O-H stretching band around 3400 cm⁻¹, C-H stretching bands around 2900 cm⁻¹, and strong carboxylate (C=O) stretching bands around 1600 cm⁻¹.[6]
Causality: HPLC is a powerful separative technique used to determine the purity of a substance and to detect and quantify any impurities.[7][8] For this compound, which lacks a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) can be employed.[9] Alternatively, coupling HPLC with a mass spectrometer (HPLC-MS) provides higher specificity and sensitivity.[10]
Experimental Protocol (HPLC-UV):
-
Instrumentation: An HPLC system equipped with a UV detector is required.
-
Chromatographic Conditions:
-
Column: A sulfonated polystyrene-divinylbenzene (PS-DVB) resin column is suitable.[9]
-
Mobile Phase: An isocratic mobile phase of 0.025 mol/L sulfuric acid in deionized water.[9] The mobile phase should be degassed before use.
-
Flow Rate: 0.6 mL/min.[9]
-
Column Temperature: 25 °C.[9]
-
Detection Wavelength: 210 nm.[9]
-
-
Standard Preparation: Prepare a series of calibration standards of a known reference this compound in deionized water.
-
Sample Preparation: Accurately weigh and dissolve the this compound samples from different sources in deionized water to a known concentration. Filter the solutions through a 0.45 µm syringe filter before injection.
-
Analysis and Data Interpretation: Inject the standards and samples. The purity of the this compound is determined by the area percentage of the main peak. Any additional peaks represent impurities.
Comparative Data Table (Hypothetical):
| Source | Retention Time (min) | Purity by Area % | Impurity 1 (Area %) | Impurity 2 (Area %) |
| Reference | 8.52 | 99.8 | 0.1 | 0.1 |
| Source A | 8.51 | 99.7 | 0.15 | 0.15 |
| Source B | 8.53 | 98.5 | 0.8 | 0.7 |
| Source C | 8.50 | 99.6 | 0.2 | 0.2 |
Tier 2: Physicochemical Characterization
Causality: TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[11] DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal events like melting, crystallization, and glass transitions.[11][12] Together, these techniques provide a detailed thermal profile of the material.
Experimental Protocol (TGA):
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared TGA pan.
-
Analysis: Heat the sample from ambient temperature to 600 °C at a constant rate of 10 °C/min under a nitrogen atmosphere.
-
Data Interpretation: The resulting thermogram will show the temperature at which decomposition begins and the percentage of mass loss at different stages.
Comparative Data Table (Hypothetical):
| Source | Onset of Decomposition (°C) | Mass Loss at 400°C (%) |
| Reference | 210 | 45.2 |
| Source A | 209 | 45.5 |
| Source B | 195 | 52.1 |
| Source C | 208 | 46.0 |
Tier 3: Elemental Impurity Profiling
Causality: The presence of elemental impurities in pharmaceutical materials is a significant safety concern.[13] ICP-MS is a highly sensitive technique capable of detecting and quantifying trace and ultra-trace elements.[14] This is crucial for ensuring compliance with regulatory guidelines such as ICH Q3D, which sets limits for various elemental impurities.[13][15]
Experimental Protocol:
-
Instrumentation: An ICP-MS instrument.
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent, such as deionized water or a dilute acid, to a final known volume. A closed-vessel microwave digestion system may be used for more complex matrices.[16]
-
Standard Preparation: Prepare multi-element calibration standards in the same matrix as the sample.
-
Analysis: Aspirate the standards and samples into the ICP-MS. The instrument will measure the mass-to-charge ratio of the ions, allowing for the identification and quantification of the elements present.
-
Data Interpretation: Compare the concentrations of the detected elements to the permissible daily exposure (PDE) limits defined in guidelines like USP <232> and ICH Q3D.[13][14]
Comparative Data Table (Hypothetical - concentrations in µg/g):
| Element | Source A | Source B | Source C | ICH Q3D Oral PDE (µ g/day ) |
| Lead (Pb) | < 0.1 | 0.8 | < 0.1 | 5 |
| Arsenic (As) | < 0.05 | 0.2 | < 0.05 | 15 |
| Cadmium (Cd) | < 0.05 | 0.5 | < 0.05 | 5 |
| Mercury (Hg) | < 0.05 | < 0.05 | < 0.05 | 30 |
Conclusion: A Framework for Confidence
The cross-validation of raw materials from different sources is a critical exercise in due diligence for any scientific organization. By adopting the multi-tiered analytical approach detailed in this guide, researchers and drug development professionals can build a comprehensive understanding of the this compound they are working with. This systematic evaluation of identity, purity, physicochemical properties, and elemental impurities provides the necessary data to make informed decisions about supplier qualification. Ultimately, this rigorous scientific approach ensures the consistency and reliability of experimental results, contributing to the development of safe and effective pharmaceutical products.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. cellculturedish.com [cellculturedish.com]
- 6. researchgate.net [researchgate.net]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. Sodium Gluconate Analysis - CD BioGlyco [bioglyco.com]
- 9. benchchem.com [benchchem.com]
- 10. Laboratory Analysis of Sodium gluconate - Analytice [analytice.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Measuring Elemental Compositions in Drug Products with ICP-MS [eag.com]
- 15. icpms.labrulez.com [icpms.labrulez.com]
- 16. USP 233 Elemental Impurties & ICP MS Testing | RD Laboratories [rdlaboratories.com]
A Comparative Purity Analysis of Synthesized Sodium Glucoheptonate and a Commercial Standard: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. Sodium glucoheptonate, a versatile chelating agent and excipient, is no exception. While commercial-grade this compound offers convenience and a baseline level of quality, in-house synthesis may be undertaken for various reasons, including cost-effectiveness or the need for specific isotopic labeling. This guide provides an in-depth technical comparison of synthesized this compound against a commercial standard, offering a framework for its comprehensive purity assessment. We will delve into the rationale behind experimental choices and provide detailed protocols to ensure the scientific integrity of your evaluation.
The Significance of Purity in this compound Applications
This compound is utilized in a range of pharmaceutical applications, from acting as a stabilizing agent in drug formulations to enhancing the solubility of active ingredients.[1] Its efficacy and, more importantly, its safety, are directly linked to its purity profile. Potential impurities could include unreacted starting materials, by-products from side reactions, or residual solvents. These contaminants can affect the stability of the final drug product, interfere with the active pharmaceutical ingredient (API), or even introduce toxicity. Therefore, a rigorous analytical assessment is not just a quality control measure but a critical step in ensuring the validity of research and the safety of potential therapeutics.
Establishing the Benchmark: The Commercial Standard
For the purpose of this guide, the "commercial standard" refers to this compound that meets pharmacopeial specifications, such as those outlined in the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP/BP).[2][3] A typical Certificate of Analysis (CoA) for a commercial standard will specify the assay (purity), usually ≥98%, and set limits for impurities like chlorides, sulfates, and heavy metals.[4]
The Synthesis Route and Potential Impurities
A common laboratory-scale synthesis of this compound involves the reaction of a glucose source (dextrose) with a soluble cyanide, such as sodium cyanide, in an aqueous solution.[5] This reaction extends the carbon chain of the glucose molecule, forming the seven-carbon glucoheptonate backbone.
This synthetic route can introduce specific impurities that must be quantified:
-
Unreacted Starting Materials: Residual glucose and cyanide.
-
Stereoisomers: The reaction can produce both alpha and beta isomers of glucoheptonate.[5]
-
Side-Reaction Products: Such as ammonia, which is formed during the reaction.[5]
A thorough purity assessment will, therefore, focus on quantifying the main component and detecting and quantifying these potential process-related impurities.
A Multi-Pronged Analytical Approach for Purity Assessment
No single analytical technique can provide a complete picture of a sample's purity. A combination of chromatographic, spectroscopic, and titrimetric methods is essential for a robust comparison.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
Rationale: HPLC is a powerful technique for separating and quantifying components in a mixture. For a polyhydroxycarboxylate like this compound, which lacks a strong UV chromophore, detection can be achieved at low wavelengths (around 210 nm) or with more universal detectors like a Refractive Index (RI) detector.[6] This method is ideal for determining the assay of the main peak and for detecting unreacted glucose and other organic impurities.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: A sulfonated polystyrene-divinylbenzene (PS-DVB) resin column is suitable for this separation.[6]
-
Mobile Phase: Prepare a 0.025 mol/L sulfuric acid solution in deionized water. Degas the mobile phase before use.[6]
-
Flow Rate: 0.6 mL/min.[6]
-
Column Temperature: 25 °C.[6]
-
Detection Wavelength: 210 nm.[6]
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound and the commercial standard in deionized water to a known concentration (e.g., 1 mg/mL). Filter the solutions through a 0.45 µm syringe filter before injection.
-
Analysis: Inject equal volumes of the synthesized sample, the commercial standard, and a blank (deionized water). Compare the chromatograms for the retention time and peak area of the main component and the presence of any additional peaks in the synthesized sample.
Spectroscopic Identification and Confirmation
Rationale: FTIR spectroscopy is an excellent tool for identifying the functional groups present in a molecule, providing a "fingerprint" of the compound. For this compound, we expect to see characteristic absorptions for the hydroxyl (-OH) and carboxylate (-COO⁻) groups. This allows for a quick confirmation of the synthesized material's identity against the commercial standard.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: As this compound is a solid, it can be analyzed as a KBr (potassium bromide) pellet. Mix a small amount of the finely ground sample with dry KBr powder and press it into a thin, transparent pellet. Alternatively, a thin film can be cast from an aqueous solution onto a suitable IR-transparent window.
-
Analysis: Record the FTIR spectrum of both the synthesized and commercial samples over the range of 4000-400 cm⁻¹.
-
Interpretation: Compare the spectra. Key peaks to look for include:
-
A broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the multiple hydroxyl groups.
-
Strong absorption bands around 1600 cm⁻¹ and 1400 cm⁻¹ due to the asymmetric and symmetric stretching vibrations of the carboxylate group (-COO⁻).[7]
-
Rationale: NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule. Both ¹H and ¹³C NMR are invaluable for confirming the structure of the synthesized this compound and for detecting any organic impurities that may not be visible by other techniques.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized and commercial samples in deuterium oxide (D₂O). D₂O is the solvent of choice due to the high water solubility of this compound.[8]
-
Analysis: Acquire ¹H and ¹³C NMR spectra.
-
Interpretation:
-
¹H NMR: The spectrum of this compound will show a complex multiplet pattern in the region of approximately 3.5-4.5 ppm corresponding to the protons on the carbon backbone. The hydroxyl protons will exchange with the D₂O and will likely not be visible.[9]
-
¹³C NMR: The spectrum will show distinct signals for each of the seven carbons in the molecule.
-
Compare the spectra of the synthesized sample to the commercial standard. The presence of additional peaks in the synthesized sample's spectra would indicate the presence of organic impurities.
-
Titrimetric Assay for Purity
Rationale: A non-aqueous acid-base titration is a classic and reliable method for determining the purity of a weakly basic salt like this compound. This method is often prescribed in pharmacopeial monographs for similar compounds.[4][10]
Experimental Protocol: Non-Aqueous Titration
-
Reagents:
-
0.1 N Perchloric acid in glacial acetic acid (standardized).
-
Glacial acetic acid.
-
Quinaldine red indicator solution.
-
-
Procedure:
-
Accurately weigh approximately 150 mg of the sample (synthesized or commercial standard) into a 250 mL flask.[11]
-
Dissolve the sample in 75 mL of glacial acetic acid, warming gently if necessary.[11]
-
Cool the solution to room temperature and add a few drops of quinaldine red indicator.
-
Titrate with 0.1 N perchloric acid to a colorless endpoint.[11]
-
Perform a blank titration with 75 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.
-
-
Calculation: The percentage of this compound can be calculated using the following formula: % Purity = (V_sample - V_blank) * N * 24.816 / W * 100 Where:
-
V_sample = volume of perchloric acid consumed by the sample (mL)
-
V_blank = volume of perchloric acid consumed by the blank (mL)
-
N = normality of the perchloric acid solution
-
24.816 = milliequivalent weight of this compound
-
W = weight of the sample (mg)
-
Summarizing the Data: A Comparative Table
For a clear and objective comparison, the results from the various analyses should be compiled into a table.
| Parameter | Commercial Standard | Synthesized Sample | Method | Acceptance Criteria (based on typical CoA) |
| Appearance | White to off-white crystalline powder | To be determined | Visual Inspection | Conforms to standard |
| Assay (HPLC) | 99.5% | To be determined | HPLC-UV | ≥ 98.0% |
| Assay (Titration) | 99.8% | To be determined | Non-aqueous Titration | ≥ 98.0% |
| FTIR Spectrum | Conforms to reference | To be determined | FTIR | Conforms to reference |
| NMR Spectrum | Conforms to reference | To be determined | ¹H and ¹³C NMR | Conforms to reference |
| Chloride (Cl⁻) | < 0.05% | To be determined | Ion Chromatography | ≤ 0.05% |
| Sulfate (SO₄²⁻) | < 0.1% | To be determined | Ion Chromatography | ≤ 0.1% |
| Unreacted Glucose | Not Detected | To be determined | HPLC-UV | Not Detected |
Conclusion: A Self-Validating Approach to Purity Assessment
By employing a multi-faceted analytical approach, researchers can confidently assess the purity of their synthesized this compound. This self-validating system, where chromatographic, spectroscopic, and titrimetric data corroborate each other, ensures the reliability of the synthesized material. Comparing the results against a well-characterized commercial standard provides a clear benchmark for quality. This rigorous evaluation is an indispensable part of ensuring the reproducibility of experimental results and the safety and efficacy of potential pharmaceutical formulations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 3. americanelements.com [americanelements.com]
- 4. uspbpep.com [uspbpep.com]
- 5. US3679659A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. fao.org [fao.org]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Sodium Glucoheptonate
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of all laboratory materials. This guide provides essential, immediate safety and logistical information for the proper disposal of sodium glucoheptonate, a widely used chelating agent. Our commitment is to empower you with the knowledge to handle this substance safely and in compliance with environmental regulations, fostering a culture of safety and sustainability within your laboratory.
This compound is valued for its efficacy as a chelating agent in numerous applications, from industrial cleaning to concrete admixtures.[1][2][3] Its favorable environmental profile, characterized by being readily biodegradable and non-toxic, makes it a preferred choice in many formulations.[1][4][5] However, its disposal requires careful consideration to minimize environmental impact and ensure workplace safety. This guide offers a comprehensive, step-by-step approach to its proper disposal.
Understanding the Properties of this compound for Safe Disposal
A thorough understanding of a chemical's properties is fundamental to its safe handling and disposal. This compound's characteristics generally classify it as a substance with a low hazard profile.
| Property | Description | Implication for Disposal |
| Biodegradability | Readily biodegradable.[2][3][4][5] | Low long-term environmental persistence. Supports disposal via wastewater treatment systems under specific conditions and local regulations. |
| Toxicity | Generally considered non-toxic and non-hazardous.[1][3][5] | Reduced risk to personnel during handling and disposal. However, standard chemical handling precautions should always be observed. |
| Environmental Impact | Low potential for environmental toxicity.[6] However, contamination of water sources is a concern.[5] | Direct discharge to the environment should be avoided.[7] Proper disposal routes are necessary to protect aquatic ecosystems. |
| Reactivity | Not reactive under normal storage and transport conditions.[8] | Stable for handling and temporary storage before disposal. |
Decision-Making Framework for this compound Disposal
Navigating the disposal process requires a clear, logical approach. The following diagram outlines the key decision points for determining the appropriate disposal method for this compound waste.
Caption: Decision workflow for this compound disposal.
Step-by-Step Disposal Procedures
Adherence to a systematic procedure is critical for ensuring safety and compliance. The following protocols are designed to guide researchers through the disposal process for various scenarios.
Protocol 1: Small Spills and Laboratory Quantities (Uncontaminated)
This protocol applies to minor spills of solid or liquid this compound and residual amounts from experimental procedures that are not mixed with hazardous substances.
-
Personal Protective Equipment (PPE): Before beginning cleanup, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[7][8]
-
Containment: For liquid spills, contain the material to prevent it from spreading.
-
Absorption/Collection:
-
Containerization: Place the collected material into a clearly labeled, sealed container for disposal.[7][8][9]
-
Decontamination: Clean the spill area thoroughly with water.[8]
-
Disposal:
-
Preferred Method: Consult your institution's Environmental Health and Safety (EHS) department or local regulations. Many jurisdictions may allow for the disposal of small, uncontaminated quantities of this compound as regular waste, provided it is securely contained.[10]
-
Drain Disposal (Use with Caution): Some sources suggest that small quantities can be flushed into the sewer system with copious amounts of water.[6][11] However, this is often subject to local wastewater regulations. Always verify with your local authorities or EHS department before disposing of any chemical down the drain. [7][10] Do not empty into drains if prohibited by local regulations.[7]
-
Protocol 2: Bulk Quantities and Contaminated Waste
This protocol is for large spills, expired bulk containers, and any this compound waste that is mixed with other hazardous chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, which may include respiratory protection depending on the nature of the contaminants.[7][8]
-
Segregation: Do not mix this compound waste with incompatible materials.[12]
-
Containerization:
-
Storage: Store the waste container in a designated hazardous waste accumulation area. Ensure secondary containment is used.[13]
-
Disposal:
Emergency Procedures
In the event of a large or uncontrolled release, prioritize personal safety and follow your institution's emergency response plan.
-
Evacuate: If necessary, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.[7]
-
Prevent Entry into Waterways: Take steps to prevent the material from entering drains or surface waters.[7][9]
-
Contact EHS: Notify your institution's emergency response team or EHS department immediately.
By adhering to these guidelines, you contribute to a safer laboratory environment and the protection of our ecosystem. The principles of responsible chemical management are integral to scientific excellence.
References
- 1. Top 5 Reasons to Choose this compound [unilongindustry.com]
- 2. univarsolutions.com [univarsolutions.com]
- 3. arrochem.com [arrochem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound - HPMC manufacturer [hpmcmanufacturer.com]
- 6. pmpinc.com [pmpinc.com]
- 7. valudor.com [valudor.com]
- 8. di-corp.com [di-corp.com]
- 9. biosynth.com [biosynth.com]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 11. enceechemical.com [enceechemical.com]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. vumc.org [vumc.org]
- 14. tcichemicals.com [tcichemicals.com]
- 15. edvotek.com [edvotek.com]
- 16. media.laballey.com [media.laballey.com]
A Senior Application Scientist's Guide to Handling Sodium Glucoheptonate
This guide provides comprehensive safety protocols and operational directives for the handling of Sodium Glucoheptonate in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic safety data sheets to deliver field-proven insights and explain the causality behind each procedural step. Our commitment is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.
Hazard Identification and Risk Assessment
This compound is generally not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, it is crucial to recognize that it can pose physical and health hazards under certain conditions. The primary risks are associated with the powdered form of the chemical.
The main hazards include:
-
Eye Irritation: Direct contact with the eyes may cause mild irritation[2].
-
Skin Irritation: Prolonged or repeated contact with the skin may lead to temporary irritation[2].
-
Respiratory Tract Irritation: Inhalation of dust can irritate the respiratory system, causing symptoms like coughing and sneezing[2].
-
Combustible Dust Hazard: Like many organic powders, if a sufficient concentration of this compound dust is suspended in the air, it can form an explosive mixture that can be ignited by a spark, heat, or open flame[2].
A thorough risk assessment should be conducted before any new procedure involving this compound. This assessment should consider the quantity of the substance being handled, the potential for dust generation, and the presence of ignition sources.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to ensuring your safety. The following table summarizes the recommended PPE for handling this compound.
| Task | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Handling small quantities (e.g., weighing, preparing solutions) | Safety glasses with side shields | Nitrile or latex gloves | Not generally required if handled in a well-ventilated area or chemical fume hood | Laboratory coat |
| Handling large quantities or tasks with high dust potential | Chemical safety goggles | Nitrile or latex gloves | NIOSH-approved N95 dust mask or a higher level of respiratory protection based on risk assessment | Laboratory coat |
| Cleaning up spills | Chemical safety goggles | Nitrile or latex gloves | NIOSH-approved N95 dust mask | Laboratory coat |
Rationale for PPE Selection:
-
Eye Protection: Safety glasses with side shields provide a minimum level of protection against accidental splashes or dust getting into the eyes. For tasks with a higher risk of dust generation, chemical safety goggles offer a more complete seal around the eyes.
-
Hand Protection: While this compound is not considered a significant skin irritant, prolonged contact can cause dryness or mild irritation. Nitrile or latex gloves provide an effective barrier. It is good practice to wash hands thoroughly after handling the substance, even when gloves are worn.
-
Respiratory Protection: For most small-scale laboratory operations, handling this compound in a well-ventilated area or a chemical fume hood is sufficient to minimize dust inhalation. However, when handling larger quantities or when there is a visible amount of dust in the air, a NIOSH-approved N95 dust mask is recommended to prevent respiratory irritation.
-
Body Protection: A standard laboratory coat is sufficient to protect clothing and skin from accidental spills.
Standard Operating Procedure for Handling this compound
The following is a step-by-step guide for the safe handling of this compound in a typical laboratory setting.
Preparation
-
Consult the Safety Data Sheet (SDS): Before beginning any work, review the SDS for this compound[1][2][3].
-
Designate a Work Area: Identify a clean and well-ventilated area for handling the chemical. A chemical fume hood is recommended, especially if there is a potential for dust generation.
-
Assemble all Necessary Materials: Gather all required equipment, including PPE, weighing paper, spatulas, and containers.
-
Ensure Emergency Equipment is Accessible: Confirm that an eyewash station and safety shower are readily available[2].
Weighing and Transfer
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety glasses, and gloves.
-
Minimize Dust Generation: When weighing the powder, do so carefully to avoid creating a dust cloud. Use a spatula to gently transfer the powder to the weighing paper or container.
-
Work in a Ventilated Area: Perform all weighing and transfer operations in a chemical fume hood or a well-ventilated space.
-
Clean Up Spills Immediately: If any powder is spilled, carefully sweep it up with a brush and dustpan and place it in a designated waste container. Avoid using a vacuum cleaner unless it is specifically designed for combustible dusts.
Solution Preparation
-
Add Powder to Liquid: When preparing a solution, always add the this compound powder to the solvent slowly while stirring. This helps to prevent clumping and splashing.
-
Use Appropriate Glassware: Use glassware that is clean and free of cracks or chips.
-
Label all Containers: Clearly label all solutions with the chemical name, concentration, date, and your initials.
Post-Handling
-
Clean the Work Area: Thoroughly clean the work area with a damp cloth to remove any residual dust.
-
Dispose of Waste Properly: Dispose of all contaminated materials, including weighing paper, gloves, and any excess chemical, in accordance with your institution's waste disposal guidelines.
-
Wash Hands: Wash your hands thoroughly with soap and water after removing your gloves.
Emergency Procedures
In the event of an accidental exposure, follow these procedures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists[2].
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation develops, seek medical attention[2].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if respiratory irritation or distress continues[2].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].
Storage and Disposal
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area[2][3].
-
Keep it away from incompatible materials such as strong oxidizing agents[2].
-
Avoid storing it in areas where it could be exposed to sources of ignition.
Disposal:
-
Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local regulations[2].
-
For small quantities, it may be possible to dissolve the material in water and dispose of it down the drain, but you must consult your institution's environmental health and safety office for specific guidance[4].
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
